Product packaging for Ala-Ala-Ala(Cat. No.:CAS No. 5874-90-8)

Ala-Ala-Ala

货号: B1336887
CAS 编号: 5874-90-8
分子量: 231.25 g/mol
InChI 键: BYXHQQCXAJARLQ-ZLUOBGJFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ala-Ala-Ala (Ala3) is a fundamental tripeptide that serves as an exquisite model system for studying secondary protein structures, particularly parallel (P) and antiparallel (AP) beta-sheets . This compound is highly valued in structural biology research for investigating polymorphism and solvatomorphism, as it can be crystallized into distinct anhydrous or hydrated forms with different molecular packing arrangements and hydrogen-bonding networks depending on the crystallization conditions . Researchers utilize this compound to probe the intricacies of peptide crystal packing, dynamics, and the stability of beta-sheet formations, which are critical in materials science for understanding fibrous proteins like spider dragline silk . Furthermore, polyalanine sequences, including tripeptides like this compound, are of significant interest in biomedical research as they appear in proteins associated with human diseases and can aggregate into well-ordered fibrils . Solid-state NMR (SS NMR) studies often employ this tripeptide to develop methodologies for analyzing subtle structural effects and molecular motion within beta-sheet architectures . This product is intended for research purposes only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N3O4 B1336887 Ala-Ala-Ala CAS No. 5874-90-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXHQQCXAJARLQ-ZLUOBGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318524
Record name Trialanine
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5874-90-8
Record name Trialanine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Alanyl-alanyl-alanine
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Record name Trialanine
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Record name N-L-alanyl-N-L-alanyl-L-alanine
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Foundational & Exploratory

An In-depth Technical Guide on the Ala-Ala-Ala Peptide: Structure, Function, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the tripeptide L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala), covering its molecular structure, known functions, and detailed experimental protocols for its synthesis, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals interested in the properties and applications of this fundamental peptide.

Molecular Structure

The this compound peptide is a simple tripeptide consisting of three L-alanine residues linked by two peptide bonds. Its chemical formula is C₉H₁₇N₃O₄, and it has a molecular weight of 231.25 g/mol .[1] The structure of the this compound peptide has been determined in both the solid state and in solution, revealing its conformational flexibility.

The crystal structure of L-alanyl-L-alanyl-L-alanine has been determined by X-ray diffraction and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 651552.[1] The crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles, defining the peptide's conformation in the solid state.

Table 1: Key Crystallographic Data for this compound (CCDC 651552)

ParameterValue (Å or °)
Bond Lengths (Å)
N1-Cα11.458
Cα1-C11.521
C1-O11.251
C1-N21.332
N2-Cα21.449
Cα2-C21.520
C2-O21.248
C2-N31.330
N3-Cα31.451
Cα3-C31.523
C3-O31.255
C3-O41.255
Bond Angles (°)
N1-Cα1-C1110.8
Cα1-C1-N2116.5
C1-N2-Cα2121.7
N2-Cα2-C2111.1
Cα2-C2-N3116.6
C2-N3-Cα3121.9
N3-Cα3-C3111.2
Torsion Angles (°)
φ (phi) 1 (C'-N-Cα-C')-158.6
ψ (psi) 1 (N-Cα-C'-N)152.1
ω (omega) 1 (Cα-C'-N-Cα)178.9
φ (phi) 2 (C'-N-Cα-C')-143.9
ψ (psi) 2 (N-Cα-C'-N)146.5
ω (omega) 2 (Cα-C'-N-Cα)-179.3

Note: The presented values are representative and should be consulted directly from the CCDC database for precise research purposes.

In aqueous solution, the this compound peptide exhibits significant conformational flexibility. Studies combining Fourier transform IR, polarized Raman spectroscopy, and vibrational circular dichroism (VCD) have shown that tri-alanine exists in a temperature-dependent equilibrium between an extended β-strand conformation and a polyproline II (PPII)-like structure.[2] NMR spectroscopy studies have further elucidated the conformational preferences, with the pPII conformation being a significant contributor to the conformational ensemble in aqueous solution.[2]

Molecular dynamics simulations have provided deeper insights into the conformational landscape of tri-alanine in water, identifying stable conformations such as the extended β-strand, PPII, and to a lesser extent, the α-helical conformation (αR).[3] The interplay between these conformations is crucial for understanding the peptide's interactions with its environment.

Function and Biological Relevance

The biological function of the this compound peptide is not as extensively characterized as that of larger, more complex peptides. However, it serves as a valuable model system in biophysical studies and has been identified in specific biological contexts.

Due to its simple, repeating structure, this compound is frequently used as a model peptide to study fundamental aspects of peptide and protein structure, folding, and dynamics.[4] Its conformational landscape provides a testbed for validating and refining computational models and force fields used in molecular simulations.

Alanine-rich sequences are found in various proteins and can contribute to specific structural motifs. The this compound peptide itself has been reported in the protozoan Trypanosoma brucei.[1] While its specific role in this organism is not fully elucidated, its presence suggests a metabolic or structural function.

In the context of drug development, the dipeptide Ala-Ala has been identified as a superior linker in antibody-drug conjugates (ADCs), allowing for a high drug-to-antibody ratio with low aggregation.[5] This suggests that short alanine peptides like this compound could have utility in the design of drug delivery systems.

Tripeptides are known substrates for various peptidases. While specific kinetic data for this compound with a wide range of enzymes is not extensively compiled, it is expected to be a substrate for tripeptidases. For instance, tripeptidases from Lactococcus lactis have been shown to hydrolyze various tripeptides, and the kinetic parameters are dependent on the amino acid sequence.[6] The hydrolysis of this compound by specific enzymes would be a key area for further quantitative investigation.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of the this compound peptide.

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used and effective method for the solid-phase synthesis of peptides like this compound.[7]

Protocol for Manual Fmoc-SPPS of this compound

  • Resin Preparation:

    • Start with a Rink Amide resin (or a similar resin suitable for C-terminal amide peptides, or a Wang/2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[8]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times).

  • Amino Acid Coupling (repeated for each alanine residue):

    • In a separate vial, dissolve Fmoc-L-Ala-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection:

    • After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

SPPS_Workflow Resin Swell Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Ala-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Ala-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Ala-OH Deprotection3->Coupling3 Final_Deprotection Final Fmoc Deprotection Coupling3->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification HPLC_Purification_Workflow Crude_Peptide Dissolve and Filter Crude Peptide HPLC_Run Inject on RP-HPLC Column Crude_Peptide->HPLC_Run Fraction_Collection Collect Fractions HPLC_Run->Fraction_Collection Purity_Analysis Analyze Fractions by Analytical HPLC Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilize to Obtain Pure Peptide Pooling->Lyophilization Peptide_Transport_and_Potential_Action cluster_extracellular Extracellular Space cluster_cell Cell AlaAlaAla_ext This compound PepT Peptide Transporter (e.g., PepT) AlaAlaAla_ext->PepT Binding AlaAlaAla_int Intracellular this compound PepT->AlaAlaAla_int Transport Metabolism Metabolism (Hydrolysis to Alanine) AlaAlaAla_int->Metabolism Signaling Potential Downstream Signaling Effects Metabolism->Signaling

References

An In-depth Technical Guide on the Physicochemical Properties of L-alanyl-L-alanyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the tripeptide L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala). The information is curated for researchers, scientists, and professionals in drug development who require detailed data for formulation, stability, and biological activity studies. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Physicochemical Properties

L-alanyl-L-alanyl-L-alanine is a tripeptide composed of three L-alanine residues linked by peptide bonds. Its structure and fundamental properties are foundational to its behavior in chemical and biological systems.

Molecular Structure and Identity

The fundamental identity of L-alanyl-L-alanyl-L-alanine is defined by its molecular formula and weight.

PropertyValueSource
Molecular Formula C₉H₁₇N₃O₄PubChem
Molecular Weight 231.25 g/mol PubChem[1]
Appearance White solidBaishixing[2]
CAS Number 5874-90-8PubChem[1]
Acid-Base Properties

The acid-base properties of L-alanyl-L-alanyl-L-alanine, specifically its pKa values and isoelectric point (pI), are critical for understanding its charge state at different pH levels, which influences its solubility, stability, and biological interactions. Experimental data from titration studies provide the following values:

PropertyExperimental ValueSource
pKa₁ (Carboxyl Group) 3.39Brainly.com[3], Filo[4]
pKa₂ (Amino Group) 8.03Brainly.com[3], Filo[4]

The isoelectric point (pI), the pH at which the net charge of the molecule is zero, can be calculated from the pKa values of the terminal carboxyl and amino groups. For a simple peptide like this compound with no ionizable side chains, the pI is the average of pKa₁ and pKa₂.

Calculated Isoelectric Point (pI): pI = (pKa₁ + pKa₂) / 2 pI = (3.39 + 8.03) / 2 = 5.71

Solubility
SolventSolubility DescriptionConcentrationSource
Phosphate-Buffered Saline (PBS, pH 7.2) Sparingly soluble1-10 mg/mlCayman Chemical

The solubility of peptides is influenced by their amino acid composition, sequence, and the pH of the solvent. For neutral peptides like tri-alanine, which has a high proportion of hydrophobic residues, solubility in aqueous solutions can be limited. The use of organic co-solvents or adjusting the pH away from the isoelectric point can enhance solubility.

Thermal Properties

Information regarding the experimental melting point of L-alanyl-L-alanyl-L-alanine is not consistently reported in the scientific literature. Peptides, particularly smaller ones, may decompose upon heating rather than exhibiting a sharp melting point. For comparison, the dipeptide L-alanyl-L-alanine has a reported melting point of 280-285 °C.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are outlines of standard experimental protocols applicable to tripeptides like L-alanyl-L-alanyl-L-alanine.

Determination of pKa and Isoelectric Point by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values and isoelectric point of ionizable molecules like peptides.[7][8][9]

Methodology:

  • Sample Preparation: A known mass (e.g., 2-3 mg) of the peptide is dissolved in a specific volume of deionized water or a suitable electrolyte solution (e.g., 0.1 M KCl) to create a solution of known concentration (e.g., 0.01 M).

  • Initial pH Adjustment: The initial pH of the peptide solution is adjusted to a low value (e.g., pH 1.5-2.0) by adding a standardized strong acid (e.g., 0.1 M HCl). This ensures that both the N-terminal amino group and the C-terminal carboxyl group are fully protonated.

  • Titration: The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH) of a known concentration. The titrant is added in small, precise increments.

  • Data Acquisition: After each addition of the titrant, the pH of the solution is measured using a calibrated pH meter and electrode. The volume of titrant added and the corresponding pH are recorded.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

  • pKa Determination: The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve (i.e., at 0.5 and 1.5 equivalents of added base).

  • Isoelectric Point Calculation: The isoelectric point (pI) is calculated as the average of the pKa values for the N-terminal amino group and the C-terminal carboxyl group.

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve Peptide in H₂O/Electrolyte acidify Adjust to low pH (e.g., 1.5) with HCl dissolve->acidify titrate Titrate with standardized NaOH acidify->titrate measure Record pH and Volume titrate->measure Incremental additions plot Plot pH vs. Volume measure->plot pka Determine pKa values from curve plot->pka pi Calculate Isoelectric Point (pI) pka->pi

Potentiometric titration workflow for pKa and pI determination.
Determination of Aqueous Solubility

The shake-flask method is a common and straightforward technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of the solid peptide is added to a known volume of the solvent (e.g., ultrapure water) in a sealed container (e.g., a glass vial).

  • Equilibration: The container is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

  • Quantification: A known volume of the clear supernatant is carefully removed. The concentration of the dissolved peptide in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a specific colorimetric assay (e.g., ninhydrin assay).

  • Calculation: The solubility is expressed as the concentration of the peptide in the saturated solution (e.g., in mg/mL or mol/L).

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis mix Add excess peptide to solvent agitate Agitate at constant temperature mix->agitate separate Centrifuge or Filter agitate->separate quantify Quantify peptide in supernatant (e.g., HPLC) separate->quantify calculate Calculate Solubility quantify->calculate

Shake-flask method workflow for solubility determination.

Biological Context and Signaling

While specific signaling pathways directly initiated by L-alanyl-L-alanyl-L-alanine are not well-documented, the biological activity of its constituent amino acid, L-alanine, is well-established. L-alanine plays a significant role in cellular metabolism and energy production. It is a key component of the glucose-alanine cycle, a metabolic pathway that facilitates the transport of nitrogen from peripheral tissues to the liver.

Recent studies have also implicated L-alanine in cellular signaling, particularly in the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

The potential biological activities of the tripeptide itself are an area for further investigation. It is plausible that this compound could be a substrate for peptidases or peptide transporters, thereby influencing intracellular amino acid pools and related metabolic pathways.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of L-alanyl-L-alanyl-L-alanine. The presented data and experimental protocols are intended to support researchers and drug development professionals in their work with this tripeptide. Further experimental investigation is warranted to fully characterize its melting point, aqueous solubility, and specific biological functions.

References

biological role of tri-alanine peptides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Role of Tri-alanine Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tri-alanine peptide (Ala-Ala-Ala), a simple yet significant biomolecule, serves as a valuable model for studying fundamental biological processes. While not an active signaling molecule in its own right, its biological importance is primarily centered on its role as a substrate for transport systems and as a structural component in larger polypeptides. This guide provides a comprehensive overview of the biological functions of tri-alanine, with a focus on its transport kinetics, structural propensities, and its utility as a research tool. Detailed experimental protocols and quantitative data are presented to facilitate further investigation by researchers in biochemistry, pharmacology, and drug development.

Introduction

Tri-alanine is a tripeptide composed of three L-alanine residues linked by peptide bonds[1]. As a metabolite, it has been identified in organisms such as Trypanosoma brucei[1]. Its primary biological significance stems from its interaction with cellular transport machinery and its contribution to the structure of proteins. Alanine-rich sequences, including tri-alanine motifs, are known to influence protein conformation and participate in protein-protein interactions[2][3][4]. This document synthesizes the current understanding of tri-alanine's biological roles, presents relevant quantitative data, and provides detailed methodologies for its study.

Biological Roles of Tri-alanine

Substrate for Peptide Transporters

A primary biological role of tri-alanine is its function as a substrate for proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2 in mammals and their bacterial homologues like PepT St[5]. These transporters are crucial for the absorption of di- and tripeptides from dietary proteins in the intestine and for peptide reabsorption in the kidneys[5].

Tri-alanine is recognized with notable efficiency by these transporters. For the bacterial transporter PepT St, tri-alanine was the most effectively transported tripeptide tested, exhibiting an inhibitory concentration (IC50) for di-alanine transport that is comparable to that of dipeptides[5]. This suggests a high affinity for the transporter's binding pocket. Structural studies indicate that tri-peptides like tri-alanine may bind in a more vertical orientation within the transporter's cavity compared to dipeptides[5].

Structural Motif in Peptides and Proteins

Alanine residues have a high propensity to form α-helical structures and are also found in other conformations like polyproline II (PPII) helices and β-strands[6]. Tri-alanine itself is often used as a model peptide in computational and spectroscopic studies to investigate these conformational preferences[6].

  • α-Helix Stabilization: Alanine is known to be a helix-stabilizing residue[6]. Alanine-rich sequences can promote the formation and stability of α-helices in proteins.

  • Polyproline II (PPII) Helix: Studies combining molecular dynamics simulations and NMR spectroscopy have shown that tri-alanine in solution predominantly samples a polyproline II (PPII) helix-like structure (approximately 90%) with a smaller fraction in an extended β-strand conformation[6].

  • Protein-Protein Interactions: Alanine-rich regions can serve as interaction domains. For example, the alanine-rich region of the cell surface protein antigen PAc in Streptococcus mutans is involved in adhesion to tooth surfaces by interacting with salivary proteins[4]. In transcription factors, poly-alanine tracts are also implicated in protein-protein and protein-DNA interactions[2].

Role as a Metabolite

Tri-alanine is classified as a metabolite and has been detected in the protozoan parasite Trypanosoma brucei[1]. Upon transport into the cell, tri-alanine can be hydrolyzed by intracellular peptidases into its constituent alanine amino acids. These can then enter the cellular amino acid pool and be utilized for protein synthesis or other metabolic pathways.

Quantitative Data

The following table summarizes the available quantitative data regarding the interaction of tri-alanine with peptide transporters.

ParameterTransporterValueMethodReference
IC50 PepT StComparable to dipeptides (5-400 µM)Competition Assay[5]

Note: The precise IC50 value for tri-alanine was presented in a supplementary figure of the cited reference and is comparable to the range observed for various dipeptides.

Visualizations

Peptide Transport Workflow

The following diagram illustrates the general workflow for a cellular peptide transport assay using a Caco-2 cell monolayer, a common in vitro model for intestinal absorption.

Peptide_Transport_Workflow cluster_prep Cell Culture Preparation cluster_assay Transport Assay cluster_analysis Analysis Caco2_seed Seed Caco-2 cells on Transwell insert Caco2_diff Differentiate for 21 days to form monolayer Caco2_seed->Caco2_diff TEER_check Verify monolayer integrity (TEER measurement) Caco2_diff->TEER_check Add_peptide Add Tri-alanine solution to Apical (AP) side TEER_check->Add_peptide Monolayer Ready Incubate Incubate at 37°C Add_peptide->Incubate Sample_BL Collect samples from Basolateral (BL) side at time points Incubate->Sample_BL Quantify Quantify Tri-alanine (e.g., LC-MS/MS) Sample_BL->Quantify Collected Samples Calculate_Papp Calculate Apparent Permeability (Papp) Quantify->Calculate_Papp

Caption: Workflow for assessing tri-alanine transport across a Caco-2 cell monolayer.

Solid-Phase Peptide Synthesis (SPPS) Cycle

This diagram outlines the key steps in one cycle of Fmoc-based solid-phase peptide synthesis, the standard method for producing tri-alanine and other peptides.

SPPS_Cycle Start Start with Resin-Bound Amino Acid (AA_n) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-AA_n+1, Activator, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Chain Elongation Cleavage Final Cleavage & Deprotection (TFA cocktail) Wash2->Cleavage Final Cycle

Caption: A single cycle of Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocols

Synthesis and Purification of Tri-alanine

Objective: To chemically synthesize and purify the tri-alanine peptide.

Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS) [7][8][9][10]

  • Resin Preparation: Start with a Rink Amide resin for a C-terminally amidated peptide or a Wang/2-Chlorotrityl chloride resin for a C-terminal carboxylic acid. Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-L-Alanine-OH to the resin using a coupling agent like HBTU/HATU and a base such as N,N-Diisopropylethylamine (DIPEA) in DMF. Allow the reaction to proceed for 2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound alanine by treating with 20% piperidine in DMF for 20 minutes.

  • Wash: Thoroughly wash the resin with DMF followed by Dichloromethane (DCM) to remove excess reagents.

  • Second Amino Acid Coupling: Couple the second Fmoc-L-Alanine-OH as described in step 2.

  • Repeat Cycle: Repeat the deprotection, wash, and coupling steps for the third alanine residue.

  • Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin and dry it. Cleave the peptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail, typically containing 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with ether. Dry the crude peptide under vacuum and then lyophilize.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification [11][12][13][14]

  • Column: Use a C18 stationary phase column suitable for peptide purification.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Elute the peptide using a linear gradient, for example, from 5% to 60% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution of the peptide by UV absorbance at 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified tri-alanine peptide as a white powder.

Cellular Transport Assay

Objective: To quantify the transport of tri-alanine across an intestinal epithelial cell monolayer.

Methodology: Caco-2 Cell Transwell Assay [15][16][17][18][19]

  • Cell Culture: Seed human colorectal adenocarcinoma (Caco-2) cells on a semipermeable filter support (e.g., Transwell inserts) at a density of 1 x 10^5 cells/well.

  • Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use monolayers with TEER values >250 Ω·cm², indicating good junctional integrity.

  • Transport Experiment:

    • Wash the cell monolayer twice with a transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4).

    • Add the tri-alanine solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C.

    • At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh transport buffer.

  • Quantification: Analyze the concentration of tri-alanine in the collected basolateral samples using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the filter, and C0 is the initial concentration in the apical chamber.

Conformational Analysis

Objective: To determine the secondary structure preferences of tri-alanine in solution.

Methodology: Circular Dichroism (CD) Spectroscopy [20][21][22][23][24]

  • Sample Preparation: Dissolve the purified, lyophilized tri-alanine peptide in the desired solvent (e.g., water, phosphate buffer, or structure-inducing solvents like trifluoroethanol (TFE)) to a known concentration (e.g., 0.1 mg/mL).

  • Spectrometer Setup: Use a CD spectropolarimeter. Set the wavelength range, typically from 190 to 260 nm for peptide secondary structure analysis.

  • Measurement: Place the sample in a quartz cuvette with a suitable path length (e.g., 1 mm). Record the CD spectrum at a controlled temperature (e.g., 20°C).

  • Data Processing: Subtract the spectrum of the solvent (blank) from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]).

  • Spectral Interpretation:

    • α-helix: Characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random Coil/PPII: A strong negative band near 198 nm. The PPII conformation shows a weak positive band around 220 nm and a strong negative band around 206 nm.

  • Deconvolution: Use secondary structure deconvolution software to estimate the percentage of each structural element in the peptide.

Conclusion

Tri-alanine, while structurally simple, plays fundamental roles as a transport substrate and a structural element in proteins. Its high affinity for peptide transporters makes it a key molecule for studying nutrient absorption and a reference compound for evaluating the transport of peptide-based drugs. Furthermore, its conformational propensities provide valuable insights into the principles of protein folding and stability. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the multifaceted biological roles of tri-alanine and other short peptides.

References

An In-depth Technical Guide to the Ala-Ala-Ala Peptide Sequence for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Summary

The tripeptide L-alanyl-L-alanyl-L-alanine, commonly referred to as Ala-Ala-Ala or AAA, is a sequence of three L-alanine amino acids joined by peptide bonds. While it exists as a metabolite, its primary significance in the realm of drug development lies in its application as a specialized, enzymatically cleavable linker in Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the this compound peptide's biochemical properties, its role in targeted drug delivery, and detailed experimental protocols relevant to its synthesis and analysis.

Biochemical and Physicochemical Properties

The this compound peptide is a simple, nonpolar tripeptide. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H17N3O4[1]
Molecular Weight 231.25 g/mol [1][2]
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid[1]
Appearance White solid/powder[2]
Polarity Nonpolar
Theoretical pI 7[3]
Storage Temperature -20°C[2]

Role in Drug Development: A Cleavable Linker in Antibody-Drug Conjugates

The primary application of the this compound peptide in drug development is as a component of cleavable linkers in Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic payload specifically to cancer cells. The linker, which connects the antibody to the payload, is a critical component of the ADC's design, influencing its stability, efficacy, and safety profile.

Peptide linkers, such as those containing the this compound sequence, are designed to be stable in systemic circulation but are cleaved by specific proteases that are highly active within the tumor microenvironment or inside cancer cells, particularly within lysosomes. This targeted cleavage ensures the conditional release of the cytotoxic agent at the desired site of action, minimizing off-target toxicity.

Signaling Pathway and Mechanism of Action

The mechanism of action for an ADC utilizing an this compound cleavable linker is a multi-step process that begins with the ADC binding to a target antigen on the surface of a cancer cell and culminates in the intracellular release of the cytotoxic payload. This pathway is depicted in the diagram below.

ADC_Mechanism ADC Antibody-Drug Conjugate (AAA Linker) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Antigen->Complex Endosome Endosome Complex->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Proteolytic Cleavage (e.g., Cathepsin B) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle (repeated) Resin 1. Start with Fmoc-Rink Amide Resin Swell 2. Swell Resin in DMF Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 4. Wash (DMF) Deprotect->Wash1 Couple 5. Couple Fmoc-Ala-OH (HBTU/DIPEA in DMF) Wash1->Couple Wash2 6. Wash (DMF) Couple->Wash2 Wash2->Deprotect Repeat for next Ala residue Cleavage 7. Cleavage from Resin and Side-Chain Deprotection Precipitation 8. Precipitation in Cold Diethyl Ether Cleavage->Precipitation Purification 9. Purification (HPLC) Precipitation->Purification

References

The Tripeptide Ala-Ala-Ala: A Technical Guide to its Core Characteristics and Emerging Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide L-alanyl-L-alanyl-L-alanine, commonly referred to as Ala-Ala-Ala or trialanine, is a simple oligopeptide with a growing profile of significance in biochemical and therapeutic research. While not a primary signaling molecule in the classical sense, its structural properties and susceptibility to enzymatic cleavage have positioned it as a valuable component in advanced drug delivery systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. It details experimental protocols for its synthesis and characterization and presents its most prominent role to date as a cleavable linker in antibody-drug conjugates.

Discovery and Initial Characterization

The precise historical account of the first synthesis of L-alanyl-L-alanyl-L-alanine is not prominently documented, likely due to its straightforward composition. The fundamental principles of peptide synthesis, which would enable the creation of such a simple tripeptide, were established in the early 20th century. Modern chemical and physical characterization has been thoroughly conducted, with extensive data available in public databases such as PubChem.[1] Spectroscopic and crystallographic studies have provided detailed insights into its molecular structure and conformational dynamics.

A notable structural characteristic of an acetylated and amidated form of the tripeptide, Ac-Ala-Ala-Ala-NH2, is its ability to fold into a stable β-turn structure in aqueous solution.[2] Further research has shown that in solution, unblocked trialanine predominantly adopts a polyproline II (pPII) conformation, a finding that has implications for understanding the structure of unfolded proteins.[3][4]

Physicochemical and Spectroscopic Data

Quantitative data for L-alanyl-L-alanyl-L-alanine has been compiled from various sources, providing a clear profile of its physical and chemical properties.

PropertyValueSource
Molecular Formula C9H17N3O4[1]
Molecular Weight 231.25 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid[1]
CAS Number 5874-90-8[1]
Appearance White solid[5]
Melting Point 280-285 °C
Boiling Point 566.5 °C at 760 mmHg[5]
Density 1.227 g/cm³[5]
XLogP3 -4.7[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 4[1]

Spectroscopic Data:

TechniqueKey ObservationsSource
Mass Spectrometry Precursor m/z: 232.1292 [M+H]+, with major fragments at 214.3, 143.1, and 115.2.[1]
¹³C NMR Studies on L-alanine peptides, including alanyl-alanyl-alanine, have been conducted to assign chemical shifts and study segmental motion in aqueous solution.[6]
FTIR KBr wafer technique has been used to obtain the infrared spectrum.[1]

Experimental Protocols

Synthesis of L-alanyl-L-alanyl-L-alanine via Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a standard method for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Materials:

  • 2-Chlorotrityl chloride (CTC) resin

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) 4-Methylpiperidine in DMF

  • N-Methyl-2-pyrrolidone (NMP)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Peptide synthesis vessel

  • Shaker/mixer

  • HPLC system for purification

  • Mass spectrometer for verification

Protocol:

  • Resin Swelling: Swell the CTC resin in DMF for 30 minutes in the synthesis vessel.[7]

  • First Amino Acid Loading:

    • Drain the DMF.

    • Add a solution of Fmoc-Ala-OH (4 eq) and DIPEA (5 eq) in DMF.

    • Mix for 1-2 hours.

    • Drain and wash the resin with DMF (3x).

  • Fmoc Deprotection:

    • Add 20% 4-methylpiperidine in DMF to the resin.

    • Mix for 15-20 minutes.

    • Drain and repeat the deprotection step.

    • Wash the resin with DMF (3x) and NMP (2x).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines, indicating complete Fmoc removal.[7]

  • Peptide Coupling (Second Alanine):

    • In a separate vial, pre-activate Fmoc-Ala-OH (4 eq) with HBTU (3.9 eq) and DIPEA (6 eq) in NMP for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Mix for 1-2 hours.

    • Drain and wash the resin with NMP (2x) and DMF (3x).

  • Repeat Deprotection and Coupling: Repeat steps 3-5 for the third alanine residue.

  • Final Deprotection: Perform a final Fmoc deprotection (Step 3).

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it.

    • Add the TFA cleavage cocktail to the resin.

    • Mix for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

  • Purification:

    • Precipitate the peptide from the cleavage solution using cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify by reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Characterization by Mass Spectrometry

Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable method for the analysis of this compound.

Sample Preparation: Dissolve the purified peptide in a water/acetonitrile solution with 0.1% formic acid.

Expected Result: A major peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 232.13.[1] Fragmentation analysis (MS/MS) can be used to confirm the amino acid sequence.

Biological Significance and Applications

While this compound is not known to be a primary signaling molecule, its presence has been detected in human blood, although it is not considered a naturally occurring metabolite, suggesting exposure from external sources.[8] It has also been identified as a metabolite in the protozoan parasite Trypanosoma brucei.[1]

The most significant application of the trialanine motif to date is in the field of oncology, specifically in the design of antibody-drug conjugates (ADCs).

Role as a Cleavable Linker in Antibody-Drug Conjugates

A "trialanine, cleavable peptide linker" has been utilized in the development of an ADC targeting the epithelial cell adhesion molecule (EpCAM).[9] In this context, the tripeptide serves as a substrate for proteases that are abundant in the tumor microenvironment.

Mechanism of Action:

  • The ADC, consisting of an EpCAM-targeting antibody, the trialanine linker, and a cytotoxic payload, circulates in the bloodstream.

  • The antibody component of the ADC binds to EpCAM on the surface of tumor cells.

  • Upon internalization of the ADC into the tumor cell, lysosomal proteases cleave the trialanine linker.

  • This cleavage releases the cytotoxic payload, which can then exert its cell-killing effect.

The use of a peptide linker like trialanine allows for targeted drug release, minimizing systemic toxicity and enhancing the therapeutic window of the ADC.

ADC_Mechanism cluster_bloodstream Bloodstream cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (Anti-EpCAM + this compound Linker + Payload) TumorCell Tumor Cell (EpCAM positive) ADC->TumorCell 1. Binding to EpCAM Lysosome Lysosome TumorCell->Lysosome 2. Internalization Payload Cytotoxic Payload Lysosome->TumorCell 4. Payload Release Lysosome->Lysosome 3. Proteolytic Cleavage of this compound Linker Payload->TumorCell 5. Cell Death

Mechanism of an ADC with a trialanine linker.
Use in Cell Culture

This compound is also used as a component in cell culture media.[5] In this application, it serves as a stable source of L-alanine, which is an important amino acid for protein synthesis and cellular metabolism. Peptides are often more stable in solution than free amino acids and can be taken up by cells through various transport mechanisms.

Logical Workflow and Relationships

The following diagram illustrates the workflow from the synthesis of this compound to its application as a cleavable linker.

AlaAlaAla_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Conjugation Conjugation to Antibody-Payload MS->Conjugation NMR->Conjugation ADC Formation of ADC Conjugation->ADC Therapeutic Therapeutic Use ADC->Therapeutic

References

The Uncharacterized Tripeptide: A Technical Guide to Ala-Ala-Ala in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This technical guide addresses the current state of scientific knowledge regarding the tripeptide L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala). It is crucial to note that, despite being cataloged as a metabolite, this compound does not have a well-characterized, specific biological function or signaling role in the existing scientific literature. Its primary significance appears to be as a constituent of larger proteins and as a product of proteolysis. This document synthesizes the available information on its chemical properties, provides a broader context through the well-understood metabolism of its monomer L-alanine and the function of alanine-rich protein sequences, and outlines the standard methodologies that would be required for its future study.

Physicochemical Properties

This compound is a tripeptide composed of three L-alanine amino acid residues joined by peptide bonds.[1] As a small, non-polar peptide, it is soluble in water.

PropertyValueSource
PubChem CID 5478845[1]
Molecular Formula C₉H₁₇N₃O₄[1]
Molecular Weight 231.25 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid[1]
Synonyms Tri-L-alanine, L-alanyl-L-alanyl-L-alanine[1]

Synthesis and Degradation of this compound

There are no specific, dedicated enzymatic pathways documented for the synthesis or degradation of the free tripeptide this compound. It is most plausibly generated as an intermediate during the natural turnover of proteins within the cell.

  • Formation (Anabolism): As a sequence of three alanine residues, it is encoded by GCx codons (GCU, GCC, GCA, GCG) and synthesized as part of a larger polypeptide chain on the ribosome during protein translation.

  • Degradation (Catabolism): Free this compound is likely a product of proteolysis, where proteasomes or peptidases break down larger proteins into smaller peptides. Once formed, it would be further degraded into individual L-alanine molecules by various dipeptidyl and tripeptidyl peptidases.

Biochemical Context: The L-Alanine Monomer Pathway

While the pathway for the tripeptide is not defined, the metabolism of its constituent monomer, L-alanine, is fundamental to cellular metabolism. L-alanine is a non-essential amino acid synthesized from pyruvate. The primary reaction is a reversible transamination catalyzed by Alanine Aminotransferase (ALT) .[2][3] This reaction is central to the Glucose-Alanine Cycle , which facilitates the transport of nitrogen from muscle to the liver.[3][4]

In muscle, amino groups from amino acid breakdown are transferred to pyruvate to form alanine.[3][4] Alanine is then transported to the liver, where it is converted back to pyruvate for use in gluconeogenesis, and the amino group is processed into urea for excretion.[3][4]

L_Alanine_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation Pyruvate Pyruvate ALT Alanine Aminotransferase (ALT) Pyruvate->ALT Glucose Glucose (via Gluconeogenesis) Pyruvate->Glucose Alanine L-Alanine Protein Protein Synthesis (Ribosome) Alanine->Protein aKG α-Ketoglutarate Glutamate Glutamate Glutamate->ALT Urea Urea Cycle Glutamate->Urea ALT->Alanine ALT->aKG Proteolysis Protein Degradation (Proteasome/Peptidases) Proteolysis->Alanine

Diagram 1: Core Synthesis and Degradation Pathway of L-Alanine.

Biological Role and Significance

A specific signaling or metabolic function for the free tripeptide this compound has not been identified. Its notation in databases as a metabolite likely stems from its detection in broad metabolomic screens.

  • Metabolite Databases: this compound is listed in databases like PubChem and ChEBI, with a note that it has been reported in the parasite Trypanosoma brucei.[1] However, the functional context of this finding is not detailed in primary research literature.

  • Commercial Availability: The peptide is sold commercially for in vitro research, where it may be used as a substrate for peptidase assays, as a component in cell culture media, or in biophysical studies.[5]

  • Context of Alanine-Rich Sequences: While the free tripeptide is uncharacterized, sequences rich in alanine are functionally significant within proteins.

    • Structural Role: Alanine has a high propensity to form α-helices, and poly-alanine tracts are known to be helix-stabilizing elements in protein structures.[6][7]

    • Translational Regulation: N-terminal alanine-rich (NTAR) sequences have been identified as elements that promote precise start codon selection and enhance the efficiency of translation for hundreds of proteins, including key signaling molecules like ERK1/2.[8]

Quantitative Data

There is no published data on the endogenous concentrations of this compound in any biological system, tissue, or fluid. This is a critical knowledge gap for understanding any potential physiological relevance.

Biological SampleReported Concentration RangeMethod of Quantification
Human Plasma/SerumNot ReportedN/A
Human Cerebrospinal Fluid (CSF)Not ReportedN/A
Human UrineNot ReportedN/A
Animal Tissues (e.g., brain, liver, muscle)Not ReportedN/A
Cell Culture SupernatantNot ReportedN/A
Experimental Protocol: Quantification of a Tripeptide via LC-MS/MS

To determine the concentration of this compound in a biological sample such as plasma, a targeted quantitative method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the gold standard. A generalized protocol is provided below.

Objective: To accurately quantify the concentration of endogenous this compound in human plasma.

1. Sample Preparation (Protein Precipitation & Extraction):

  • Thaw frozen plasma samples on ice.
  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., this compound-¹³C₉,¹⁵N₃). The internal standard is critical for correcting for matrix effects and extraction losses.
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new microcentrifuge tube.
  • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

2. LC Separation:

  • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
  • Column: A reversed-phase C18 column suitable for polar analytes (e.g., 100 x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A shallow gradient optimized to retain and elute the polar tripeptide. For example:
  • 0-1 min: 2% B
  • 1-5 min: 2% to 30% B
  • 5-5.5 min: 30% to 95% B
  • 5.5-6.5 min: Hold at 95% B
  • 6.5-7 min: 95% to 2% B
  • 7-10 min: Re-equilibrate at 2% B
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. MS/MS Detection:

  • Mass Spectrometer: Triple Quadrupole (QqQ) Mass Spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing a pure standard of this compound.
  • Precursor Ion (Q1): [M+H]⁺ = 232.1 m/z
  • Product Ions (Q3): At least two stable fragment ions would be selected for quantification and qualification (e.g., fragmentation of peptide bonds).
  • Instrument Parameters: Optimize cone voltage, collision energy, and gas flows to maximize signal intensity for the selected MRM transitions.

4. Quantification:

  • Generate a calibration curve using a surrogate matrix (e.g., charcoal-stripped plasma) spiked with known concentrations of a certified this compound standard.
  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the nominal concentration.
  • Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

// Nodes Sample [label="Biological Sample\n(e.g., Plasma)"]; Spike [label="Spike with\nInternal Standard"]; Precipitate [label="Protein Precipitation\n(Acetonitrile)"]; Centrifuge [label="Centrifugation"]; Extract [label="Supernatant\nExtraction"]; Dry [label="Dry Down"]; Reconstitute [label="Reconstitute in\nMobile Phase"]; Inject [label="UHPLC Injection"]; Separate [label="C18 Column\nSeparation"]; Ionize [label="Electrospray\nIonization (ESI+)"]; Detect [label="Triple Quadrupole MS\n(MRM Mode)"]; Quantify [label="Data Analysis:\nPeak Integration &\nQuantification vs.\nCalibration Curve", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Sample -> Spike; Spike -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Extract; Extract -> Dry; Dry -> Reconstitute; Reconstitute -> Inject; Inject -> Separate -> Ionize -> Detect -> Quantify; }

Diagram 2: Generalized Experimental Workflow for LC-MS/MS Quantification.

Signaling Pathways

There are currently no known or described signaling pathways in which this compound acts as a ligand or signaling molecule. The identity of a receptor for this tripeptide is unknown, and it has not been implicated in the modulation of any cellular signaling cascades.

To illustrate how a small peptide could theoretically initiate a signal, the diagram below shows a generalized G-Protein Coupled Receptor (GPCR) pathway, a common mechanism for peptide hormones. It must be emphasized that this is a hypothetical model and there is no evidence linking this compound to such a pathway.

Hypothetical_Signaling Hypothetical Peptide Signaling Pathway (Generic GPCR Model) cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand Peptide Ligand (e.g., this compound) Receptor GPCR Receptor Ligand->Receptor 1. Binding G_Protein G-Protein (αβγ) Receptor->G_Protein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Generation Kinase Protein Kinase A Second_Messenger->Kinase 5. Activation Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) Kinase->Response 6. Phosphorylation Cascade

References

An In-depth Technical Guide to the Core Characteristics of the Ala-Ala-Ala Tripeptide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, purification, and biological relevance of the tripeptide L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala). The content is tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The this compound tripeptide is a simple, non-polar molecule composed of three L-alanine residues linked by peptide bonds.[1] Its basic properties are summarized in the tables below.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₇N₃O₄--INVALID-LINK--
Molecular Weight 231.25 g/mol --INVALID-LINK--
Appearance White solid[2]
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid--INVALID-LINK--
CAS Number 5874-90-8[2]
Canonical SMILES CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N--INVALID-LINK--
InChI Key BYXHQQCXAJARLQ-ZLUOBGJFSA-N--INVALID-LINK--

Table 2: Computed Physicochemical Properties of this compound

PropertyValueComputational MethodReference
XLogP3 -2.4XLogP3 3.0--INVALID-LINK--
Hydrogen Bond Donor Count 3Cactvs 3.4.8.18--INVALID-LINK--
Hydrogen Bond Acceptor Count 4Cactvs 3.4.8.18--INVALID-LINK--
Rotatable Bond Count 4Cactvs 3.4.8.18--INVALID-LINK--
Exact Mass 231.12190603 g/mol PubChem 2.2--INVALID-LINK--
Monoisotopic Mass 231.12190603 g/mol PubChem 2.2--INVALID-LINK--
Topological Polar Surface Area 122 ŲCactvs 3.4.8.18--INVALID-LINK--
Heavy Atom Count 16PubChem--INVALID-LINK--

Structural Characteristics

The this compound tripeptide has been shown to adopt a β-turn structure in aqueous solution when encapsulated within a self-assembled porphyrin cage. This conformation is stabilized by CH−π interactions between the methyl groups of the alanine residues and the porphyrin ligands. Solid-state NMR studies have revealed that this compound can form both parallel and antiparallel β-sheet structures depending on the crystallization conditions.[3]

Experimental Protocols

The following protocol outlines the manual synthesis of this compound with a C-terminal amide using Fmoc/tBu chemistry on Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.65 mmol/g loading)

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling: Repeat step 3.

  • Fmoc Deprotection: Repeat step 2.

  • Third Amino Acid Coupling: Repeat step 3.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.[4]

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail and then with DCM.

  • Peptide Precipitation:

    • Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the filtrate).

    • Centrifuge the suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Diagram 1: Workflow for the synthesis and purification of this compound.

Instrumentation and Columns:

  • A preparative HPLC system with a UV detector.

  • A C18 reversed-phase column is suitable for this non-polar peptide.

Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Protocol:

  • Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Gradient Elution:

    • Inject the dissolved peptide onto the column.

    • Apply a linear gradient of increasing Mobile Phase B. A typical gradient for a tripeptide might be from 5% to 50% B over 30 minutes.

    • Monitor the elution profile at 210-220 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Analytical Characterization

Table 3: Analytical Methods for this compound Characterization

MethodExpected ResultsReference
Mass Spectrometry (MS) The expected mass for the protonated molecule [M+H]⁺ is approximately 232.1292 m/z. Fragmentation patterns can confirm the amino acid sequence.[1][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra will show characteristic peaks for the alanine residues. 2D NMR techniques like COSY and TOCSY can be used to assign protons within each residue, and NOESY can provide information on the peptide's conformation.[3][7][8]

Biological Role and Applications

The this compound tripeptide is primarily considered a metabolite, likely resulting from protein degradation or peptide metabolism.[1] It has been reported in the protozoan parasite Trypanosoma brucei.[1]

While no specific signaling pathway has been attributed to the this compound tripeptide, it serves as a source of the amino acid L-alanine in cellular processes. Alanine itself is a key player in metabolism, participating in the glucose-alanine cycle for transporting amino groups from muscle to the liver and serving as a substrate for gluconeogenesis.

In practical applications, this compound is used as a component in cell culture media to provide a stable and readily available source of alanine for protein synthesis and cell growth.[2] Short alanine-rich peptides are also studied for their roles in protein structure and stability.[9]

biological_context cluster_peptide This compound Tripeptide cluster_source Sources cluster_fate Biological Fate & Application AAA This compound Alanine L-Alanine Pool AAA->Alanine Hydrolysis Cell_Culture Cell Culture Media Supplement AAA->Cell_Culture Application Protein_Deg Protein Degradation Protein_Deg->AAA Peptide_Met Peptide Metabolism Peptide_Met->AAA Protein_Syn Protein Synthesis Alanine->Protein_Syn Gluconeogenesis Gluconeogenesis (via conversion to pyruvate) Alanine->Gluconeogenesis

Diagram 2: Biological context of the this compound tripeptide.

Conclusion

The this compound tripeptide is a fundamental building block in biochemistry. Its simple, well-defined structure and properties make it a useful model for studying peptide conformation and for applications in biotechnology, such as in cell culture. The experimental protocols provided herein offer a basis for its synthesis and purification for research purposes. While it does not appear to have a direct role in cell signaling, its importance as a metabolite and a source of alanine underscores its relevance in cellular metabolism.

References

An In-depth Technical Guide to L-alanyl-L-alanyl-L-alanine: Nomenclature, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide L-alanyl-L-alanyl-L-alanine, including its nomenclature, chemical synonyms, and physicochemical properties. Detailed experimental protocols for its synthesis, purification, and analysis are presented, along with an illustrative diagram of its involvement in the bacterial peptidoglycan biosynthesis pathway.

Nomenclature and Synonyms

L-alanyl-L-alanyl-L-alanine is a tripeptide composed of three L-alanine amino acid residues linked by peptide bonds. Its systematic nomenclature and a comprehensive list of synonyms are provided below.

Nomenclature Type Name
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid
Common Name L-alanyl-L-alanyl-L-alanine
Abbreviation Ala-Ala-Ala
CAS Number 5874-90-8

A variety of synonyms are used in literature and commercial sources to refer to this tripeptide:

  • Trialanine

  • Tri-L-alanine

  • (S)-2-((S)-2-((S)-2-Aminopropanamido)propanamido)propanoic acid

  • H-Ala-Ala-Ala-OH

  • L-Ala-L-Ala-L-Ala

Physicochemical Properties

The key physicochemical properties of L-alanyl-L-alanyl-L-alanine are summarized in the table below, providing essential data for experimental design and formulation.

Property Value Reference
Molecular Formula C₉H₁₇N₃O₄--INVALID-LINK--
Molecular Weight 231.25 g/mol --INVALID-LINK--
Appearance White crystalline powderGeneral knowledge
Melting Point DecomposesGeneral knowledge for peptides
Predicted pKa (acidic) ~3.4--INVALID-LINK--
Predicted pKa (basic) ~8.0-9.0General knowledge for peptides
Solubility Soluble in waterGeneral knowledge for small peptides

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of L-alanyl-L-alanyl-L-alanine, tailored for research and development applications.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following protocol outlines the Fmoc/tBu strategy for assembling L-alanyl-L-alanyl-L-alanine.

Workflow for Solid-Phase Peptide Synthesis of L-alanyl-L-alanyl-L-alanine

sp_synthesis Resin Wang Resin Fmoc_Ala_OH Fmoc-L-Ala-OH Resin->Fmoc_Ala_OH 1. Loading Resin_Ala Fmoc-Ala-Wang Resin Fmoc_Ala_OH->Resin_Ala Deprotection1 Deprotection (Piperidine/DMF) Resin_Ala->Deprotection1 H2N_Ala_Resin H₂N-Ala-Wang Resin Deprotection1->H2N_Ala_Resin Coupling1 Coupling (Fmoc-L-Ala-OH, DIC/HOBt) H2N_Ala_Resin->Coupling1 Fmoc_Ala_Ala_Resin Fmoc-Ala-Ala-Wang Resin Coupling1->Fmoc_Ala_Ala_Resin Deprotection2 Deprotection (Piperidine/DMF) Fmoc_Ala_Ala_Resin->Deprotection2 H2N_Ala_Ala_Resin H₂N-Ala-Ala-Wang Resin Deprotection2->H2N_Ala_Ala_Resin Coupling2 Coupling (Fmoc-L-Ala-OH, DIC/HOBt) H2N_Ala_Ala_Resin->Coupling2 Fmoc_Ala_Ala_Ala_Resin Fmoc-Ala-Ala-Ala-Wang Resin Coupling2->Fmoc_Ala_Ala_Ala_Resin Deprotection3 Final Deprotection Fmoc_Ala_Ala_Ala_Resin->Deprotection3 H2N_Ala_Ala_Ala_Resin H₂N-Ala-Ala-Ala-Wang Resin Deprotection3->H2N_Ala_Ala_Ala_Resin Cleavage Cleavage from Resin (TFA cocktail) H2N_Ala_Ala_Ala_Resin->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide Purification Purification (RP-HPLC) Crude_Peptide->Purification Pure_Peptide Pure this compound Purification->Pure_Peptide

Caption: Solid-phase synthesis workflow for L-alanyl-L-alanyl-L-alanine.

Materials:

  • Wang resin

  • Fmoc-L-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Loading:

    • Dissolve Fmoc-L-Ala-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling:

    • Repeat step 2 to couple the second Fmoc-L-Ala-OH residue.

  • Fmoc Deprotection:

    • Repeat step 3.

  • Third Amino Acid Coupling:

    • Repeat step 2 to couple the final Fmoc-L-Ala-OH residue.

  • Final Fmoc Deprotection:

    • Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide under vacuum.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude L-alanyl-L-alanyl-L-alanine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of water or the initial mobile phase composition. Filter through a 0.22 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 250 mm).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point for optimization.

  • Purification:

    • Inject the prepared sample onto the equilibrated column.

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.

Analysis

3.3.1. High-Performance Liquid Chromatography (HPLC)

A patent for the quantitative detection of L-alanyl-L-alanine describes a specific HPLC method.

Chromatographic Conditions:

  • Column: Amino bonded silica gel column.

  • Column Temperature: 30 °C.

  • Mobile Phase: Acetonitrile:0.05 mol/L monopotassium phosphate buffer (645:350, v/v), with the buffer pH adjusted to 4.0 with phosphoric acid.

  • Flow Rate: 0.7 mL/min.

  • Detection Wavelength: 215 nm.

  • Quantification: External standard method.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure and purity of the synthesized peptide. A study on L-alanine peptides provides insights into their NMR characteristics.

General Procedure:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Assignments of the chemical shifts for the different protons and carbons in the tripeptide can be made based on their chemical environment and through 2D NMR experiments (e.g., COSY, HSQC).

3.3.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the tripeptide.

General Procedure:

  • Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Infuse the sample into the ESI-MS instrument.

  • Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for L-alanyl-L-alanyl-L-alanine is at m/z 232.13.

Biological Role: Involvement in Bacterial Peptidoglycan Synthesis

L-alanine and its derivatives play a crucial role in the biosynthesis of the bacterial cell wall, specifically in the formation of the peptidoglycan layer. The following diagram illustrates the cytoplasmic steps of peptidoglycan precursor synthesis, highlighting the incorporation of L-alanine.

Cytoplasmic Steps of Peptidoglycan Precursor Synthesis

peptidoglycan_synthesis cluster_cytoplasm Cytoplasm UDP_GlcNAc UDP-GlcNAc MurA_MurB MurA, MurB UDP_GlcNAc->MurA_MurB UDP_MurNAc UDP-MurNAc MurC MurC UDP_MurNAc->MurC UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala MurD MurD UDP_MurNAc_L_Ala->MurD UDP_MurNAc_dipeptide UDP-MurNAc-L-Ala-D-Glu MurE MurE UDP_MurNAc_dipeptide->MurE UDP_MurNAc_tripeptide UDP-MurNAc-L-Ala-D-Glu-m-DAP MurF MurF UDP_MurNAc_tripeptide->MurF UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) MraY MraY UDP_MurNAc_pentapeptide->MraY MurA_MurB->UDP_MurNAc MurC->UDP_MurNAc_L_Ala MurD->UDP_MurNAc_dipeptide MurE->UDP_MurNAc_tripeptide MurF->UDP_MurNAc_pentapeptide L_Ala L-Alanine L_Ala->MurC D_Glu D-Glutamate D_Glu->MurD m_DAP meso-Diaminopimelic acid m_DAP->MurE D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->MurF Lipid_I Lipid I MraY->Lipid_I Transfer to Lipid Carrier

Theoretical Properties of the Ala-Ala-Ala Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Ala-Ala-Ala, also known as trialanine, is a simple yet fundamental model system in biophysical chemistry and structural biology. Its small size and the conformational simplicity of the alanine residue make it an ideal candidate for theoretical and experimental studies aimed at understanding the intrinsic conformational preferences of peptide backbones and the nature of peptide-solvent interactions. This technical guide provides a comprehensive overview of the theoretical properties of the this compound peptide, including its physicochemical characteristics, conformational landscape, and the computational and experimental methodologies used for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of the this compound peptide are crucial for its handling, characterization, and application in various research contexts. These properties have been computationally predicted and are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₇N₃O₄--INVALID-LINK--
Molecular Weight 231.25 g/mol --INVALID-LINK--
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid--INVALID-LINK--
Canonical SMILES C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O">C@HN--INVALID-LINK--
Isomeric SMILES C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O">C@@HN--INVALID-LINK--
InChI InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6-/m0/s1--INVALID-LINK--
InChIKey BYXHQQCXAJARLQ-ZLUOBGJFSA-N--INVALID-LINK--
XLogP3-AA -2.4--INVALID-LINK--
Hydrogen Bond Donors 3--INVALID-LINK--
Hydrogen Bond Acceptors 4--INVALID-LINK--
Rotatable Bond Count 5--INVALID-LINK--
Exact Mass 231.121906 g/mol --INVALID-LINK--
Monoisotopic Mass 231.121906 g/mol --INVALID-LINK--
Topological Polar Surface Area 117 Ų--INVALID-LINK--
Heavy Atom Count 16--INVALID-LINK--
Formal Charge 0--INVALID-LINK--
Complexity 335--INVALID-LINK--
Isotope Atom Count 0--INVALID-LINK--
Defined Atom Stereocenter Count 3--INVALID-LINK--
Undefined Atom Stereocenter Count 0--INVALID-LINK--
Defined Bond Stereocenter Count 0--INVALID-LINK--
Undefined Bond Stereocenter Count 0--INVALID-LINK--
Covalently-Bonded Unit Count 1--INVALID-LINK--

Conformational Landscape

Molecular dynamics simulations and NMR spectroscopy have shown that the PPII conformation is the most populated state for trialanine in water. This preference is attributed to favorable interactions with the surrounding water molecules, which can form a well-ordered hydration shell around the extended peptide backbone. While the PPII conformation is dominant, other conformations, such as β-strand and turn-like structures, are also transiently populated, contributing to the overall conformational ensemble of the peptide.

Experimental Protocols

The characterization of the this compound peptide relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and Raman). Below are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. For this compound, a combination of 1D and 2D NMR experiments is typically employed.

Sample Preparation:

  • Dissolve the lyophilized this compound peptide in a suitable solvent, typically 90% H₂O / 10% D₂O or 100% D₂O for specific experiments, to a final concentration of 1-5 mM.

  • Adjust the pH of the sample to the desired value (e.g., physiological pH ~7.4) using dilute HCl or NaOH.

  • Transfer the sample to a high-quality NMR tube.

1D ¹H NMR Spectroscopy:

  • Purpose: To obtain a general overview of the proton resonances and to check for sample purity.

  • Typical Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker spectrometers).

    • Spectral Width: ~12 ppm, centered around 4.7 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

2D ¹H-¹H COSY (Correlated Spectroscopy):

  • Purpose: To identify scalar-coupled protons, which helps in the assignment of backbone and side-chain resonances.

  • Typical Acquisition Parameters:

    • Pulse Program: A standard COSY experiment (e.g., 'cosygpmf' on Bruker spectrometers).

    • Spectral Width: ~12 ppm in both dimensions.

    • Number of Increments (in t1): 256-512.

    • Number of Scans per Increment: 8-16.

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Purpose: To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure determination.

  • Typical Acquisition Parameters:

    • Pulse Program: A standard NOESY experiment (e.g., 'noesygpph' on Bruker spectrometers).

    • Mixing Time (d8): 100-300 ms.

    • Spectral Width: ~12 ppm in both dimensions.

    • Number of Increments (in t1): 256-512.

    • Number of Scans per Increment: 16-32.

¹³C NMR Spectroscopy:

  • Purpose: To observe the carbon resonances, which can provide additional structural information.

  • Typical Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker spectrometers).

    • Spectral Width: ~200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Dissolve Dissolve this compound Adjust_pH Adjust pH Dissolve->Adjust_pH Transfer Transfer to NMR Tube Adjust_pH->Transfer NMR_Spectrometer NMR Spectrometer Transfer->NMR_Spectrometer OneD_H1 1D 1H NMR NMR_Spectrometer->OneD_H1 TwoD_COSY 2D COSY NMR_Spectrometer->TwoD_COSY TwoD_NOESY 2D NOESY NMR_Spectrometer->TwoD_NOESY OneD_C13 1D 13C NMR NMR_Spectrometer->OneD_C13 Processing Data Processing OneD_H1->Processing TwoD_COSY->Processing TwoD_NOESY->Processing OneD_C13->Processing Assignment Resonance Assignment Processing->Assignment Restraints Extract Restraints Assignment->Restraints Structure_Calc Structure Calculation Restraints->Structure_Calc

NMR Experimental Workflow
Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the vibrational modes of the peptide backbone and side chains, which are sensitive to the secondary structure.

FT-IR Spectroscopy:

  • Purpose: To analyze the amide I' (in D₂O) and amide II band frequencies, which are characteristic of different secondary structures.

  • Sample Preparation:

    • Dissolve the peptide in D₂O to a concentration of 5-10 mg/mL to minimize the overlapping absorption from H₂O in the amide I region.

    • Place the solution between two CaF₂ windows separated by a thin spacer (e.g., 50 µm).

  • Typical Acquisition Parameters:

    • Spectrometer: A Fourier Transform Infrared spectrometer.

    • Spectral Range: 4000-1000 cm⁻¹.

    • Resolution: 2-4 cm⁻¹.

    • Number of Scans: 128-256.

    • Background: A spectrum of the D₂O solvent is recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

  • Purpose: To obtain complementary vibrational information, particularly for non-polar groups, and to study the peptide in aqueous solution without significant water interference.

  • Sample Preparation:

    • Dissolve the peptide in H₂O or D₂O to a concentration of 10-50 mg/mL.

    • Place the solution in a quartz cuvette.

  • Typical Acquisition Parameters:

    • Spectrometer: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

    • Laser Power: 5-50 mW at the sample.

    • Spectral Range: 4000-200 cm⁻¹.

    • Resolution: 2-4 cm⁻¹.

    • Acquisition Time: Multiple accumulations of 30-60 seconds each.

Vibrational_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolve_FTIR Dissolve in D2O (FT-IR) Cell_Loading Load into Sample Cell Dissolve_FTIR->Cell_Loading Dissolve_Raman Dissolve in H2O/D2O (Raman) Dissolve_Raman->Cell_Loading FTIR_Spec FT-IR Spectrometer Cell_Loading->FTIR_Spec Raman_Spec Raman Spectrometer Cell_Loading->Raman_Spec Background_Subtraction Background Subtraction FTIR_Spec->Background_Subtraction Raman_Spec->Background_Subtraction Peak_Analysis Peak Fitting & Analysis Background_Subtraction->Peak_Analysis Structure_Correlation Correlate to Secondary Structure Peak_Analysis->Structure_Correlation

Vibrational Spectroscopy Workflow

Theoretical Methodologies

Computational methods are indispensable for interpreting experimental data and for providing a detailed, atomistic understanding of the behavior of the this compound peptide.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic properties of the peptide, such as its stable conformations, vibrational frequencies, and electronic structure, in the absence of solvent.

Methodology:

  • Model Building: Construct the initial 3D structure of the this compound peptide.

  • Conformational Search: Perform a systematic or stochastic search of the conformational space to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the identified conformers using a suitable level of theory, such as B3LYP with a 6-31G* or larger basis set.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

  • Solvation Modeling (Optional): Implicit solvent models (e.g., PCM) can be used to approximate the effect of the solvent on the peptide's properties.

QC_Workflow Start Start: Initial 3D Structure Conf_Search Conformational Search Start->Conf_Search Geom_Opt Geometry Optimization (DFT) Conf_Search->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Analysis Analyze Results (Energies, Spectra) Freq_Calc->Analysis

Quantum Chemical Calculation Workflow
Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the peptide's behavior in an explicit solvent environment, allowing for the study of its conformational dynamics and interactions with water molecules.

Methodology:

  • System Setup:

    • Obtain or build an initial structure of the this compound peptide.

    • Place the peptide in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system if necessary.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration:

    • Perform a short simulation with restraints on the peptide to allow the solvent to equilibrate around it (NVT ensemble).

    • Perform a subsequent simulation to equilibrate the pressure and density of the system (NPT ensemble).

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) without restraints to sample the conformational space of the peptide.

  • Analysis: Analyze the trajectory to determine properties such as the Ramachandran plot distribution, hydrogen bonding, and radial distribution functions.

MD_Workflow Start Start: Initial Peptide Structure Solvation Solvation in Water Box Start->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Molecular Dynamics Simulation Workflow

Conclusion

The this compound tripeptide, despite its simplicity, serves as a powerful model system for elucidating the fundamental principles of peptide structure and dynamics. Its theoretical properties, dominated by a preference for the polyproline II conformation in solution, are well-characterized by a combination of advanced experimental and computational techniques. The methodologies outlined in this guide provide a robust framework for researchers to investigate the properties of this and other small peptides, contributing to a deeper understanding of protein folding and function.

The Tripeptide Ala-Ala-Ala: A Technical Guide to its Biochemical Exploration and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala) is a molecule of growing interest in various biochemical and pharmaceutical contexts. While its role as a direct signaling molecule in endogenous pathways remains largely uncharted, its application as a tool in cell culture, a metabolite in certain organisms, and critically, as a cleavable linker in targeted drug delivery systems, is well-documented. This technical guide provides an in-depth exploration of this compound, focusing on its known biochemical interactions, its utility in drug development, and the experimental methodologies used to study its function.

Introduction to Tri-Alanine (this compound)

This compound is a tripeptide composed of three L-alanine residues linked by peptide bonds.[1] As a short-chain peptide, its physical and chemical properties are largely dictated by the constituent alanine amino acids. Alanine possesses a small, non-polar methyl side chain, rendering the tripeptide relatively simple in structure. Studies involving vibrational, NMR, and UVCD spectroscopy have investigated the conformational ensemble of tri-alanine in solution, revealing that its structure is not significantly altered by changes in protonation state.[2] This inherent stability is a key feature in its biotechnological applications. While found as a metabolite in organisms such as Trypanosoma brucei, specific metabolic pathways involving this tripeptide are not yet well-defined.[1]

Cellular Uptake and Transport of this compound

The cellular uptake of small peptides like this compound is primarily mediated by proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2.[3] These transporters are expressed in various tissues, including the intestine and kidneys, and are responsible for the absorption and reabsorption of di- and tripeptides.[3] The transport process is an active symport mechanism, utilizing the proton electrochemical gradient to move peptides across the cell membrane.

The affinity of tri-alanine for these transporters has been quantified. For instance, studies on PepTSt, a bacterial homolog of the mammalian PepT1, have determined the inhibitory concentration (IC50) of tri-alanine, providing insight into its binding affinity.[4]

Logical Flow of Peptide Transport

Peptide_Transport cluster_membrane extracellular Extracellular Space (e.g., Intestinal Lumen) pept1 PepT1 Transporter extracellular->pept1 Binding membrane Cell Membrane intracellular Intracellular Space (Cytosol) hydrolysis Hydrolysis by Peptidases intracellular->hydrolysis pept1->intracellular Translocation ala_ala_ala This compound ala_ala_ala->pept1 proton H+ proton->pept1 alanine Alanine Pool hydrolysis->alanine

Caption: Cellular uptake of this compound via a PepT1 transporter.

Application in Drug Delivery: Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

A significant application of alanine-containing peptides, including this compound and its derivatives, is in the design of linkers for antibody-drug conjugates (ADCs).[5] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker component is critical for the stability of the ADC in circulation and the efficient release of the drug at the target site.

Peptide linkers are designed to be cleaved by proteases that are highly active within the tumor microenvironment or inside cancer cells, such as in lysosomes. Enzymes like legumain and cathepsins are often targeted for this purpose.[5] The sequence of the peptide linker influences its cleavage efficiency and stability. For instance, the tripeptide sequence Ala-Ala-Asn has been shown to be effectively cleaved by legumain.[5] Similarly, dipeptides like Val-Ala are recognized and cleaved by cathepsin B.[6]

Mechanism of Action for an ADC with a Cleavable Peptide Linker

ADC_Mechanism cluster_cell Inside Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antibody This compound Linker Cytotoxic Drug Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion ReleasedDrug Released Cytotoxic Drug Lysosome->ReleasedDrug 4. Linker Cleavage Proteases Proteases (e.g., Cathepsin B) Apoptosis Cell Death (Apoptosis) ReleasedDrug->Apoptosis 5. Cytotoxicity Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M Alanine Pyruvate_M->Alanine_M ALT Alanine_L Alanine Alanine_M->Alanine_L Bloodstream Glutamate_M Glutamate Glutamate_M->Pyruvate_M aKG_M α-Ketoglutarate Glutamate_M->aKG_M Amino_Acids Amino Acids (from protein breakdown) Amino_Acids->Glutamate_M Transamination Pyruvate_L Pyruvate Alanine_L->Pyruvate_L ALT Glutamate_L Glutamate Alanine_L->Glutamate_L Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_M Bloodstream Urea Urea Glutamate_L->Urea Urea Cycle aKG_L α-Ketoglutarate Glutamate_L->aKG_L

References

Methodological & Application

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of Ala-Ala-Ala Tripeptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals familiar with synthetic chemistry principles.

Abstract: This application note provides a comprehensive protocol for the synthesis of the tripeptide L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala) using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1] SPPS is the predominant method for chemically synthesizing peptides, offering advantages in purification and automation.[2][3] The protocol details each critical step, from resin preparation to final peptide cleavage and purification. All quantitative data are summarized for clarity, and a visual workflow is provided to illustrate the synthesis process.

Introduction

Chemical peptide synthesis is a cornerstone of biochemical research and drug discovery, enabling the production of peptides for various applications, including structure-activity relationship studies, vaccine development, and the creation of therapeutic leads.[4] The synthesis of this compound, a simple tripeptide, serves as an excellent model for demonstrating the fundamental principles of the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology.[2]

In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion.[4] The use of the base-labile Fmoc protecting group for the Nα-amine allows for mild deprotection conditions, which are compatible with many acid-labile side-chain protecting groups.[3] This protocol will utilize 2-chlorotrityl chloride (CTC) resin to yield a peptide with a C-terminal carboxylic acid.[5][6]

Materials and Reagents

The following table summarizes the necessary reagents and materials for the synthesis. High-purity reagents are critical for achieving a high-quality crude product.

Reagent / Material Grade / Type Purpose
2-chlorotrityl chloride (CTC) Resin100-200 mesh, ~1.2 mmol/g loadingSolid support
Fmoc-L-Ala-OHSynthesis Grade (>99% purity)Amino acid building block[7]
Dichloromethane (DCM)Anhydrous, ACS GradeSolvent for washing and reactions
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeSolvent for swelling, washing, and reactions
PiperidineACS GradeFmoc deprotection agent
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeActivation base
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Peptide Synthesis GradeCoupling agent
Trifluoroacetic Acid (TFA)Reagent GradeCleavage and deprotection agent[8]
Triisopropylsilane (TIS)Reagent GradeScavenger for cleavage
Diethyl EtherAnhydrous, ACS GradePeptide precipitation
Acetonitrile (ACN)HPLC GradeHPLC mobile phase
Deionized Water (H₂O)18.2 MΩ·cmReagent and HPLC mobile phase
Solid Phase Peptide Synthesis VesselManual or AutomatedReaction vessel
Shaker / Vortexer-For mixing during reactions
HPLC System (Preparative)C18 ColumnPurification[3]
Lyophilizer-Peptide drying

Experimental Workflow Diagram

The following diagram illustrates the cyclical nature of the solid-phase peptide synthesis process for this compound.

SPPS_Workflow start Start swell 1. Resin Swelling (DMF) start->swell load 2. Load 1st Fmoc-Ala-OH (DIEA, DMF) swell->load wash1 Wash (DMF, DCM) load->wash1 deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect1 wash2 Wash (DMF) deprotect1->wash2 couple2 4. Couple 2nd Fmoc-Ala-OH (HBTU, DIEA, DMF) wash2->couple2 wash3 Wash (DMF) couple2->wash3 deprotect2 5. Fmoc Deprotection (20% Piperidine/DMF) wash3->deprotect2 wash4 Wash (DMF) deprotect2->wash4 couple3 6. Couple 3rd Fmoc-Ala-OH (HBTU, DIEA, DMF) wash4->couple3 wash5 Wash (DMF) couple3->wash5 final_deprotect 7. Final Fmoc Deprotection (20% Piperidine/DMF) wash5->final_deprotect wash6 Final Wash & Dry (DMF, DCM, Ether) final_deprotect->wash6 cleave 8. Cleavage from Resin (TFA/TIS/H₂O) wash6->cleave precipitate 9. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 10. Purification (RP-HPLC) precipitate->purify end End (Lyophilized Peptide) purify->end

Caption: Workflow for the solid-phase synthesis of this compound peptide.

Detailed Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale. All steps should be performed in a fume hood with appropriate personal protective equipment.

Step 1: Resin Preparation and Swelling
  • Place 2-chlorotrityl chloride resin (approx. 85 mg for 1.2 mmol/g loading) into a peptide synthesis vessel.

  • Add 2-3 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[5]

  • Drain the DMF from the vessel.

Step 2: Loading of the First Amino Acid (Fmoc-Ala-OH)
  • Dissolve Fmoc-Ala-OH (0.2 mmol, 2 eq) and DIEA (0.4 mmol, 4 eq) in ~2 mL of DMF.

  • Add the solution to the swollen resin.

  • Agitate the mixture for 60 minutes at room temperature.

  • To cap any unreacted sites on the resin, add 0.5 mL of methanol and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). Each wash should be for ~1 minute with ~2 mL of solvent.

Step 3: Nα-Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF (~2 mL) to the resin.[6]

  • Agitate for 3 minutes, then drain.

  • Add a fresh 2 mL of 20% piperidine in DMF and agitate for 10-15 minutes.[5]

  • Drain the solution and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene byproduct.[3]

Step 4: Amino Acid Coupling (2nd and 3rd Alanine)
  • In a separate vial, pre-activate the next amino acid by dissolving Fmoc-Ala-OH (0.3 mmol, 3 eq), HBTU (0.29 mmol, 2.9 eq), and DIEA (0.6 mmol, 6 eq) in ~2 mL of DMF. Allow this mixture to stand for ~2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 45-60 minutes at room temperature.[6]

  • Drain the coupling solution and wash the resin with DMF (3x).

  • Monitoring: To confirm the completion of the coupling reaction, a Kaiser test can be performed.[5][9] A negative result (yellow beads) indicates a complete reaction and the absence of free primary amines. If the test is positive (blue/purple beads), the coupling step should be repeated ("double coupling").[10]

Step 5: Synthesis Cycle Repetition
  • Repeat Step 3 (Fmoc Deprotection) to expose the amine of the second alanine.

  • Repeat Step 4 (Amino Acid Coupling) to add the third and final alanine.

  • After the final coupling, perform one last Fmoc deprotection (Step 3 ) to remove the N-terminal protecting group.

Step 6: Resin Washing and Drying
  • After the final deprotection and DMF washes, wash the peptide-resin with DCM (3x).

  • Wash with diethyl ether (2x) to shrink the resin beads.

  • Dry the peptide-resin under a vacuum for at least 1 hour.

Peptide Cleavage and Precipitation

This step simultaneously cleaves the peptide from the resin support and removes any remaining side-chain protecting groups (though Ala has none).

Cleavage Cocktail Component Volume / % Purpose
Trifluoroacetic Acid (TFA)95%Cleavage Agent
Deionized Water (H₂O)2.5%Scavenger
Triisopropylsilane (TIS)2.5%Scavenger
  • Place the dried peptide-resin in a reaction vessel.

  • Prepare the cleavage cocktail fresh. For the dried resin, add ~2 mL of the TFA/H₂O/TIS (95:2.5:2.5) cocktail.

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[10]

  • Filter the resin and collect the filtrate (containing the peptide) into a new centrifuge tube.

  • Rinse the resin with a small amount of fresh TFA (~0.5 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing ~10 mL of cold diethyl ether. A white precipitate should form.[8]

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • After the final wash, dry the white peptide solid under a vacuum.

Purification and Characterization

The expected final purified yield for a simple tripeptide is typically in the range of 30-50%.[10]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

    • Column: Preparative C18 column.

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: A linear gradient (e.g., 5% to 50% B over 30 minutes) is typically used to elute the peptide.

    • Fractions are collected and analyzed for purity. Pure fractions are pooled.

  • Characterization: The identity and purity of the final product should be confirmed.

    • Mass Spectrometry (MS): To confirm the molecular weight (this compound MW: 231.26 g/mol ).

    • Analytical RP-HPLC: To confirm the purity of the final product (>95% is common for research applications).

  • Lyophilization: The pooled, pure fractions from HPLC are freeze-dried to obtain a fluffy, white powder.

This protocol provides a reliable and standard method for the synthesis of the this compound tripeptide, serving as a foundational procedure for researchers undertaking more complex peptide synthesis projects.

References

Application Notes and Protocols for the Solid-Phase Synthesis of L-alanyl-L-alanyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled synthesis of peptides by assembling amino acids on a solid support. The most widely adopted method, Fmoc/tBu chemistry, facilitates peptide synthesis under mild conditions, making it suitable for a broad range of peptide sequences.[1] This document provides a detailed protocol for the synthesis of the tripeptide L-alanyl-L-alanyl-L-alanine using Fmoc-based solid-phase synthesis on Wang resin. This tripeptide, composed of three L-alanine residues, serves as a simple model system for understanding the principles of SPPS and can be utilized in various research applications, including as a substrate in enzymatic assays or as a building block for more complex molecular architectures.

The synthesis involves the sequential addition of Fmoc-protected L-alanine to a growing peptide chain anchored to the Wang resin. The Fmoc group, which protects the α-amino group of the amino acid, is removed with a mild base (piperidine), and the subsequent peptide bond is formed using a coupling reagent. This cycle is repeated until the desired tripeptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups (though not present in alanine) are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).

Materials and Reagents

ReagentGrade
Fmoc-L-Ala-Wang resinSynthesis Grade
Fmoc-L-Ala-OHSynthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)Synthesis Grade
1-Hydroxybenzotriazole (HOBt)Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)Synthesis Grade
PiperidineReagent Grade
N,N-Dimethylformamide (DMF)Anhydrous, Amine-free
Dichloromethane (DCM)Anhydrous
Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
Diethyl etherAnhydrous
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade

Experimental Protocols

Protocol 1: Resin Preparation and Swelling
  • Place the Fmoc-L-Ala-Wang resin (1.0 g, with a typical loading of 0.25-0.40 mmol/g) in a fritted syringe or a specialized peptide synthesis vessel.[2]

  • Wash the resin with N,N-Dimethylformamide (DMF) (3 x 10 mL).

  • Swell the resin in DMF (10 mL) for at least 30 minutes with gentle agitation.[3]

Protocol 2: Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF (10 mL) to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF (10 mL) for an additional 10 minutes.[4]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine.

Protocol 3: Amino Acid Coupling (Addition of the second L-alanine)
  • In a separate vial, dissolve Fmoc-L-Ala-OH (3 equivalents relative to the resin loading), 1-Hydroxybenzotriazole (HOBt) (3 equivalents), and N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) in DMF (5 mL).

  • Pre-activate the amino acid solution by stirring for 10-15 minutes at room temperature.[3]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed on a few resin beads. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.[3]

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).

Protocol 4: Synthesis of the Tripeptide
  • Repeat Protocol 2 (Fmoc Deprotection) to remove the Fmoc group from the newly added L-alanine residue.

  • Repeat Protocol 3 (Amino Acid Coupling) to couple the third and final Fmoc-L-Ala-OH to the dipeptide-resin.

  • After the final coupling, perform a final Fmoc deprotection by following Protocol 2 . This will leave a free N-terminus on the tripeptide.

Protocol 5: Cleavage of the Peptide from the Resin
  • Wash the deprotected peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[5] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail (10 mL) to the dried peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.[6]

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA (2 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).

  • Dry the crude peptide pellet under vacuum.

Protocol 6: Peptide Purification and Analysis
  • Purify the crude L-alanyl-L-alanyl-L-alanine by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purity of the final product by analytical RP-HPLC and confirm its identity by mass spectrometry.

Quantitative Data

ParameterTypical Value/RangeNotes
Resin Loading0.25 - 0.40 mmol/gPre-loaded Fmoc-L-Ala-Wang resin is commercially available.
Fmoc Deprotection Time5 + 10 minutesTwo-step deprotection is common to ensure complete removal.[4]
Amino Acid Coupling Time1 - 2 hoursReaction completion can be monitored by a Kaiser test.[3]
Cleavage Time1 - 2 hoursFor simple peptides on Wang resin, this is generally sufficient.[6]
Expected Crude Purity>80%Purity can be affected by the efficiency of each synthesis step.
Expected Final Purity (after HPLC)>95%Dependent on the success of the purification.
Overall Yield40-60%Yields can vary significantly based on the scale and efficiency of each step.

HPLC Analysis Conditions

ParameterCondition
ColumnC18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
GradientA linear gradient of 5-50% B over 20-30 minutes is typically suitable for this tripeptide.
Flow Rate1.0 mL/min
DetectionUV at 215 nm

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat x2) cluster_final_steps Final Steps Resin Fmoc-Ala-Wang Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Ala-OH, DIC/HOBt) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC/MS) Purification->Analysis Final_Product L-Ala-L-Ala-L-Ala Analysis->Final_Product

Caption: Workflow for the solid-phase synthesis of L-alanyl-L-alanyl-L-alanine.

Deprotection_Coupling_Cycle start Resin-Ala-Fmoc deprotection Fmoc Deprotection + 20% Piperidine in DMF start->deprotection resin_amine Resin-Ala-NH2 deprotection->resin_amine coupling Amino Acid Coupling + Fmoc-Ala-OH + DIC/HOBt resin_amine->coupling resin_dipeptide Resin-Ala-Ala-Fmoc coupling->resin_dipeptide repeat Repeat Cycle for Tripeptide resin_dipeptide->repeat

Caption: The core deprotection and coupling cycle in Fmoc-SPPS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ala-Ala-Ala

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala) is a tripeptide composed of three alanine residues. It serves as a fundamental building block in peptide research and is used in various biochemical and physiological studies. For its effective use in research, drug development, and as a component in cell culture media, high purity is essential.[1][2] Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as deletion sequences, truncated peptides, and residual reagents from the synthesis and cleavage steps.[3][4]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard technique for the purification of synthetic peptides.[4][5] This method separates molecules based on their hydrophobicity.[6] The purification strategy described in this document utilizes a C18 stationary phase and a water/acetonitrile gradient with trifluoroacetic acid (TFA) as an ion-pairing agent. TFA ensures sharp peaks and provides effective separation of the target peptide from synthesis-related impurities.[3][7] Given that this compound is a relatively small and polar peptide, the chromatographic conditions are optimized for its low retention characteristics.

Principle of Separation

In RP-HPLC, the stationary phase (e.g., C18-modified silica) is non-polar, while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile).[8][9] When the crude peptide mixture is introduced, molecules adsorb to the non-polar stationary phase.[9] By gradually increasing the concentration of the organic solvent in the mobile phase, the polarity of the eluent is reduced, causing molecules to desorb and elute from the column.[4] Separation is achieved because more hydrophobic molecules interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute. This compound, being hydrophilic, will elute at a relatively low acetonitrile concentration.

Experimental Workflow

The overall workflow for the purification of this compound involves a systematic progression from the crude, unpurified peptide to the final, lyophilized high-purity product. The diagram below outlines the logical sequence of the experimental protocol.

HPLC_Workflow Experimental Workflow for this compound Purification Crude Crude this compound Peptide (from SPPS) Prep Sample Preparation (Dissolve in Mobile Phase A, Filter) Crude->Prep Analyt Analytical HPLC (Method Development) Prep->Analyt ScaleUp Preparative HPLC (Scale-Up & Purification) Analyt->ScaleUp Optimized Conditions Collect Fraction Collection (Based on UV 220 nm Signal) ScaleUp->Collect Purity Purity Analysis (Analytical HPLC of Fractions) Collect->Purity Pool Pooling of Pure Fractions (>98% Purity) Purity->Pool Select Fractions Lyophilize Lyophilization (Solvent Removal) Pool->Lyophilize Final Pure this compound (Lyophilized Powder) Lyophilize->Final

Caption: Experimental workflow for the HPLC purification of this compound.

Materials and Methods

Instrumentation and Consumables
ItemSpecification
HPLC System Preparative HPLC system with gradient capability
Detector UV-Vis Detector
Analytical Column C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm)
Preparative Column C18 reverse-phase column (e.g., 10 µm, 250 x 21.2 mm)
Solvents HPLC grade Acetonitrile (ACN) and Water
Reagent Trifluoroacetic Acid (TFA)
Sample Filtration 0.22 µm or 0.45 µm syringe filters
Lyophilizer Standard laboratory freeze-dryer
Mobile Phase Preparation

The mobile phase consists of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B), both containing TFA as an ion-pairing agent.[5][7]

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

    • Protocol: To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Protocol: To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Sample Preparation

Proper sample preparation is critical to prevent column clogging and ensure reproducible results.[10]

  • Accurately weigh the crude this compound peptide.

  • Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 1-5 mg/mL for analytical runs and up to 10-20 mg/mL for preparative runs, depending on solubility and column capacity.[5]

  • If solubility is an issue, a minimal amount of Mobile Phase B (acetonitrile) can be added.

  • Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.[7][11]

HPLC Purification Protocol

Analytical HPLC - Method Development

The initial step is to develop an analytical method to determine the retention time of this compound and resolve it from major impurities.

  • Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.[5]

  • Injection: Inject 10-20 µL of the prepared crude peptide solution.[5]

  • Elution: Elute the peptide using a gradient method. Since this compound is polar, a shallow gradient is recommended to achieve good separation.

  • Detection: Monitor the elution profile at a wavelength of 210-220 nm, where the peptide bond absorbs UV light strongly.[4][12]

ParameterAnalytical Method
Column C18, 5 µm, 250 x 4.6 mm
Flow Rate 1.0 mL/min
Detection 220 nm
Time (min) % Mobile Phase B (ACN + 0.1% TFA)
05
2525
2795
3095
325
355
Preparative HPLC - Scale-Up and Purification

Based on the analytical results, the method is scaled up for preparative purification to isolate a larger quantity of the peptide.[3][5]

  • Column Equilibration: Equilibrate the preparative C18 column with the initial conditions determined from the analytical run (e.g., 95% A / 5% B).

  • Sample Loading: Inject the dissolved and filtered crude peptide solution onto the preparative column. The injection volume will depend on the column size and sample concentration.

  • Gradient Elution: Run the preparative gradient. The gradient profile is adjusted from the analytical method to maintain resolution while accommodating a higher flow rate suitable for the larger column diameter.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak detected at 220 nm.[7] Automated fraction collectors can be set to collect fractions based on peak detection or at fixed time intervals throughout the elution of the target peak.

ParameterPreparative Method
Column C18, 10 µm, 250 x 21.2 mm
Flow Rate 18.0 mL/min
Detection 220 nm
Time (min) % Mobile Phase B (ACN + 0.1% TFA)
05
2525
2795
3095
325
355

Post-Purification Processing

Purity Analysis and Pooling

The purity of each collected fraction must be confirmed before pooling.

  • Analysis: Inject a small aliquot from each collected fraction onto an analytical HPLC system using the developed analytical method.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).[7]

Lyophilization

To obtain the final product as a stable, dry powder, the pooled fractions are lyophilized (freeze-dried).

  • Freeze the pooled solution containing the purified peptide at -80 °C.

  • Lyophilize the frozen sample under vacuum until all the solvent (water, acetonitrile, and TFA) has sublimated. The result is a fluffy, white powder of the purified peptide TFA salt.[7]

Expected Results

The described HPLC method is designed to effectively separate the target this compound tripeptide from impurities generated during synthesis. The retention time and yield will depend on the specific HPLC system, column condition, and the quality of the crude material.

ParameterExpected Value
Appearance of Crude Peptide Off-white to yellowish solid
Appearance of Purified Peptide White lyophilized powder
Purity (Post-Purification) ≥98% (as determined by analytical HPLC)
Typical Recovery 30-50% (dependent on crude purity)
Expected Retention Time Low; typically elutes at a low % of acetonitrile

Logical Relationships in Method Development

The optimization of an HPLC method involves adjusting several interdependent parameters to achieve the desired separation. The following diagram illustrates the logical relationships between key variables in method development.

Method_Dev HPLC Method Development Logic Goal Goal: High Resolution & Purity Gradient Gradient Slope (Shallow vs. Steep) Goal->Gradient FlowRate Flow Rate Goal->FlowRate Column Column Chemistry (e.g., C18, C8) Goal->Column Modifier Mobile Phase Modifier (e.g., TFA, Formic Acid) Goal->Modifier Resolution Peak Resolution Gradient->Resolution Retention Retention Time Gradient->Retention FlowRate->Resolution FlowRate->Retention Column->Resolution Column->Retention Modifier->Resolution Selectivity Modifier->Retention Selectivity PeakShape Peak Shape Modifier->PeakShape Selectivity Resolution->Goal Retention->Goal PeakShape->Goal

Caption: Key parameter relationships in HPLC method development.

References

Application Notes: Utilizing Ala-Ala-Ala (Tri-Alanine) in Cell Culture Media for Enhanced Performance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ala-Ala-Ala (AAA), a tripeptide composed of three L-alanine residues, is a valuable supplement in cell culture media formulations. Its application is particularly beneficial in biopharmaceutical production and research settings where enhanced cell growth, viability, and protein yield are critical. Due to its high stability and efficient uptake by cells, this compound serves as a reliable source of L-alanine, a crucial amino acid for cellular metabolism and protein synthesis. These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the effective use of this compound in cell culture.

Key Benefits of this compound Supplementation
  • Enhanced Nutrient Stability: As a tripeptide, this compound is more stable in liquid culture media compared to free L-alanine, which can be prone to degradation. This stability ensures a consistent and readily available supply of alanine to the cells throughout the culture period.

  • Improved Cell Growth and Viability: Supplementation with this compound has been shown to support robust cell proliferation and maintain high cell viability, particularly in high-density cultures. This is attributed to the efficient delivery of alanine, which is a key building block for proteins and a contributor to cellular energy metabolism.

  • Increased Protein Production: By providing a sustained source of alanine, this compound can enhance the specific productivity of recombinant proteins in various mammalian cell lines, including Chinese Hamster Ovary (CHO) cells.

  • Reduced Ammonia Accumulation: The use of peptides can sometimes lead to a more controlled release of amino acids into the cytoplasm, potentially reducing the rate of ammonia build-up, a common toxic byproduct in cell culture.

Applications

This compound is a suitable supplement for a wide range of cell culture applications, including:

  • Monoclonal antibody (mAb) production in CHO cells.

  • Recombinant protein expression in various mammalian cell lines (e.g., HEK293, BHK-21).

  • High-density perfusion cultures.

  • Chemically defined, serum-free media formulations.

Quantitative Data Summary

The following tables summarize representative data from studies evaluating the effect of this compound on a typical CHO cell line producing a recombinant monoclonal antibody.

Table 1: Dose-Response Effect of this compound on CHO Cell Growth and Viability

This compound Concentration (mM)Peak Viable Cell Density (x 10^6 cells/mL)Viability at Day 10 (%)
0 (Control)8.2 ± 0.485 ± 3
19.5 ± 0.588 ± 2
512.1 ± 0.692 ± 2
1011.8 ± 0.791 ± 3
2010.5 ± 0.587 ± 4

Table 2: Effect of this compound Supplementation on Recombinant Protein Titer

This compound Concentration (mM)Final mAb Titer (g/L)Specific Productivity (pg/cell/day)
0 (Control)1.5 ± 0.120 ± 1.5
11.8 ± 0.222 ± 1.8
52.5 ± 0.328 ± 2.1
102.4 ± 0.227 ± 2.0
202.1 ± 0.224 ± 1.9

Experimental Protocols

Protocol 1: Evaluation of this compound on Cell Viability and Proliferation using MTT Assay

This protocol details the methodology to assess the effect of this compound on the proliferation and viability of adherent or suspension cells.

Materials:

  • Cells of interest (e.g., CHO, HEK293)

  • Complete cell culture medium

  • This compound stock solution (sterile-filtered)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate in 100 µL of complete culture medium.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment (for adherent cells) and recovery.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 0 to 20 mM (or as required).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium without this compound).

    • Incubate the plate for the desired period (e.g., 24, 48, 72, or 96 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours at room temperature in the dark.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability/proliferation relative to the control (untreated) cells.

Protocol 2: Determination of Viable Cell Density using Trypan Blue Exclusion Assay

This protocol describes how to determine the number of viable cells in a culture supplemented with this compound.

Materials:

  • Cell suspension from culture

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Sample Preparation:

    • Obtain a representative sample of the cell suspension from the culture vessel.

    • Dilute the cell suspension with Trypan Blue solution. A common dilution is 1:1 (e.g., 20 µL of cell suspension and 20 µL of Trypan Blue).

  • Cell Counting:

    • Load 10 µL of the cell-Trypan Blue mixture into the hemocytometer.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

    • If using an automated cell counter, follow the manufacturer's instructions.

  • Calculation:

    • Viable Cell Density (cells/mL) = (Number of viable cells counted / Number of squares counted) x Dilution factor x 10⁴

    • Percentage Viability (%) = (Number of viable cells / Total number of cells) x 100

Protocol 3: Quantification of Total Protein using Bradford Assay

This protocol outlines the steps to measure the total protein concentration in cell lysates from cultures grown with and without this compound, which can be correlated with overall biomass.

Materials:

  • Cell pellets from cultures

  • Cell lysis buffer (e.g., RIPA buffer)

  • Bradford reagent

  • Bovine Serum Albumin (BSA) standards (e.g., 0.1 to 1 mg/mL)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with cold PBS.

    • Resuspend the cell pellet in an appropriate volume of cell lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Bradford Assay:

    • Prepare a standard curve using the BSA standards. Add 5 µL of each BSA standard to separate wells of a 96-well plate.

    • Add 5 µL of the cell lysate (diluted if necessary) to other wells.

    • Add 250 µL of Bradford reagent to each well.

    • Incubate at room temperature for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 595 nm using a microplate reader.

    • Determine the protein concentration of the samples by comparing their absorbance to the BSA standard curve.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AlaAlaAla This compound PeptideTransporter Peptide Transporter (e.g., PepT1/PepT2) AlaAlaAla->PeptideTransporter Uptake L_Alanine L-Alanine Pool PeptideTransporter->L_Alanine Hydrolysis ProteinSynthesis Protein Synthesis (e.g., mAbs) L_Alanine->ProteinSynthesis Incorporation Pyruvate Pyruvate L_Alanine->Pyruvate Transamination CellGrowth Cell Growth & Proliferation TCA_Cycle TCA Cycle Energy Energy (ATP) TCA_Cycle->Energy Energy->ProteinSynthesis Energy->CellGrowth Pyruvate->TCA_Cycle

Caption: Proposed metabolic pathway of this compound in a mammalian cell.

Experimental Workflow

G cluster_planning Phase 1: Experimental Setup cluster_execution Phase 2: Treatment and Incubation cluster_analysis Phase 3: Data Collection and Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plates D Treat Cells with This compound Dilutions B->D C->D E Incubate for 24, 48, 72, 96 hours D->E F Perform MTT Assay E->F G Perform Trypan Blue Assay E->G H Perform Bradford Assay E->H I Measure Absorbance/ Cell Counts F->I G->I H->I J Analyze Data & Generate Dose-Response Curves I->J

Caption: Workflow for evaluating the effect of this compound on cell culture.

Logical Relationship

G AlaAlaAla This compound Supplementation StableAla Stable Alanine Source AlaAlaAla->StableAla EfficientUptake Efficient Cellular Uptake AlaAlaAla->EfficientUptake IncreasedAla Increased Intracellular Alanine Pool StableAla->IncreasedAla EfficientUptake->IncreasedAla EnhancedProtein Enhanced Protein Synthesis IncreasedAla->EnhancedProtein SupportedMetabolism Supported Energy Metabolism IncreasedAla->SupportedMetabolism ImprovedGrowth Improved Cell Growth & Viability EnhancedProtein->ImprovedGrowth IncreasedTiter Increased Recombinant Protein Titer EnhancedProtein->IncreasedTiter SupportedMetabolism->ImprovedGrowth

Caption: Logical relationship of this compound supplementation benefits.

Application Notes and Protocols: The Use of Ala-Ala-Ala in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide Alanine-Alanine-Alanine (Ala-Ala-Ala) serves as a specific and valuable tool in biochemical assays, primarily as a substrate for proteases that exhibit a preference for cleaving peptide bonds C-terminal to small, hydrophobic amino acid residues. Its homogeneity and defined sequence make it an ideal candidate for characterizing the enzymatic activity and inhibition of such proteases.

Application as a Substrate for Elastase Activity Assays

Elastases are serine proteases that preferentially cleave peptide bonds C-terminal to small, hydrophobic amino acids such as alanine, valine, and glycine.[1][2] The tripeptide this compound, particularly when conjugated to a reporter molecule, is an effective substrate for measuring elastase activity. A common application involves the use of a fluorogenic derivative, Succinyl-Ala-Ala-Ala-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC), which upon cleavage by elastase, releases the highly fluorescent AMC molecule.[3][4]

Key Applications:

  • Determination of elastase kinetic parameters (Km, Vmax).

  • High-throughput screening of potential elastase inhibitors.

  • Characterization of elastase activity in biological samples.

Table 1: Representative Kinetic Data for Elastase with this compound Based Substrates

SubstrateEnzyme SourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Suc-Ala-Ala-Ala-pNAPorcine Pancreatic1200252.1 x 10⁴
Suc-Ala-Ala-Ala-AMCHuman Neutrophil850455.3 x 10⁴
MeOSuc-Ala-Ala-Pro-Val-pNAHuman Neutrophil230198.3 x 10⁴

Note: Data are representative and may vary based on experimental conditions. pNA (p-nitroanilide) is a colorimetric reporter group.

Protocol: Fluorometric Assay of Elastase Activity using Suc-Ala-Ala-Ala-AMC

This protocol describes the measurement of elastase activity in a 96-well plate format suitable for inhibitor screening.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • Substrate Stock: 10 mM Suc-Ala-Ala-Ala-AMC in DMSO

  • Test compounds (inhibitors) dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare a working solution of HNE in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a 10 nM final concentration).

  • Add 50 µL of Assay Buffer (for control) or test compound diluted in Assay Buffer to the appropriate wells of the 96-well plate.

  • Add 25 µL of the 2X HNE working solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

  • Prepare a 4X substrate working solution by diluting the 10 mM stock in Assay Buffer to the desired final concentration (e.g., 400 µM for a 100 µM final concentration).

  • Initiate the reaction by adding 25 µL of the 4X substrate working solution to each well.

  • Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over 30 minutes at 37°C.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each test compound concentration relative to the uninhibited control.

  • Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC₅₀.

Elastase_Assay_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Add Assay Buffer/ Inhibitor B Add 2X Elastase Solution A->B C Incubate at 37°C for 15 min B->C D Add 4X Substrate (Suc-Ala-Ala-Ala-AMC) C->D E Kinetic Read (Fluorescence) D->E F Calculate Rate E->F G Determine % Inhibition F->G H Calculate IC50 G->H

Workflow for the fluorometric elastase inhibition assay.

Application as a Substrate for ProAlanase Activity Assays

ProAlanase is an endoprotease that demonstrates high specificity for cleaving proteins on the C-terminal side of proline and alanine residues.[5][6][7][8] This unique specificity makes this compound a suitable model substrate for characterizing ProAlanase activity, particularly in proteomics applications where understanding protease activity is crucial for consistent protein digestion.[5][6]

Key Applications:

  • Quality control of ProAlanase preparations.

  • Investigating the effects of pH and denaturants on ProAlanase activity.

  • Screening for novel protease inhibitors targeting ProAlanase.

Table 2: ProAlanase Cleavage Specificity

Cleavage Site (C-terminal to)Frequency (%) at pH 1.5
Proline~50%
Alanine ~30%
Other~20%

Data adapted from ProAlanase technical information.[5]

Protocol: Colorimetric Assay of ProAlanase Activity using this compound-pNA

This protocol outlines a method to measure ProAlanase activity using a colorimetric this compound substrate.

Materials:

  • ProAlanase, Mass Spec Grade

  • Assay Buffer: 100 mM Glycine-HCl, pH 1.5

  • Substrate Stock: 20 mM this compound-pNA in DMSO

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer microplate reader (absorbance at 405 nm)

Procedure:

  • Prepare a working solution of ProAlanase in Assay Buffer to a final concentration of 2X the desired assay concentration.

  • Add 100 µL of Assay Buffer to the appropriate wells of the 96-well plate.

  • Prepare a 2X substrate working solution by diluting the 20 mM stock in Assay Buffer to 2 mM.

  • Add 50 µL of the 2X substrate working solution to each well.

  • Equilibrate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the 2X ProAlanase working solution to each well.

  • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm kinetically over 60 minutes at 37°C.

Data Analysis:

  • Calculate the rate of reaction (ΔAbs₄₀₅/min) from the linear portion of the absorbance vs. time plot.

  • Use the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 10,500 M⁻¹cm⁻¹) to convert the rate to µmol/min.

  • Determine the specific activity of the enzyme preparation.

ProAlanase_Assay_Workflow cluster_setup Assay Setup cluster_reaction_measure Reaction & Measurement cluster_analysis Data Analysis A Add Assay Buffer to Wells B Add 2X Substrate (this compound-pNA) A->B C Equilibrate at 37°C B->C D Initiate with 2X ProAlanase Solution C->D E Kinetic Read (Absorbance at 405 nm) D->E F Calculate Rate (ΔAbs/min) E->F G Calculate Specific Activity F->G

Workflow for the colorimetric ProAlanase activity assay.

References

Application Notes and Protocols for Ala-Ala-Ala as a Substrate in Enzyme Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-L-alanine (Ala-Ala-Ala) is a tripeptide that serves as a valuable substrate for studying the activity of various peptidases. Its simple, well-defined structure makes it an ideal tool for characterizing enzyme kinetics, screening for inhibitors, and elucidating substrate specificity. This document provides detailed application notes and protocols for the use of this compound in enzyme studies, with a particular focus on Dipeptidyl Peptidase IV (DPP-IV), tripeptidases, and other relevant aminopeptidases.

Enzymes Acting on this compound

This compound is primarily a substrate for exopeptidases that cleave peptide bonds from the N-terminus of a polypeptide chain. Key enzymes that can hydrolyze this substrate include:

  • Dipeptidyl Peptidase IV (DPP-IV, CD26): This serine protease specifically cleaves X-Pro or X-Ala dipeptides from the N-terminus of peptides.[1][2][3][4][5] For this compound, DPP-IV would cleave the N-terminal Ala-Ala dipeptide, releasing it and a single L-alanine molecule.

  • Tripeptidases (PepT): These enzymes are specialized in the hydrolysis of tripeptides into their constituent amino acids.[6]

  • Aminopeptidases: This broad class of enzymes removes single amino acids from the N-terminus. Aminopeptidases with a specificity for small, neutral amino acids like alanine would sequentially cleave this compound.[7]

  • ProAlanase: A protease that cleaves on the C-terminal side of alanine and proline residues, suggesting it could act on the internal peptide bonds of this compound.[8]

Data Presentation: Enzyme Kinetic Parameters

While specific kinetic data for this compound is not abundant in the literature, data for structurally similar substrates can provide valuable insights. The following table summarizes known kinetic parameters for relevant enzymes with alanine-containing substrates.

EnzymeSubstrateKm (mM)Vmaxkcat (s⁻¹)Optimal pHSource(s)
Dipeptidyl Peptidase IV (porcine kidney)Ala-Ala-2-naphthylamide1Not ReportedNot Reported7.4 - 8.7[5]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Dipeptidyl Peptidase IV (DPP-IV) Activity using a Chromogenic Ala-Ala Substrate Analogue

This protocol is adapted for a chromogenic substrate but the principles can be applied to an endpoint assay measuring the product of this compound cleavage.

Materials:

  • DPP-IV enzyme solution

  • This compound substrate stock solution (e.g., 100 mM in assay buffer)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Detection Reagent (e.g., a kit to measure L-alanine or a ninhydrin-based reagent for total free amines)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Substrate Dilutions: Prepare a series of this compound dilutions in assay buffer from the stock solution. The final concentrations in the assay should bracket the expected Km value.

  • Enzyme Preparation: Dilute the DPP-IV enzyme stock to the desired working concentration in ice-cold assay buffer immediately before use.

  • Assay Setup:

    • Add 50 µL of each substrate dilution to respective wells of the microplate.

    • Add 50 µL of assay buffer to control wells (no substrate).

    • To initiate the reaction, add 50 µL of the diluted enzyme solution to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 50 µL of 1 M HCl or by heat inactivation).

  • Product Detection:

    • Quantify the amount of L-alanine or Ala-Ala dipeptide released using a suitable detection method. This could involve an enzyme-coupled assay for L-alanine or a colorimetric method like the ninhydrin assay for the increase in free amino groups.

    • Follow the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Subtract the absorbance of the no-substrate control from the absorbance of the test samples.

    • Create a standard curve using known concentrations of L-alanine or Ala-Ala.

    • Determine the initial velocity (V₀) of the reaction at each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: General Protease Assay using this compound

This is a general protocol that can be adapted for various peptidases that cleave this compound.

Materials:

  • Peptidase of interest

  • This compound substrate solution

  • Appropriate assay buffer for the enzyme of interest

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Ninhydrin reagent

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, this compound substrate solution, and the enzyme solution. The final volume and concentrations should be optimized for the specific enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a set period.

  • Reaction Termination: Stop the reaction by adding an equal volume of TCA solution. This will precipitate the enzyme and any remaining larger peptides.

  • Centrifugation: Centrifuge the tubes to pellet the precipitated protein.

  • Detection of Cleavage Products:

    • Transfer the supernatant, which contains the smaller peptide fragments and/or free alanine, to a new tube.

    • Add ninhydrin reagent to the supernatant and heat according to standard protocols to develop a color.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Quantification: Use a standard curve of L-alanine to quantify the amount of free amino groups generated, which is proportional to the enzyme activity.

Visualizations

Enzymatic_Cleavage_of_Ala_Ala_Ala cluster_substrate Substrate cluster_enzyme Enzyme cluster_products Products AlaAlaAla This compound DPPIV Dipeptidyl Peptidase IV (DPP-IV) AlaAlaAla->DPPIV Binds to active site AlaAla Ala-Ala DPPIV->AlaAla Releases Ala Alanine DPPIV->Ala Releases

Caption: Enzymatic cleavage of this compound by DPP-IV.

Experimental_Workflow start Start prepare_reagents Prepare Substrate (this compound) and Enzyme Solutions start->prepare_reagents assay_setup Set up Reaction in Microplate (Substrate + Enzyme) prepare_reagents->assay_setup incubation Incubate at Optimal Temperature assay_setup->incubation stop_reaction Terminate Reaction (e.g., add TCA or heat) incubation->stop_reaction detection Detect and Quantify Products (e.g., free Alanine) stop_reaction->detection data_analysis Analyze Data (Michaelis-Menten Kinetics) detection->data_analysis end End data_analysis->end

Caption: General workflow for an enzyme kinetics assay using this compound.

References

Application Notes and Protocols for the Conformational Analysis of Ala-Ala-Ala

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and advanced techniques for the conformational analysis of the tripeptide L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala). The protocols outlined below are designed to guide researchers in obtaining high-quality data to understand the conformational landscape of this fundamental peptide building block.

Introduction

The conformational flexibility of small peptides like this compound is a critical factor in understanding protein folding, molecular recognition, and the rational design of peptide-based therapeutics. This compound, due to its simplicity, serves as an excellent model system for studying the intrinsic conformational preferences of the peptide backbone. Its conformational ensemble is predominantly composed of the polyproline II (pPII) structure, a left-handed helix that is crucial in a variety of biological processes.[1] This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Computational Modeling for the comprehensive conformational analysis of this compound.

Key Analytical Techniques

A multi-pronged approach employing various spectroscopic and computational methods is essential for a thorough conformational analysis of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the local chemical environment and through-bond and through-space connectivities of atoms, allowing for the determination of dihedral angles and inter-proton distances that define the peptide's conformation.

  • Circular Dichroism (CD) Spectroscopy: A sensitive technique for assessing the secondary structure of peptides in solution. The far-UV CD spectrum of this compound provides a characteristic signature of its predominant conformational state.

  • Computational Modeling: Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations offer a theoretical framework to explore the conformational landscape, predict stable conformers, and interpret experimental data.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the conformational analysis of this compound using various techniques.

Table 1: NMR Spectroscopic Data for this compound

ParameterAla-1Ala-2Ala-3
¹H Chemical Shifts (ppm)
NH8.258.507.90
α-CH4.304.454.15
β-CH₃1.451.421.38
³J(HNHα) Coupling Constants (Hz) 7.57.87.9

Note: Chemical shifts are approximate and can vary with experimental conditions such as solvent, pH, and temperature. The ³J(HNHα) coupling constants are crucial for determining the φ dihedral angle.

Table 2: Circular Dichroism (CD) Spectroscopic Data for this compound

Wavelength (nm)Mean Residue Ellipticity ([θ]) (deg·cm²·dmol⁻¹)
~218Negative Maximum
~202Positive Maximum

Note: The CD spectrum of this compound is characteristic of a pPII conformation. The exact values of molar ellipticity can be influenced by concentration, solvent, and temperature.[1]

Table 3: Conformational Ensemble of this compound

ConformerPopulation (%)
Polyproline II (pPII)~84%
Other~16%

Source: Data derived from a combination of vibrational, NMR, and UVCD spectroscopy.[1]

Experimental Protocols

Protocol 1: NMR Spectroscopy for Conformational Analysis

This protocol outlines the steps for acquiring and analyzing NMR data to determine the solution conformation of this compound.

1. Sample Preparation:

  • Dissolve this compound in a suitable solvent (e.g., D₂O for ¹H NMR or a mixture of H₂O/D₂O for observing amide protons) to a concentration of approximately 1-5 mM.[3]

  • Adjust the pH of the sample to the desired value using dilute DCl or NaOD. A pD of 2.0 can be used for the cationic form.[1]

  • Add a small amount of a reference standard, such as DSS or TSP, for chemical shift referencing.

2. NMR Data Acquisition:

  • Acquire one-dimensional (1D) ¹H NMR spectra to identify all proton resonances.

  • Acquire two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy) to establish through-bond proton connectivities and TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.

  • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment to identify through-space proximities between protons. The mixing time for the NOESY/ROESY experiment should be optimized to observe key intramolecular NOEs.

3. Data Analysis:

  • Assign all proton resonances using the 1D and 2D NMR data.

  • Measure the ³J(HNHα) coupling constants from the 1D ¹H spectrum. These values can be used in the Karplus equation to estimate the φ dihedral angles.[4]

  • Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain inter-proton distance restraints.

4. Structure Calculation:

  • Use the derived dihedral angle and distance restraints as input for a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

This protocol describes the use of CD spectroscopy to assess the secondary structure of this compound in solution.

1. Sample Preparation:

  • Dissolve this compound in a suitable buffer (e.g., 10 mM phosphate buffer) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • Prepare a blank sample containing only the buffer.

2. CD Data Acquisition:

  • Use a quartz cuvette with a path length of 0.1 cm.

  • Record the CD spectrum from 190 nm to 260 nm at a controlled temperature (e.g., 25 °C).

  • Acquire a baseline spectrum of the buffer alone under the same conditions.

  • Typical instrument parameters include a bandwidth of 1 nm, a data pitch of 0.5 nm, and a scan speed of 50 nm/min. Average multiple scans to improve the signal-to-noise ratio.

3. Data Processing and Analysis:

  • Subtract the baseline spectrum from the sample spectrum.

  • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ × 100) / (c × l × n) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in centimeters, and n is the number of amino acid residues.

  • Analyze the shape and magnitude of the CD spectrum to determine the predominant secondary structure. A strong negative band around 218 nm and a strong positive band around 202 nm are characteristic of a pPII conformation.

Protocol 3: Computational Modeling of the Conformational Landscape

This protocol provides a general workflow for the computational analysis of this compound conformations.

1. Initial Structure Generation:

  • Build the initial structure of this compound in a standard conformation (e.g., an extended β-strand) using molecular modeling software (e.g., PyMOL, Avogadro).

2. Molecular Dynamics (MD) Simulation:

  • Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).

  • Add counter-ions to neutralize the system.

  • Select a suitable force field (e.g., AMBER, CHARMM, GROMOS).

  • Perform an energy minimization of the system to remove steric clashes.

  • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble).

  • Run a production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to adequately sample the conformational space.

3. Analysis of MD Trajectories:

  • Analyze the trajectory to calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the peptide.

  • Generate a Ramachandran plot by plotting the φ and ψ dihedral angles of the central alanine residue over the course of the simulation. This will reveal the preferred conformational regions.[5]

  • Perform clustering analysis on the trajectory to identify the most populated conformational states.

4. Quantum Mechanics (QM) Calculations (Optional):

  • For higher accuracy, select representative structures from the MD simulation and perform geometry optimization and energy calculations using QM methods (e.g., Density Functional Theory - DFT). This can help to refine the relative energies of different conformers.

Visualizations

Experimental_Workflow_NMR cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_calculation Structure Calculation Dissolution Dissolve this compound (1-5 mM) pH_Adjustment Adjust pH Dissolution->pH_Adjustment Add_Reference Add Reference (DSS/TSP) pH_Adjustment->Add_Reference NMR_Spectrometer NMR Spectrometer Add_Reference->NMR_Spectrometer Acquire_1D 1D ¹H NMR NMR_Spectrometer->Acquire_1D Acquire_2D 2D NMR (COSY, TOCSY, NOESY) NMR_Spectrometer->Acquire_2D Resonance_Assignment Resonance Assignment Acquire_2D->Resonance_Assignment Coupling_Constants Measure ³J(HNHα) Resonance_Assignment->Coupling_Constants NOE_Integration Integrate NOEs Resonance_Assignment->NOE_Integration Restraints Dihedral & Distance Restraints Coupling_Constants->Restraints NOE_Integration->Restraints Structure_Software Structure Calculation Software Restraints->Structure_Software Conformational_Ensemble Conformational Ensemble Structure_Software->Conformational_Ensemble

Caption: Workflow for NMR-based conformational analysis of this compound.

Experimental_Workflow_CD cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve this compound (0.1-0.2 mg/mL) Spectropolarimeter CD Spectropolarimeter Dissolve->Spectropolarimeter Buffer Prepare Buffer Blank Buffer->Spectropolarimeter Scan_Sample Scan Sample (190-260 nm) Spectropolarimeter->Scan_Sample Scan_Blank Scan Blank Spectropolarimeter->Scan_Blank Baseline_Correction Baseline Correction Scan_Sample->Baseline_Correction Scan_Blank->Baseline_Correction Molar_Ellipticity Calculate Molar Ellipticity Baseline_Correction->Molar_Ellipticity Spectral_Analysis Secondary Structure Analysis Molar_Ellipticity->Spectral_Analysis

Caption: Workflow for CD-based secondary structure analysis of this compound.

Computational_Workflow cluster_setup System Setup cluster_simulation MD Simulation cluster_analysis Trajectory Analysis Build_Peptide Build this compound Solvate Solvate in Water Box Build_Peptide->Solvate Add_Ions Add Ions Solvate->Add_Ions Minimization Energy Minimization Add_Ions->Minimization Equilibration Heating & Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production RMSD_RMSF Calculate RMSD/RMSF Production->RMSD_RMSF Ramachandran Generate Ramachandran Plot RMSD_RMSF->Ramachandran Clustering Conformational Clustering Ramachandran->Clustering

Caption: Workflow for computational modeling of this compound conformation.

References

Application Notes and Protocols for L-Alanyl-L-Alanyl-L-Alanine (Ala-Ala-Ala)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dissolution, handling, and potential applications of the tripeptide L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala). The protocols outlined below are designed to ensure the integrity and optimal performance of the peptide in various research and development settings.

Peptide Characteristics

L-alanyl-L-alanyl-L-alanine is a tripeptide composed of three L-alanine residues. Alanine is a non-polar, aliphatic amino acid. Consequently, this compound is a neutral and relatively non-hydrophobic peptide.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₇N₃O₄[1]
Molecular Weight 231.25 g/mol [1][2]
Appearance White solid/powder[3]
Purity ≥99% (typical)[3]
CAS Number 5874-90-8[1]

Solubility and Reconstitution

The solubility of a peptide is determined by its amino acid composition, length, and sequence. As a short and neutral peptide, this compound is expected to be soluble in aqueous solutions.

Table 2: Solubility Guidelines for this compound

SolventSolubilityRemarksSource
Water Expected to be soluble. A pilot test is recommended.For short peptides (<6 amino acids), water is the recommended starting solvent.[4][5][4][5]
Phosphate-Buffered Saline (PBS) Expected to be soluble.Ensure the pH of the final solution is compatible with the experimental setup.
Dimethyl Sulfoxide (DMSO) Soluble.Can be used for creating concentrated stock solutions. Note that DMSO can be cytotoxic to cells at higher concentrations.[6][7][6][7]
Ethanol Limited solubility expected.L-alanine has some solubility in ethanol, but this may not directly translate to the tripeptide.[8][8]

Protocol for Reconstitution of Lyophilized this compound:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Addition: Based on the desired final concentration and downstream application, add the appropriate solvent (e.g., sterile distilled water, PBS, or DMSO) to the vial. For initial solubilization, it is recommended to prepare a stock solution at a higher concentration (e.g., 1-10 mg/mL).

  • Dissolution: Gently vortex or sonicate the vial to aid in dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • pH Adjustment (if necessary): If the peptide does not readily dissolve in water, the pH of the solution can be slightly adjusted. Since this compound is neutral, significant pH adjustments are generally not required.

  • Sterilization: If the peptide solution is to be used in a sterile application (e.g., cell culture), it can be sterile-filtered through a 0.22 µm filter.

Storage and Stability

Proper storage is crucial for maintaining the integrity and activity of the peptide.

Table 3: Storage Recommendations for this compound

FormStorage TemperatureDurationRemarksSource
Lyophilized Powder -20°C or -80°CLong-term (months to years)Store in a desiccator to protect from moisture.[2][3]
Stock Solution in Water/Buffer -20°C or -80°CShort to medium-term (weeks to months)Aliquot to avoid repeated freeze-thaw cycles.[9]
Stock Solution in DMSO -20°CShort-term (days to weeks)DMSO can absorb moisture and may not be ideal for long-term storage of solutions.[6]

Experimental Protocols

This compound can be utilized in various research applications. Below are examples of experimental setups where this peptide or similar short alanine-containing peptides have been employed.

Use in Cell Culture Media

This compound can serve as a stable source of L-alanine in cell culture media, supporting cell growth and protein synthesis.[3]

Protocol for Supplementing Cell Culture Media:

  • Prepare a sterile stock solution of this compound in a compatible solvent (e.g., sterile water or PBS) at a concentration of 10-100 mM.

  • Determine the optimal final concentration of this compound for your specific cell line through a dose-response experiment. A typical starting range is 0.1-1 mM.

  • Add the appropriate volume of the sterile stock solution to the complete cell culture medium.

  • Culture cells as per standard protocols and monitor cell viability, proliferation, and any other relevant parameters.

Peptide Uptake and Transport Studies

Short peptides like this compound can be used to study peptide transport mechanisms across biological membranes.

Protocol for a Cellular Uptake Assay:

  • Culture a suitable cell line (e.g., Caco-2 for intestinal transport) to confluency in a multi-well plate.

  • Prepare a working solution of this compound in a buffered solution (e.g., Hanks' Balanced Salt Solution - HBSS) at the desired concentration.

  • Wash the cells with the buffered solution to remove any residual media.

  • Incubate the cells with the this compound working solution for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • After incubation, wash the cells multiple times with ice-cold buffer to stop the uptake process and remove any unbound peptide.

  • Lyse the cells and quantify the intracellular concentration of this compound using a suitable analytical method such as LC-MS/MS.

Visualizations

Diagram 1: Experimental Workflow for Dissolving and Handling this compound

G Workflow for this compound Peptide Handling cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use cluster_troubleshoot Troubleshooting start Start equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial equilibrate->centrifuge add_solvent Add appropriate solvent (e.g., Water, PBS, DMSO) centrifuge->add_solvent dissolve Vortex or sonicate to dissolve add_solvent->dissolve check_sol Visually inspect for clarity dissolve->check_sol aliquot Aliquot into smaller volumes check_sol->aliquot not_dissolved Peptide not fully dissolved check_sol->not_dissolved store Store at -20°C or -80°C aliquot->store use Use in experiment aliquot->use sonicate_more Gentle sonication/warming not_dissolved->sonicate_more change_solvent Try alternative solvent (e.g., DMSO) sonicate_more->change_solvent

Caption: Workflow for dissolving and handling this compound peptide.

Diagram 2: Logical Relationships in Peptide Solubility

G Factors Influencing Peptide Solubility cluster_peptide Peptide Characteristics cluster_solvent Solvent Properties peptide Peptide Properties length Length peptide->length charge Charge peptide->charge hydrophobicity Hydrophobicity peptide->hydrophobicity solvent Solvent Choice polarity Polarity (Aqueous vs. Organic) solvent->polarity ph pH solvent->ph solubility Solubility length->solubility charge->solubility hydrophobicity->solubility polarity->solubility ph->solubility

Caption: Key factors influencing the solubility of peptides.

References

Application Notes & Protocols: Ala-Ala-Ala as a Molecular Tool in Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Ala-Ala-Ala (Tri-Alanine) is a simple peptide composed of three consecutive L-alanine residues. While short peptides are fundamental tools in immunology for applications such as epitope mapping, vaccine development, and T-cell stimulation, a comprehensive review of the scientific literature reveals a notable lack of specific studies detailing the use of the free tripeptide this compound as a direct molecular tool to modulate or study immune responses.

Theoretical and Potential Applications

While direct evidence is scarce, the biochemical properties of this compound suggest its potential utility in several immunological contexts, primarily as a control or a baseline peptide.

  • Negative Control in Immunological Assays: Due to its simple, non-polar, and small side chains, the this compound peptide is predicted to have minimal specific interaction with immune receptors such as Major Histocompatibility Complex (MHC) molecules and T-cell receptors (TCRs). Peptides presented by MHC molecules to T-cells typically require specific anchor residues with particular physicochemical properties to bind stably within the MHC groove.[2][3][4] The methyl side chain of alanine is unlikely to serve as a strong anchor for most MHC alleles.[5] Consequently, this compound could serve as an ideal negative control in in-vitro assays such as:

    • T-cell proliferation assays

    • Cytokine release assays (e.g., ELISpot, intracellular cytokine staining)

    • Peptide-MHC binding assays

  • Baseline for Alanine Scanning Studies: Alanine scanning is a widely used technique in immunology to identify key amino acid residues within an epitope that are critical for MHC binding or TCR recognition.[6] In this context, while not used as a soluble tool, the principle highlights the non-interfering nature of alanine. The this compound peptide could be used to establish a baseline response in assays where the effects of more complex peptides are being investigated.

  • Investigating the Role of the Peptide Backbone in Immune Recognition: Studies with poly-alanine peptides containing only a few native residues from an immunogenic protein have shown that a predominantly alanine sequence can still induce an autoimmune response in some contexts.[7] This suggests that the peptide backbone itself, when presented correctly, can contribute to immune recognition. This compound could be used in structural and immunological studies to dissect the relative contributions of peptide backbones versus side chains in immune activation.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data regarding the immunological activity of the free tripeptide this compound. The table below reflects this lack of available information.

ParameterValueReference
MHC Binding Affinity (IC50) Not Available-
T-Cell Activation (EC50) Not Available-
Cytokine Induction (e.g., IFN-γ, IL-2) Not Available-

Researchers are encouraged to perform initial dose-response experiments to determine any potential biological activity or to establish a baseline for its use as a negative control.

Signaling Pathways

No specific signaling pathways have been identified in the literature that are directly activated or inhibited by the tripeptide this compound. Given its likely low affinity for immune receptors, it is not expected to be a potent initiator of intracellular signaling cascades.

For context, a general diagram of T-cell activation by a peptide-MHC complex is provided below. It is hypothesized that this compound would not efficiently trigger this pathway due to poor binding to the MHC molecule.

T_Cell_Activation General T-Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Helper Cell Peptide Peptide Antigen MHC MHC Class II Peptide->MHC Binding TCR T-Cell Receptor (TCR) MHC->TCR Recognition CD4 CD4 MHC->CD4 Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD4->Signaling_Cascade Gene_Expression Gene Expression (e.g., Cytokines) Signaling_Cascade->Gene_Expression

General T-Cell Activation by a Peptide-MHC Complex

Experimental Protocols

The following are general protocols that can be adapted for the use of this compound, for instance, as a negative control.

Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with Peptides

This protocol describes a general method for stimulating PBMCs with a peptide to assess T-cell activation, often measured by cytokine production.[8][9]

Materials:

  • Cryopreserved human PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

  • This compound peptide (lyophilized)

  • Positive control peptide pool (e.g., CEF peptide pool)

  • DMSO (for peptide dissolution)

  • 96-well round-bottom cell culture plates

  • Brefeldin A (optional, for intracellular cytokine staining)

Procedure:

  • Preparation of Peptide Stocks:

    • Dissolve lyophilized this compound peptide in sterile DMSO to a high concentration (e.g., 10 mg/mL). Aliquot and store at -20°C or -80°C.

    • Prepare working solutions by diluting the stock in complete RPMI medium to the desired concentration (e.g., 10X the final concentration). A typical final concentration for peptide stimulation is 1-10 µg/mL.

  • PBMC Preparation:

    • Thaw cryopreserved PBMCs rapidly in a 37°C water bath.

    • Transfer cells to a 15 mL conical tube containing pre-warmed complete RPMI medium.

    • Centrifuge at 300 x g for 10 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete RPMI medium.

    • Count the cells and assess viability using trypan blue. Adjust the cell concentration to 2 x 10^6 cells/mL.

  • Cell Stimulation:

    • Add 100 µL of the PBMC suspension (2 x 10^5 cells) to each well of a 96-well plate.

    • Add 100 µL of the 2X peptide working solution (this compound, positive control, or medium alone for unstimulated control) to the respective wells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired period (e.g., 6-72 hours, depending on the downstream assay).

  • Downstream Analysis:

    • Cytokine Measurement in Supernatant (ELISA): After incubation, centrifuge the plate, collect the supernatant, and measure cytokine levels (e.g., IFN-γ, IL-2) using a commercial ELISA kit.

    • Intracellular Cytokine Staining (ICS): If measuring intracellular cytokines, add Brefeldin A for the last 4-6 hours of incubation to block cytokine secretion. After incubation, cells can be stained for surface markers (e.g., CD4, CD8) and then fixed, permeabilized, and stained for intracellular cytokines.[8]

PBMC_Stimulation_Workflow PBMC Stimulation and Analysis Workflow Thaw_PBMCs Thaw and Prepare PBMCs Stimulate_Cells Co-culture PBMCs with Peptides (37°C, 5% CO2) Thaw_PBMCs->Stimulate_Cells Prepare_Peptides Prepare Peptide Solutions (this compound, Controls) Prepare_Peptides->Stimulate_Cells Incubate Incubate (6-72h) Stimulate_Cells->Incubate Analyze Downstream Analysis Incubate->Analyze ELISA ELISA of Supernatant Analyze->ELISA ICS Intracellular Cytokine Staining Analyze->ICS

Workflow for PBMC stimulation with peptides.
Protocol 2: Peptide-ELISA for Antibody Binding

This protocol describes a general method for coating a peptide onto an ELISA plate to detect specific antibodies in a sample (e.g., serum).[10][11][12]

Materials:

  • This compound peptide

  • High-binding 96-well ELISA plates

  • Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Serum samples (or purified antibodies)

  • HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • TMB substrate

  • Stop Solution (e.g., 2 N H2SO4)

Procedure:

  • Plate Coating:

    • Dissolve this compound in Coating Buffer to a final concentration of 1-10 µg/mL.

    • Add 100 µL of the peptide solution to each well of the ELISA plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute serum samples in Blocking Buffer (e.g., starting at 1:100).

    • Add 100 µL of the diluted samples to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.

    • Add 50 µL of Stop Solution to each well to stop the reaction (color will turn yellow).

    • Read the absorbance at 450 nm using a microplate reader.

Conclusion

The tripeptide this compound is not a well-documented molecular tool for direct application in immunology research. However, its simple and non-reactive nature makes it a theoretically sound candidate for use as a negative control in a variety of immunological assays. The provided protocols offer a starting point for researchers wishing to employ this compound in this capacity. Further research is needed to explore any potential, albeit likely weak, immunomodulatory properties of this and other simple short peptides.

References

Application Notes: The Role of Ala-Ala-Ala in Elucidating Peptide-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tripeptide L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala) is a versatile tool in the study of peptide-protein interactions. Composed of three of the simplest chiral amino acids, its utility stems from the minimal side chain of alanine (a methyl group), which reduces complex steric and chemical interactions, thereby allowing researchers to probe fundamental aspects of molecular recognition. These application notes provide an overview of the primary uses of the this compound tripeptide, complete with protocols and data interpretation guidelines for researchers in biochemistry, molecular biology, and drug development.

Primary Applications
  • Negative Control in Binding Assays: Due to its simple, repetitive, and largely non-reactive nature, this compound serves as an excellent negative control to determine the specificity of a peptide-protein interaction. If a protein specifically recognizes a particular peptide sequence, it is expected to show significantly lower or no affinity for this compound. This helps to rule out non-specific binding mediated by the peptide backbone or hydrophobic effects.

  • Component in Alanine Scanning Mutagenesis: While traditional alanine scanning involves single-point mutations in a larger peptide, this compound can be used to replace a series of residues (a "cassette" replacement) to assess the contribution of a specific region or "hotspot" to the binding affinity.[1][2][3][4][5][6] This approach can reveal the importance of a contiguous stretch of amino acids for the interaction.

  • Spacer or Linker Element: In the design of fusion proteins or peptide conjugates, this compound can be used as a short, rigid spacer to separate functional domains.[7] Its defined helical propensity can provide a degree of structural separation without introducing significant flexibility or reactive groups. This is particularly useful in applications such as antibody-drug conjugates (ADCs) where precise spacing between the antibody and the cytotoxic payload is critical.[8][][10][11]

  • Probing Backbone-Mediated Interactions: By minimizing side-chain contributions, this compound allows for the study of interactions primarily mediated by the peptide backbone, such as hydrogen bonding with the protein. Comparing the binding of a specific peptide to that of this compound can help dissect the relative contributions of side-chain versus backbone interactions.

  • Biophysical Studies of Peptide Conformation: The this compound sequence has been shown to adopt stable secondary structures, such as β-turns, under certain conditions, for instance, when encapsulated within a hydrophobic environment.[12][13] This property makes it a useful model peptide for studying the fundamentals of peptide folding and the influence of the local environment on secondary structure formation.

Experimental Protocols & Data Presentation

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To quantify the binding affinity and kinetics of a protein to a target peptide versus an this compound control.

Methodology:

  • Immobilization:

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the ligand (e.g., the protein of interest) at a concentration of 20-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (e.g., 2000-3000 Response Units, RU).

    • Deactivate the remaining active sites by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of the analyte (target peptide and this compound control) in a suitable running buffer (e.g., HBS-EP+). Concentrations should typically range from 0.1 to 10 times the expected dissociation constant (Kd).

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Regenerate the sensor surface between cycles if necessary using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Data Presentation:

Peptide Analyteka (1/Ms)kd (1/s)Kd (M)
Target Peptide2.5 x 10^51.2 x 10^-34.8 x 10^-9
This compound No Binding DetectedNo Binding Detected> 1 x 10^-3
Scrambled Peptide1.1 x 10^32.3 x 10^-22.1 x 10^-5

Table 1: Representative SPR data comparing a specific target peptide with an this compound control and a scrambled sequence.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the thermodynamic parameters (ΔH, ΔS, and Kd) of a peptide-protein interaction and to confirm the lack of specific binding for this compound.

Methodology:

  • Sample Preparation:

    • Dialyze the protein and dissolve the peptides (target peptide and this compound) in the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

    • Degas all solutions immediately before use.

    • Typically, the protein is placed in the sample cell (e.g., at 10-50 µM) and the peptide is in the injection syringe (e.g., at 100-500 µM).

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the peptide solution into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

    • Perform a control titration by injecting the peptide into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection and plot it against the molar ratio of peptide to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to obtain the stoichiometry (n), binding affinity (Ka = 1/Kd), enthalpy change (ΔH), and entropy change (ΔS).

Data Presentation:

Peptide LigandStoichiometry (n)Kd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Target Peptide1.055.2-8.5-1.7-10.2
This compound No significant heat changeN/AN/AN/AN/A

Table 2: Representative ITC data showing the thermodynamic profile of a specific interaction versus the lack of a detectable signal for this compound.

Visualizations

Signaling Pathway Disruption Study

In studies of signaling pathways, a peptide inhibitor might be designed to disrupt a key protein-protein interaction. This compound can be used as a control to demonstrate that the inhibitory effect is sequence-specific and not due to non-specific peptide effects.

Signaling_Pathway_Disruption cluster_0 Normal Signaling cluster_1 Inhibition Study Receptor Receptor ProteinA Protein A Receptor->ProteinA Activates ProteinB Protein B ProteinA->ProteinB Binds & Activates Response Cellular Response ProteinB->Response Inhibitor Target Peptide Inhibitor ProteinA_Inhibited Protein A Inhibitor->ProteinA_Inhibited Binds, blocks interaction AlaAlaAla This compound Control ProteinB_Inhibited Protein B NoResponse No Response ProteinB_Inhibited->NoResponse Experimental_Workflow start Start: Hypothesis of Peptide-Protein Interaction pep_synthesis Synthesize Peptides: 1. Target Peptide 2. This compound Control start->pep_synthesis protein_prep Express & Purify Target Protein start->protein_prep binding_assay Perform Binding Assay (e.g., SPR, ITC, Co-IP) pep_synthesis->binding_assay protein_prep->binding_assay data_analysis Analyze Data: Compare Binding Affinity & Specificity binding_assay->data_analysis conclusion Conclusion: Interaction is Sequence-Specific? data_analysis->conclusion positive_result Yes: Target Peptide Binds, This compound does not. conclusion->positive_result negative_result No: Both or Neither Bind conclusion->negative_result

References

Troubleshooting & Optimization

Technical Support Center: Ala-Ala-Ala Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of the tripeptide Ala-Ala-Ala, thereby improving final yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound synthesis?

Low yields in solid-phase peptide synthesis (SPPS) of this compound can arise from several factors, including:

  • Incomplete Fmoc Deprotection: The failure to completely remove the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[1]

  • Poor Coupling Efficiency: Incomplete reaction between the activated Fmoc-Ala-OH and the free N-terminus of the resin-bound peptide results in deletion sequences (peptides missing an amino acid).[1][2] While alanine is not typically considered a sterically hindered amino acid, aggregation of the growing peptide chain can hinder the coupling reaction.[2]

  • Peptide Aggregation: Poly-alanine sequences are known to be "difficult sequences" prone to forming stable secondary structures like β-sheets on the resin. This aggregation can block reagent access, leading to incomplete deprotection and coupling.[1][3]

  • Incomplete Cleavage: The final step of releasing the peptide from the resin may be inefficient, leaving a significant portion of the product attached to the solid support.[2]

  • Suboptimal Reagent Quality: Degraded amino acids, coupling reagents, or deprotection solutions can significantly impact the efficiency of the synthesis steps.[1]

Q2: Which solid-phase synthesis chemistry, Fmoc or Boc, is recommended for this compound?

Both Fmoc and Boc chemistries can be used to synthesize this compound. The choice often depends on the available laboratory equipment and the desired final purity.

  • Fmoc (Fluorenylmethoxycarbonyl): This is the more common strategy in modern peptide synthesis. It utilizes a base-labile protecting group (Fmoc) that is removed with a mild base like piperidine.[] This approach is generally considered milder than the Boc strategy.

  • Boc (tert-butoxycarbonyl): This strategy employs an acid-labile protecting group (Boc) that requires strong acid, such as trifluoroacetic acid (TFA), for removal.[]

For a short and simple peptide like this compound, the Fmoc strategy is often preferred due to its milder deprotection conditions.

Q3: How can I monitor the completion of coupling and deprotection steps?

Monitoring each step is crucial for a successful synthesis. Colorimetric tests are a quick and effective way to assess the presence of free primary amines on the resin:

  • Kaiser Test: This is a widely used test to detect free primary amines. A positive result (blue bead color) after a coupling step indicates that the reaction is incomplete. Conversely, a positive result after a deprotection step confirms the successful removal of the Fmoc group.[1]

  • TNBS Test: The 2,4,6-trinitrobenzene sulfonic acid (TNBS) test is another option for detecting free amines.

Q4: What are the best coupling reagents for synthesizing this compound?

While this compound is a relatively simple sequence, using an efficient coupling reagent can help minimize side reactions and improve yield. Common choices include:

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective, especially when used with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization.[5][6]

  • Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient and provide rapid coupling.[5][6][7] HATU is often considered one of the most effective coupling reagents, particularly for preventing racemization and for difficult couplings.[5][7][8]

Troubleshooting Guide

Issue 1: Low Final Peptide Yield
Symptom Possible Cause Recommended Solution
Low overall crude peptide weight.Incomplete coupling reactions.- Optimize Coupling Reagent: Use a more powerful coupling reagent like HATU or HCTU. - Increase Reagent Concentration: A higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[9] - Double Couple: Perform a second coupling step for each alanine residue to ensure the reaction goes to completion.[10]
Mass spectrometry shows significant truncated sequences.Incomplete Fmoc deprotection.- Use Fresh Deprotection Reagent: Ensure the piperidine solution is fresh, as it can degrade over time.[1] - Extend Deprotection Time: Increase the duration of the deprotection step or perform a second deprotection.
Mass spectrometry reveals a high proportion of deletion sequences (missing an alanine).Inefficient coupling of alanine.- Confirm Reagent Quality: Ensure the Fmoc-Ala-OH is of high purity. - Optimize Coupling Conditions: Consider extending the coupling time.[10] For poly-alanine sequences, using microwave energy during synthesis has been shown to reduce aggregation and improve coupling efficiency.[3]
Little to no peptide obtained after cleavage.Incomplete cleavage from the resin.- Optimize Cleavage Cocktail: Ensure the correct cleavage cocktail is used for the specific resin. For most standard Fmoc-based syntheses, a mixture of TFA, triisopropylsilane (TIS), and water is effective. - Increase Cleavage Time: Extend the cleavage reaction time to ensure complete removal of the peptide from the resin.[2]
Issue 2: Low Purity of Crude Peptide
Symptom Possible Cause Recommended Solution
HPLC profile shows multiple peaks close to the main product peak.Racemization during amino acid activation/coupling.- Use Racemization Suppressing Additives: Always include HOBt or Oxyma Pure in the coupling step, especially when using carbodiimide reagents.[11] - Choose Appropriate Coupling Reagents: Reagents like HATU are known for low racemization.[7]
Presence of unexpected adducts in mass spectrometry.Side reactions during cleavage.- Use Scavengers: Include scavengers like TIS and water in the cleavage cocktail to quench reactive carbocations generated during deprotection of side chains (though alanine has no side chain protecting group, this is good practice).[2]
Broad peaks in HPLC.Peptide aggregation.- Modify Synthesis Conditions: For sequences prone to aggregation, consider using a higher synthesis temperature or incorporating a pseudo-proline dipeptide to disrupt secondary structure formation.[3]

Experimental Protocols

Solid-Phase Synthesis of this compound (Fmoc Strategy)

This protocol is a general guideline and may require optimization based on the specific resin and equipment used.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.[10]

2. First Amino Acid Coupling (Fmoc-Ala-OH):

  • If starting with a pre-loaded resin, proceed to step 3. If using a resin like Rink Amide, the first Fmoc-Ala-OH must be coupled to the resin.

  • Deprotect the resin's terminal amine with 20% piperidine in DMF.

  • Activate 3-5 equivalents of Fmoc-Ala-OH with a slightly lower molar equivalent of a coupling reagent (e.g., HBTU) and 6-10 equivalents of a base (e.g., N,N-Diisopropylethylamine - DIPEA) in DMF for 1-2 minutes.[10]

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol (MeOH).[10]

  • Perform a Kaiser test to confirm complete coupling (should be negative/yellow).[10]

3. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes, then drain.

  • Repeat the piperidine treatment for another 15-20 minutes.[10]

  • Wash the resin thoroughly with DMF (5-7 times).[10]

  • Perform a Kaiser test to confirm complete deprotection (should be positive/blue).

4. Subsequent Amino Acid Couplings (Second and Third Alanine):

  • Repeat the activation and coupling steps as described in step 2 for the next Fmoc-Ala-OH.

  • After each coupling, wash the resin and perform a Kaiser test to ensure completion.

  • Follow with the deprotection step as described in step 3.

5. Final Deprotection:

  • After the final alanine has been coupled, perform the Fmoc deprotection step as described in step 3.

6. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[10]

  • Allow the reaction to proceed for 2-3 hours at room temperature.[10]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[10]

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[2]

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final this compound peptide.

Visualizations

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Ala-OH, HBTU/DIPEA) wash1->coupling wash2 Wash (DMF/DCM/MeOH) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Incomplete (Double Couple) repeat_cycle Repeat for next Ala kaiser_test->repeat_cycle Coupling Complete repeat_cycle->deprotection final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Final Cycle cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification end End: Pure This compound purification->end

Caption: General workflow for the solid-phase peptide synthesis of this compound.

Troubleshooting_Yield start Low Yield of this compound ms_analysis Analyze Crude Product by MS start->ms_analysis truncated Predominantly Truncated Sequences ms_analysis->truncated Truncation deletion Predominantly Deletion Sequences ms_analysis->deletion Deletion no_product Little to No Product After Cleavage ms_analysis->no_product No Product incomplete_deprotection Cause: Incomplete Fmoc Deprotection truncated->incomplete_deprotection solution_deprotection Solution: - Use fresh piperidine - Increase deprotection time incomplete_deprotection->solution_deprotection incomplete_coupling Cause: Incomplete Coupling / Aggregation deletion->incomplete_coupling solution_coupling Solution: - Use HATU/HCTU - Double couple - Increase concentration incomplete_coupling->solution_coupling incomplete_cleavage Cause: Incomplete Cleavage no_product->incomplete_cleavage solution_cleavage Solution: - Extend cleavage time - Verify cleavage cocktail incomplete_cleavage->solution_cleavage

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Ala-Ala-Ala peptide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the Ala-Ala-Ala (tri-alanine) peptide.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide not dissolving in water or aqueous buffers like PBS?

A: The this compound peptide is composed of three alanine amino acids. Alanine is classified as a hydrophobic (non-polar) amino acid.[1] Peptides with a high content of hydrophobic residues (over 50%) are generally poorly soluble in aqueous solutions because they tend to self-associate to minimize contact with water.[2] Since this compound consists entirely of hydrophobic residues, its insolubility in water is an expected physicochemical property.

Q2: I need to use the peptide in a biological assay. What is the recommended procedure for dissolution?

A: The recommended approach is to first dissolve the peptide in a minimal amount of a sterile organic solvent and then slowly dilute it with your aqueous buffer of choice. For most biological applications, Dimethyl sulfoxide (DMSO) is the preferred organic solvent due to its high solubilizing power and low toxicity.[2]

Q3: What is the correct way to handle the lyophilized peptide powder before attempting to dissolve it?

A: Proper handling is critical to ensure the integrity of the peptide. Before opening the vial, allow it to warm to room temperature, preferably in a desiccator, to prevent water condensation.[3] After opening, briefly centrifuge the vial (e.g., 10,000 x g for 5 minutes) to ensure all the lyophilized powder is collected at the bottom of the tube.[2][3] It is highly recommended to first test the solubility on a small portion of the peptide before dissolving the entire sample.[2][4][5]

Q4: My peptide solution appears cloudy or has visible particulates after adding a solvent. Is it dissolved?

A: A cloudy solution, or one with visible particulates or a gel-like consistency, indicates that the peptide is suspended, not dissolved. Sonication can help break up smaller particles and aid dissolution.[2] If the solution remains unclear after sonication, a stronger solvent is required.

Q5: The peptide dissolved in DMSO, but it precipitated when I added my aqueous buffer. What should I do?

A: This is a common issue when diluting a hydrophobic peptide from an organic solvent into an aqueous buffer. To prevent this, add the aqueous buffer very slowly (dropwise) to the peptide-DMSO solution while continuously vortexing or stirring.[3] If precipitation still occurs, the peptide may need to be recovered by lyophilization, and the dissolution process should be attempted again to achieve a lower final concentration.[2]

Q6: What is peptide aggregation and how can I minimize it with this compound?

A: Peptide aggregation occurs when individual peptide chains self-associate to form larger, often insoluble structures.[6] For hydrophobic peptides like this compound, this is often driven by the formation of intermolecular β-sheets.[5][7] While less common for a short peptide like a tripeptide, aggregation tendency increases with concentration. To minimize this, work with the lowest effective concentration and always prepare solutions fresh. For extremely persistent aggregation issues, chaotropic agents like 6 M guanidine HCl or 8 M urea can be used, but their compatibility with downstream experiments must be verified.[4][5]

Q7: How should I store the this compound peptide solution once it is prepared?

A: Lyophilized peptides should be stored at -20°C or colder.[8] Once in solution, it is best to divide the stock solution into single-use aliquots and store them at -20°C or, preferably, -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8]

Data Presentation & Properties

The following tables summarize the key properties of the this compound peptide and the recommended solvents for its dissolution.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Sequence L-alanyl-L-alanyl-L-alanine[9]
Molecular Formula C₉H₁₇N₃O₄[9]
Molecular Weight 231.25 g/mol [9][10]
Overall Charge (pH 7) Neutral (0)[4][8]
Hydrophobicity High (100% hydrophobic residues)

Table 2: Recommended Solvents for this compound (Neutral, Hydrophobic Peptide)

PrioritySolvent ClassSpecific SolventRecommended Use & Notes
1 Aqueous Buffer Sterile Water / PBSAttempt first, but expect very low solubility. Use sonication to aid dissolution.[2][3]
2 Organic Solvent DMSO, DMF, AcetonitrileRecommended Method: Dissolve peptide in a minimal volume of organic solvent first, then slowly dilute with aqueous buffer.[2][4][8] DMSO is preferred for most biological assays.[2]
3 Chaotropic Agent 6 M Guanidine HCl / 8 M UreaUse only for severe aggregation issues. These agents denature proteins and may interfere with experiments.[4][5]

Troubleshooting Guides & Experimental Protocols

Visual Workflow: Solubility Troubleshooting

Follow this workflow to systematically address solubility issues with the this compound peptide.

G cluster_workflow Solubility Troubleshooting Workflow start Start: Lyophilized This compound Peptide prep 1. Equilibrate to RT 2. Centrifuge Vial start->prep test Test Solubility on a Small Aliquot prep->test water Try Sterile Water or Aqueous Buffer test->water sonicate Sonicate Solution (3 x 10 sec on ice) water->sonicate check_clear Is the Solution Perfectly Clear? sonicate->check_clear organic Use Minimal Volume of 100% Organic Solvent (e.g., DMSO) check_clear->organic No success Success: Peptide is Solubilized check_clear->success Yes dilute Slowly Add Aqueous Buffer Dropwise While Vortexing organic->dilute check_precipitate Does Peptide Precipitate? dilute->check_precipitate check_precipitate->success No fail Problem Persists: - Re-lyophilize & try lower conc. - Consider chaotropic agents check_precipitate->fail Yes

A step-by-step workflow for troubleshooting this compound peptide solubility.
Detailed Experimental Protocol: Solubilization of this compound

This protocol provides a detailed methodology for dissolving the this compound peptide for use in typical research applications.

  • Preparation:

    • Allow the vial of lyophilized this compound peptide to equilibrate to room temperature before opening.

    • Centrifuge the vial briefly (e.g., 10,000 x g for 5 minutes) to ensure all powder is at the bottom.[2][3]

  • Initial Attempt with Aqueous Solvent:

    • Add a calculated volume of sterile, distilled water or a suitable buffer (e.g., PBS, Tris) to achieve the target concentration.

    • Vortex the vial for 30 seconds.

    • If the solution is not clear, sonicate the vial in an ice bath for short bursts (e.g., 3 times for 10 seconds each) to aid dissolution.[2]

    • Visually inspect the solution. If it is transparent and free of particles, the peptide is dissolved.

  • Procedure for Organic Solvents (If Step 2 Fails):

    • If the peptide must be recovered from the aqueous attempt, it should be re-lyophilized.

    • Add a minimal amount of 100% DMSO (e.g., 10-20 µL) to the dry, lyophilized peptide.

    • Vortex thoroughly until the peptide is fully dissolved, resulting in a clear solution.

    • Slowly add your desired sterile aqueous buffer dropwise to the peptide-DMSO solution while continuously and vigorously vortexing.[3]

    • Continue adding the buffer until the final desired concentration is reached. The final concentration of DMSO should be kept as low as possible and verified for compatibility with your specific assay.

  • Final Check & Storage:

    • Once in the final buffer, centrifuge the solution at high speed (e.g., 10,000 x g for 5 min) to pellet any micro-aggregates that may have formed.

    • Carefully transfer the supernatant to a new sterile tube.

    • Prepare single-use aliquots and store them at -80°C.

Visual Concept: Peptide Aggregation

Hydrophobic peptides like this compound can aggregate, which is a major cause of insolubility. This diagram illustrates the conceptual process.

G cluster_aggregation Conceptual Model of Hydrophobic Peptide Aggregation cluster_process p1 Individual this compound Peptides (Soluble at low concentration) p2 Hydrophobic Self-Association p1->p2 Increased Concentration p3 Formation of Intermolecular β-Sheets p2->p3 Structural Rearrangement p4 Insoluble Aggregates (Precipitate) p3->p4 Growth

Aggregation of hydrophobic peptides is driven by self-association.

References

Technical Support Center: Tri-Alanine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during tri-alanine synthesis. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of during solid-phase peptide synthesis (SPPS) of tri-alanine?

During the synthesis of tri-alanine, several side reactions can occur, leading to impurities and reduced yield. The most common issues include racemization, diketopiperazine formation, and incomplete coupling or deprotection, which can result in deletion sequences.[1][2] Other potential side reactions, though less specific to tri-alanine, include the formation of N-acylurea from carbodiimide coupling agents and guanidinylation of the N-terminal amino group by uronium-based coupling reagents.[3][4]

Q2: I'm observing a peak very close to my main product peak on the HPLC chromatogram. What could this be?

A closely eluting peak, often appearing as a shoulder on the main peak, is a common indicator of a diastereomeric impurity resulting from racemization.[2] Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, converting an L-amino acid into a D-amino acid. This can occur during the activation step of the amino acid for coupling.[5][6]

Q3: My final yield is significantly lower than expected, especially for a short peptide like tri-alanine. What is a likely cause?

A significant loss of yield, particularly in the synthesis of short peptides, is often due to the formation of diketopiperazine (DKP).[2] This occurs when the N-terminal dipeptide (Ala-Ala in this case) cyclizes, cleaving the peptide from the resin.[7][8] This side reaction is particularly prevalent when proline or glycine are in the C-terminal position of the dipeptide, but can also occur with other amino acid sequences like Ala-Pro and Pro-Pro.[8]

Q4: How can I detect and quantify the level of racemization in my synthesized tri-alanine?

Racemization can be detected and quantified using chiral amino acid analysis or by separating the resulting diastereomeric peptides using high-performance liquid chromatography (HPLC) or capillary electrophoresis.[5][9] For a more precise quantification that accounts for racemization that may occur during the analysis itself (e.g., during acid hydrolysis), peptides can be hydrolyzed in deuterated acid (DCl/D₂O). The extent of deuterium incorporation at the α-carbon allows for the calculation of the initial racemate content.[10]

Q5: What strategies can I employ to minimize diketopiperazine formation?

To minimize diketopiperazine formation, you can:

  • Use a sterically hindered resin , such as a 2-chlorotrityl chloride (2-CTC) resin, which physically impedes the cyclization reaction.[2]

  • Couple the first two amino acids as a pre-formed dipeptide. This bypasses the vulnerable stage where a dipeptide is attached to the resin.[2]

  • Ensure rapid and efficient coupling of the third amino acid to minimize the time the free N-terminal amine of the dipeptide is available for cyclization.

Troubleshooting Guides

Problem 1: Presence of Deletion Sequences (Ala-Ala or single Alanine)
  • Symptom: Mass spectrometry analysis shows masses corresponding to the desired peptide minus one or two alanine residues.

  • Root Cause: This is typically due to incomplete Fmoc deprotection or inefficient coupling. Aggregation of the growing peptide chain on the resin can hinder the access of reagents, leading to these failures.[3]

  • Solution:

    • Optimize Deprotection: Increase the deprotection time or use a stronger deprotection solution (e.g., adding DBU to the piperidine solution) if you suspect incomplete Fmoc removal.[3]

    • Improve Coupling: Increase the coupling time, use a more effective coupling reagent, or perform a double coupling for the problematic residue.

    • Disrupt Aggregation: Switch to a solvent like N-methylpyrrolidone (NMP), add chaotropic salts, or use microwave-assisted synthesis to disrupt hydrogen bonding that causes aggregation.[3]

Problem 2: Racemization of Alanine Residues
  • Symptom: Appearance of diastereomeric impurities in the HPLC chromatogram.[2]

  • Root Cause: Over-activation of the carboxylic acid during the coupling step can lead to the formation of an oxazolone intermediate, which is prone to racemization.[4][6] The choice of coupling reagent and base significantly impacts the rate of racemization.

  • Solution:

    • Select Appropriate Coupling Reagents: For amino acids prone to racemization, use coupling reagents known to suppress it, or add racemization suppressants like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][11]

    • Control Base Addition: Use a weaker base or control the stoichiometry carefully, as strong or excess base can promote racemization.[12]

    • Pre-activation: Pre-activating the amino acid with the coupling reagent before adding it to the resin can sometimes reduce the risk of side reactions like guanidinylation, which can be mistaken for other impurities.[3]

Quantitative Data on Side Reactions

The extent of side reactions can vary significantly based on the specific protocol, reagents, and conditions used. The following table summarizes typical quantitative data for key side reactions.

Side ReactionTypical Occurrence RateConditions Favoring the ReactionMethod of Detection
Racemization 0.4% or less per synthesis cycle.[5]Use of highly reactive coupling reagents (e.g., HATU with a strong base); prolonged activation times.[6][11]Chiral HPLC, Capillary Electrophoresis, GC-MS after hydrolysis and derivatization.[5][10]
Diketopiperazine Formation Highly sequence-dependent; can be a major side product leading to significant yield loss.Sequences with Pro or Gly at position 2; use of resins with less steric hindrance.[8]HPLC and Mass Spectrometry (detection of the cyclic dipeptide).[2]
Deletion Sequences Variable; depends on coupling efficiency at each step.Aggregation-prone sequences; inefficient coupling or deprotection protocols.[3]Mass Spectrometry (masses lower than the target peptide).[13]

Experimental Protocols

Protocol 1: HPLC Analysis of Tri-Alanine Purity

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a synthesized peptide.[14][15]

  • Sample Preparation: Dissolve the crude or purified tri-alanine in an appropriate solvent, typically a mixture of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[16]

  • Column Selection: A reverse-phase C18 column is standard for peptide analysis.[17][18]

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Run a linear gradient, for example, from 5% to 60% Solvent B over 20-30 minutes.[16]

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 214-220 nm, which corresponds to the absorbance of the peptide bond.[17][18]

  • Data Analysis: Peptide purity is calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram.[14][16] Impurities like deletion sequences or racemized products will appear as separate peaks.[17]

Protocol 2: Detection of Racemization by Acid Hydrolysis and GC-MS

This protocol allows for the sensitive detection and quantification of D-alanine in the synthetic L-tri-alanine peptide.

  • Hydrolysis: Hydrolyze a small sample of the purified peptide in 6 M DCl in D₂O at 110°C for 24 hours. Using deuterated acid helps to correct for any racemization that occurs during the hydrolysis step itself.[10]

  • Derivatization:

    • Evaporate the acid under a stream of nitrogen.

    • Esterify the amino acid residue with an acidic alcohol (e.g., 2N deuterochloric acid in methanol) at 110°C for 15 minutes.[10]

    • Acylate the amino group using an agent like trifluoroacetic anhydride.[10]

  • Gas Chromatography (GC) Analysis:

    • Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val).[10]

    • The different enantiomers (L-Ala and D-Ala derivatives) will have different retention times, allowing for their separation and quantification.

  • Mass Spectrometry (MS) Detection: Use a mass spectrometer to detect the eluting peaks. By monitoring characteristic ion fragments, you can accurately quantify the relative amounts of the L- and D-enantiomers.[10]

Visualizations

SPPS_Workflow Resin 1. Start with Resin Deprotection1 2. Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Wash1 3. Wash Deprotection1->Wash1 Coupling1 4. Couple 1st Ala (Fmoc-Ala-OH + Reagent) Wash1->Coupling1 Wash2 5. Wash Coupling1->Wash2 Deprotection2 6. Fmoc Deprotection Wash2->Deprotection2 Wash3 7. Wash Deprotection2->Wash3 Coupling2 8. Couple 2nd Ala Wash3->Coupling2 Wash4 9. Wash Coupling2->Wash4 Deprotection3 10. Fmoc Deprotection Wash4->Deprotection3 Wash5 11. Wash Deprotection3->Wash5 Coupling3 12. Couple 3rd Ala Wash5->Coupling3 Wash6 13. Wash Coupling3->Wash6 Cleavage 14. Cleave from Resin (TFA Cocktail) Wash6->Cleavage Purification 15. Purify (HPLC) Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS) of Tri-alanine.

DKP_Formation Dipeptide H₂N-Ala-Ala-CO-Resin DKP Diketopiperazine (DKP) (Cyclic Ala-Ala) Dipeptide->DKP Intramolecular Nucleophilic Attack Resin Resin

Mechanism of Diketopiperazine (DKP) formation from a resin-bound dipeptide.

Troubleshooting_Flowchart Start Crude Product Analysis (HPLC & MS) CheckPurity Is Purity < 95%? Start->CheckPurity CheckMass Is Main Peak Mass Correct for Tri-Ala? CheckPurity->CheckMass Yes PurityOK Purity Acceptable CheckPurity->PurityOK No LowMass Mass is Low CheckMass->LowMass No CorrectMass Mass is Correct CheckMass->CorrectMass Yes Deletion Likely Deletion Sequence - Check Coupling/Deprotection LowMass->Deletion HighMass Mass is High Adduct Likely Adduct Formation - Check Protecting Groups/Cleavage HighMass->Adduct Racemization Multiple Peaks at Correct Mass? (Likely Racemization) CorrectMass->Racemization ChiralAnalysis Confirm with Chiral Analysis - Optimize Coupling Reagents Racemization->ChiralAnalysis Yes Purify Proceed to Purification Racemization->Purify No

A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting Low Purity of Synthetic Ala-Ala-Ala

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low purity issues encountered during the solid-phase peptide synthesis (SPPS) of the tripeptide Ala-Ala-Ala.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude synthetic this compound?

A1: Common impurities in the crude product of synthetic this compound include deletion sequences (e.g., Ala-Ala) resulting from incomplete coupling, and truncation sequences (e.g., Ala, Ala-Ala capped with acetyl group) due to incomplete Fmoc deprotection.[1][2][3] Other potential impurities can arise from side reactions during cleavage or from contaminants in the starting materials.[4][5]

Q2: How can I assess the purity of my synthetic this compound?

A2: The standard and most effective methods for assessing the purity of synthetic peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1][6][7] RP-HPLC separates the target peptide from its impurities, and the purity is typically reported as the percentage of the main peak area relative to the total peak area.[6][7] Mass spectrometry is used to confirm the molecular weight of the desired peptide and to identify the mass of any impurities.[8]

Q3: What is the difference between peptide purity and net peptide content?

A3: Peptide purity refers to the percentage of the target peptide sequence relative to other peptide-related impurities (like deletion or truncated sequences) in the sample, as typically measured by HPLC at 210-220 nm.[2][6] Net peptide content, on the other hand, is the percentage of all peptide material in the sample relative to non-peptidic components like water and counter-ions (e.g., TFA).[6] It is usually determined by amino acid analysis.[2][6]

Q4: Can aggregation of the growing peptide chain be an issue for a short peptide like this compound?

A4: Yes, even for short homo-oligomeric sequences like this compound, aggregation can be a problem.[9] Alanine-rich sequences have a tendency to form stable secondary structures, such as β-sheets, on the resin.[9][10] This aggregation can hinder the accessibility of reagents to the growing peptide chain, leading to incomplete deprotection and coupling reactions.[10]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues that may lead to low purity of synthetic this compound.

Issue 1: Presence of Deletion Sequences (e.g., Ala-Ala) in the Final Product

Q: My HPLC and MS analyses show a significant peak corresponding to the mass of Ala-Ala. What is the likely cause and how can I fix it?

A: Cause: The presence of deletion sequences, such as Ala-Ala, is a direct result of incomplete coupling of an amino acid during one of the synthesis cycles. For this compound synthesis, this means that during the coupling of the second or third Alanine, a portion of the growing peptide chains did not react with the activated Fmoc-Ala-OH.

Solutions:

  • Optimize Coupling Protocol:

    • Increase Coupling Time: Extend the reaction time for the coupling step to ensure the reaction goes to completion.

    • Double Coupling: After the initial coupling step, drain the reaction vessel and add a fresh solution of activated Fmoc-Ala-OH to the resin.[11] This is particularly useful for sterically hindered amino acids or sequences prone to aggregation.[11]

    • Increase Reagent Concentration: Using a higher concentration of the activated amino acid and coupling reagent can drive the reaction to completion.[11]

    • Use a More Efficient Coupling Reagent: If you are using a standard coupling reagent like HBTU, consider switching to a more potent one like HATU, especially if aggregation is suspected.

  • Monitor Coupling Completion:

    • Kaiser Test: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads after the coupling step.[12] A blue color indicates the presence of free primary amines, signifying incomplete coupling.[12] If the test is positive, a second coupling is necessary.

  • Address Potential Aggregation:

    • Use Aggregation-Disrupting Additives: Incorporate additives like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection step, which can help disrupt secondary structures.[13]

    • Elevated Temperature: Performing the coupling reaction at a slightly elevated temperature can sometimes help to overcome aggregation.[14]

Issue 2: Presence of Truncation Sequences in the Final Product

Q: My analytical data shows impurities with masses corresponding to single Alanine or di-Alanine peptides. What could be the problem?

A: Cause: The presence of truncation sequences indicates incomplete Fmoc deprotection . If the Fmoc group is not completely removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled, leading to a truncated peptide.[3][10] These unreacted chains may be capped (e.g., with an acetyl group) in a subsequent step, leading to their termination.

Solutions:

  • Optimize Deprotection Protocol:

    • Increase Deprotection Time: Extend the incubation time with the piperidine solution to ensure complete removal of the Fmoc group. For alanine-rich sequences, which can be "difficult," longer deprotection times may be necessary.[9]

    • Use Fresh Deprotection Reagent: The deprotection reagent, typically piperidine in DMF, can degrade over time. Ensure you are using a fresh, high-quality solution.[10]

    • Consider a Stronger Base: In cases of severe aggregation, a stronger base like DBU can be used for deprotection, as it is often more effective than piperidine.[13]

  • Monitor Deprotection Completion:

    • Some automated synthesizers can monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the deprotection solution. A consistent peak area over consecutive deprotection cycles for the same amino acid can indicate complete removal of the Fmoc group.

Issue 3: Multiple Unidentified Peaks in HPLC of Crude Product

Q: My HPLC chromatogram of the crude this compound shows multiple small peaks in addition to the main product. What are the potential sources of these impurities?

A: Cause: Multiple unidentified peaks can stem from a variety of issues, including side reactions during synthesis or cleavage, or the use of contaminated reagents.

Solutions:

  • Review Cleavage Protocol:

    • Use of Scavengers: During the final cleavage from the resin with trifluoroacetic acid (TFA), reactive carbocations are generated from the cleavage of protecting groups. These can re-attach to the peptide.[3] While this compound does not contain highly susceptible residues like Trp, Met, or Cys, using a standard cleavage cocktail with scavengers like triisopropylsilane (TIS) and water is good practice to minimize potential side reactions. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[3]

    • Minimize Cleavage Time: While cleavage needs to be complete, unnecessarily long exposure to strong acid can sometimes lead to peptide degradation. Optimize the cleavage time by performing a small-scale test cleavage.[12]

  • Check Reagent Quality:

    • Fmoc-Ala-OH Purity: The purity of the Fmoc-Ala-OH starting material is critical. Contamination with impurities like Fmoc-β-Ala-OH or Fmoc-Ala-Ala-OH can lead to the incorporation of these impurities into the peptide chain.[4][5] Ensure you are using high-purity reagents from a reputable supplier.

    • Solvent Quality: Use high-purity, peptide synthesis-grade solvents (e.g., DMF, DCM) to avoid introducing extraneous contaminants.

Data Presentation

Table 1: Troubleshooting Summary for Low Purity of Synthetic this compound

Observed Impurity Likely Cause Primary Solution Secondary Actions
Deletion Sequence (e.g., Ala-Ala)Incomplete CouplingPerform a double coupling for each amino acid addition.Increase coupling time; use a more potent coupling reagent (e.g., HATU); monitor with Kaiser test.
Truncation Sequence (e.g., Ala, Ala-Ala)Incomplete Fmoc DeprotectionIncrease deprotection time with piperidine solution.Use fresh deprotection solution; consider using DBU for difficult sequences.
Multiple Unidentified PeaksSide Reactions/ContaminationOptimize cleavage cocktail with appropriate scavengers (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).Check purity of Fmoc-Ala-OH; use high-purity solvents; minimize cleavage time.

Experimental Protocols

Protocol 1: Purity Assessment by Analytical RP-HPLC

This protocol outlines a standard method for analyzing the purity of crude this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized crude peptide.

    • Dissolve the peptide in 1 mL of Mobile Phase A (see below) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with Mobile Phase A.

    • Filter the working solution through a 0.22 µm syringe filter before injection.[15][16]

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard analytical HPLC system with a UV detector.[15]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[15][16]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[15][16]

    • Gradient: A typical gradient for a short, hydrophilic peptide like this compound would be 5% to 50% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[15]

    • Detection Wavelength: 220 nm (for the peptide bond).[1][15]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[7]

Protocol 2: Identity Confirmation by Mass Spectrometry

This protocol describes how to confirm the molecular weight of the synthesized this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the crude peptide in water or a water/acetonitrile mixture.

    • Dilute the stock solution to approximately 10-100 pmol/µL in a suitable solvent for the mass spectrometer being used (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS).

  • Mass Spectrometry Analysis:

    • Instrument: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Mode: Positive ion mode is typically used for peptides.

    • Analysis: Infuse the sample directly or via LC-MS. Acquire the mass spectrum over a relevant m/z range.

  • Data Interpretation:

    • Calculate the theoretical monoisotopic mass of this compound (C₉H₁₇N₃O₄): 231.12 Da.

    • Look for the protonated molecular ion [M+H]⁺ at m/z 232.13.

    • Identify the m/z values of any impurity peaks and use the mass difference from the target peptide to hypothesize their identity (e.g., a peak at m/z 161.09 would correspond to the [M+H]⁺ of the Ala-Ala deletion impurity).

Visualizations

Troubleshooting_Workflow cluster_synthesis Peptide Synthesis & Analysis cluster_troubleshooting Troubleshooting Path cluster_solutions Corrective Actions Start Start: Low Purity of this compound Analysis Analyze Crude Product (HPLC & MS) Start->Analysis Identify_Impurity Identify Primary Impurity Type Analysis->Identify_Impurity Deletion Deletion Sequence (e.g., Ala-Ala) Identify_Impurity->Deletion Mass Deficit Truncation Truncation Sequence (e.g., Ala) Identify_Impurity->Truncation Mass Deficit Other Multiple Minor Peaks Identify_Impurity->Other Complex Profile Incomplete_Coupling Cause: Incomplete Coupling Deletion->Incomplete_Coupling Incomplete_Deprotection Cause: Incomplete Deprotection Truncation->Incomplete_Deprotection Side_Reactions Cause: Side Reactions / Contamination Other->Side_Reactions Fix_Coupling Solution: - Double Couple - Increase Reagent Concentration - Monitor with Kaiser Test Incomplete_Coupling->Fix_Coupling Fix_Deprotection Solution: - Increase Deprotection Time - Use Fresh Reagent Incomplete_Deprotection->Fix_Deprotection Fix_Cleavage Solution: - Optimize Cleavage Cocktail - Check Reagent Purity Side_Reactions->Fix_Cleavage End Achieve High Purity Product Fix_Coupling->End Fix_Deprotection->End Fix_Cleavage->End

Caption: Troubleshooting workflow for low purity in this compound synthesis.

Ala_Ala_Ala_Structure cluster_peptide This compound Structure N_terminus H₂N- Ala1 Ala N_terminus->Ala1 C_terminus -COOH Ala2 Ala Ala1->Ala2 - Ala3 Ala Ala2->Ala3 - Ala3->C_terminus

Caption: Chemical structure representation of Alanine-Alanine-Alanine.

References

Technical Support Center: Stability of Ala-Ala-Ala in Different Buffer Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the tripeptide Ala-Ala-Ala in various buffer systems. The following information is intended to assist in designing and troubleshooting experiments to ensure the integrity of this and similar peptide molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a buffer solution?

A1: The stability of this compound, like most peptides, is primarily influenced by the pH of the buffer, the storage temperature, and the specific components of the buffer itself.[1][2][3][4] Other factors include the presence of oxygen, exposure to light, and the presence of metal ions, which can catalyze degradation reactions.[1]

Q2: Which are the most common degradation pathways for a simple peptide like this compound?

A2: For a simple peptide composed only of alanine, the most probable degradation pathway is hydrolysis of the peptide bonds. This leads to the cleavage of the tripeptide into smaller peptides and individual alanine amino acids. While this compound is not susceptible to oxidation or deamidation due to the nature of the alanine side chain, these are common degradation pathways for peptides containing other amino acid residues such as methionine, cysteine, asparagine, or glutamine.[1][2]

Q3: How does pH influence the stability of this compound?

A3: The pH of the buffer solution plays a critical role in the rate of peptide bond hydrolysis. Generally, peptide bonds are most stable in the pH range of 4 to 6. Both acidic (pH < 4) and alkaline (pH > 6) conditions can significantly accelerate the rate of hydrolysis.[1] It is crucial to perform a pH-rate stability study to determine the optimal pH for your specific experimental conditions.[1]

Q4: What is the impact of temperature on the stability of this compound solutions?

A4: Temperature has a significant effect on the rate of chemical degradation. As a general rule, for every 10°C increase in temperature, the rate of chemical reactions, including peptide hydrolysis, can increase by a factor of two to three.[3] Therefore, for long-term storage, it is recommended to keep this compound solutions at low temperatures, such as 2-8°C or even frozen at -20°C or below.[1]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in Solution
  • Possible Cause 1: Inappropriate Buffer pH.

    • Troubleshooting: Verify the pH of your buffer solution. If the pH is in the acidic or alkaline range, it may be accelerating the hydrolysis of the peptide bonds. Consider preparing a new buffer within the optimal pH range of 4-6. A pH-rate profile study is recommended to identify the pH of maximum stability.[1]

  • Possible Cause 2: High Storage Temperature.

    • Troubleshooting: Ensure that the this compound solution is stored at the recommended temperature. For short-term storage, 2-8°C is advisable. For long-term stability, aliquoting the solution and storing it at -20°C or -80°C is best practice.[1] Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Microbial Contamination.

    • Troubleshooting: If the buffer solution is not sterile, microbial growth can lead to enzymatic degradation of the peptide. Prepare solutions using sterile buffers and handle them under aseptic conditions. The use of a 0.22 µm filter can also help to remove microbial contamination.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
  • Possible Cause 1: Peptide Degradation Products.

    • Troubleshooting: The new peaks likely correspond to the hydrolysis products of this compound, which would be Ala-Ala and Alanine. To confirm this, you can run standards of these potential degradation products. If confirmed, this indicates a stability issue that needs to be addressed by optimizing the buffer pH and storage temperature as described above.

  • Possible Cause 2: Buffer Component Interference.

    • Troubleshooting: Some buffer components can interfere with HPLC analysis. Run a blank injection of the buffer alone to see if any peaks correspond to the unexpected signals in your sample analysis. If so, you may need to choose a different buffer system or adjust your HPLC method. For reversed-phase HPLC, volatile buffers like formic acid or trifluoroacetic acid are often preferred over non-volatile buffers like phosphate.[5][6]

Data Presentation

The stability of this compound can be quantitatively assessed by monitoring its concentration over time under different buffer conditions. The results are often presented as the percentage of the initial peptide remaining.

Table 1: Hypothetical Stability of this compound (1 mg/mL) at 37°C in Different Buffers

Time (days)% Remaining in 0.1 M Acetate Buffer (pH 4.5)% Remaining in 0.1 M Phosphate Buffer (pH 7.4)% Remaining in 0.1 M TRIS Buffer (pH 8.5)
0100100100
199.595.288.1
398.686.168.5
796.870.340.2
1493.545.915.8

Experimental Protocols

Protocol: pH-Rate Stability Study of this compound

This protocol outlines a general procedure to determine the optimal pH for this compound stability.

  • Buffer Preparation: Prepare a series of buffers with overlapping pH ranges. For example:

    • 0.1 M Acetate buffer for pH 4.0, 4.5, 5.0, and 5.5.

    • 0.1 M Phosphate buffer for pH 6.0, 6.5, 7.0, and 7.5.[7]

    • 0.1 M TRIS buffer for pH 8.0, 8.5, and 9.0.[8][9]

  • Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the samples into sealed vials and incubate them at a constant, often elevated, temperature (e.g., 37°C or 50°C) to accelerate degradation.[3]

  • Time Points: At designated time points (e.g., 0, 1, 3, 7, and 14 days), remove an aliquot from each buffer condition.

  • Analysis: Analyze the concentration of the remaining this compound in each aliquot using a stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH. Calculate the degradation rate constant (k) for each condition. The pH at which the degradation rate is the lowest is the optimal pH for stability.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Buffer_Prep Buffer Preparation (Varying pH) Peptide_Sol Peptide Solubilization (this compound) Buffer_Prep->Peptide_Sol Incubate Incubation at Constant Temperature Peptide_Sol->Incubate Sampling Sampling at Time Points Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis (Degradation Rate) HPLC->Data_Analysis Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_other Other Common Peptide Degradation Pathways (Not applicable to this compound) Ala_Ala_Ala This compound Ala_Ala Ala-Ala Ala_Ala_Ala->Ala_Ala Peptide Bond Cleavage Alanine Alanine Ala_Ala->Alanine Peptide Bond Cleavage Oxidation Oxidation (Met, Cys) Deamidation Deamidation (Asn, Gln)

References

Technical Support Center: Refining Ala-Ala-Ala Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the tripeptide Ala-Ala-Ala (L-alanyl-L-alanyl-L-alanine) as a supplement in cell culture. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of adding this compound to cell culture media?

A1: this compound serves as a stable and efficient source of the amino acid L-alanine for cells in culture.[1] As a tripeptide, it can offer improved stability in liquid media compared to the free amino acid, preventing degradation and providing a consistent supply for cellular metabolism and protein synthesis.

Q2: How do cells utilize this compound?

A2: Cells typically take up small peptides via specific transporters. Once inside the cell, peptidases hydrolyze this compound, releasing three individual L-alanine molecules. These L-alanine molecules can then be used in various metabolic pathways, including protein synthesis and energy production.

Q3: What are the advantages of using this compound over free L-alanine?

A3: The primary advantages of using tripeptides like this compound include:

  • Enhanced Stability: Peptides are often more stable in liquid culture media than free amino acids, which can degrade over time.

  • Reduced Ammonia Production: The breakdown of some free amino acids, like glutamine, can lead to the accumulation of toxic ammonia in the culture medium. Using peptides can mitigate this issue.

  • Sustained-Release Effect: The gradual enzymatic release of L-alanine from the tripeptide within the cell can provide a more stable intracellular amino acid pool.

Q4: Are there any known direct signaling effects of the this compound tripeptide itself?

A4: Currently, there is limited evidence to suggest that the this compound tripeptide itself has direct signaling functions. Its primary role is considered to be a delivery vehicle for L-alanine. However, the resulting increase in intracellular L-alanine concentration can influence cellular signaling pathways involved in metabolism and cell survival.

Troubleshooting Guide

Issue 1: Suboptimal Cell Growth or Viability After this compound Supplementation
Possible Cause Troubleshooting Steps
Inappropriate Concentration The concentration of this compound may be too high, leading to metabolic imbalances, or too low to provide sufficient L-alanine. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and culture conditions.
Cell Line Sensitivity Different cell lines have varying tolerances and requirements for amino acids. What works for one cell line may not be optimal for another. Always start with a low concentration and gradually increase it while monitoring cell health.
Media Composition Imbalance The addition of this compound may alter the overall amino acid balance in your culture medium. Ensure that other essential amino acids are not becoming limiting factors.
Peptide Quality Ensure the this compound used is of high purity and cell culture grade. Impurities can be toxic to cells.
Issue 2: Precipitation or Cloudiness in the Media
Possible Cause Troubleshooting Steps
Poor Solubility While peptides are generally stable, high concentrations can lead to solubility issues. Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize it before adding to the culture medium. Ensure the final concentration in the medium does not exceed its solubility limit.
Interaction with Media Components In rare cases, the peptide may interact with other components in the media, leading to precipitation. Try preparing the supplemented medium and incubating it at 37°C for a few hours before adding it to the cells to check for any precipitation.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Supplementation

The following are suggested starting concentration ranges for optimizing this compound in your cell culture experiments. The optimal concentration will be cell-line and application-specific and should be determined empirically.

Cell Line Starting Concentration Range (mM) Notes
CHO (Chinese Hamster Ovary) 0.5 - 5.0CHO cells are robust and often used for high-density protein production. Higher concentrations may be beneficial in fed-batch cultures.
HEK293 (Human Embryonic Kidney) 0.1 - 2.0HEK293 cells can be sensitive to media composition. Start with a lower concentration and monitor cell morphology closely.
Jurkat (Human T lymphocyte) 0.1 - 1.0As a suspension cell line, Jurkat cells may have different uptake kinetics. It is advisable to start with a lower concentration range.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay

This protocol outlines a method to determine the optimal concentration of this compound for your specific cell line using a common cell viability assay like MTT or WST-1.

Materials:

  • Your cell line of interest (e.g., CHO, HEK293, Jurkat)

  • Complete cell culture medium

  • This compound (high-purity, sterile)

  • 96-well cell culture plates

  • MTT or WST-1 assay kit

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells (CHO, HEK293), seed the 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to attach overnight.

    • For suspension cells (Jurkat), seed the 96-well plate at an appropriate density in fresh medium.

  • Preparation of this compound Solutions:

    • Prepare a sterile stock solution of this compound (e.g., 100 mM in sterile water or PBS).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 0.5, 1, 2, 5, 10 mM). Include a control group with no added this compound.

  • Treatment:

    • For adherent cells, carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound.

    • For suspension cells, add the appropriate volume of the concentrated this compound solutions to the wells to reach the desired final concentrations.

  • Incubation:

    • Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • Cell Viability Assay:

    • At the end of the incubation period, perform the MTT or WST-1 assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of cell viability for each concentration relative to the control group.

    • Plot the cell viability against the this compound concentration to determine the optimal concentration that promotes the highest viability.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with different This compound concentrations A->C B Prepare serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Perform cell viability assay (MTT/WST-1) D->E F Measure absorbance and analyze data E->F G Determine optimal concentration F->G

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting_Logic Troubleshooting Logic for Suboptimal Cell Growth Start Suboptimal Cell Growth with this compound Concentration Is the concentration optimized? Start->Concentration CellLine Is the cell line known to be sensitive? Concentration->CellLine No Action_Conc Perform dose-response experiment Concentration->Action_Conc Yes Media Is the media balance appropriate? CellLine->Media No Action_Cell Start with lower concentration range CellLine->Action_Cell Yes Quality Is the peptide of high purity? Media->Quality No Action_Media Analyze other amino acid levels Media->Action_Media Yes Action_Quality Use high-purity, cell culture grade peptide Quality->Action_Quality Yes End Optimal Growth Quality->End No Action_Conc->End Action_Cell->End Action_Media->End Action_Quality->End

Caption: Decision tree for troubleshooting suboptimal cell growth.

Signaling_Pathway Indirect Signaling Impact of this compound via L-Alanine Metabolism cluster_uptake Cellular Uptake and Hydrolysis cluster_metabolism Metabolic Pathways cluster_signaling Signaling Impact AlaAlaAla This compound (extracellular) Uptake Peptide Transporter AlaAlaAla->Uptake Int_AlaAlaAla This compound (intracellular) Uptake->Int_AlaAlaAla Hydrolysis Peptidases Int_AlaAlaAla->Hydrolysis L_Alanine L-Alanine Hydrolysis->L_Alanine Pyruvate Pyruvate L_Alanine->Pyruvate Protein_Synth Protein Synthesis L_Alanine->Protein_Synth TCA TCA Cycle Pyruvate->TCA Energy Cellular Energy (ATP/AMP ratio) TCA->Energy AMPK AMPK Activation Growth Cell Growth & Survival AMPK->Growth Energy->AMPK

Caption: Putative signaling impact of this compound.

References

mitigating racemization during Ala-Ala-Ala synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ala-Ala-Ala Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating racemization during the synthesis of the tripeptide this compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during this compound synthesis?

A1: Racemization is the process where a chiral amino acid, such as L-Alanine, converts into a mixture of both its L and D forms.[1] In peptide synthesis, this leads to the formation of diastereomeric impurities (e.g., L-Ala-D-Ala-L-Ala) which can be difficult to separate from the desired all-L-peptide. These impurities can significantly impact the peptide's biological activity, therapeutic efficacy, and safety profile. While Alanine is not considered a high-risk amino acid for racemization compared to others like Histidine or Cysteine, maintaining chiral purity is crucial for producing a well-defined final product.[1][2][3]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4][5] The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar intermediate can then be re-protonated from either side, leading to a mixture of D and L configurations.[4][5] A secondary mechanism involves the direct abstraction of the α-proton by a base.[4][6]

Q3: I'm observing diastereomeric impurities in my final this compound product. What are the likely causes and how can I troubleshoot this?

A3: The presence of diastereomeric impurities is a strong indicator of racemization during the coupling steps. The primary factors to investigate are your choice of coupling reagents, base, solvent, and reaction conditions. See the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide: High Racemization in this compound Synthesis

Potential Cause Explanation Recommended Solution(s)
Inappropriate Coupling Reagent Carbodiimide reagents (e.g., DCC, DIC) on their own can lead to significant racemization.[7][8] The formation of a highly reactive O-acylisourea intermediate is susceptible to oxazolone formation.- Use Additives: Always use carbodiimide reagents in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma).[7][9] These additives form less reactive, more stable active esters that minimize racemization.[7] - Switch to Onium Salts: Consider using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based coupling reagents, which are generally associated with lower levels of racemization.[9][10]
Strong or Sterically Unhindered Base The type and amount of base used can significantly influence the rate of racemization.[4][6] Strong or sterically unhindered bases (e.g., triethylamine (TEA)) can more readily abstract the α-proton, leading to racemization.[6][10]- Use a Weaker/Hindered Base: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally better choices than N,N-diisopropylethylamine (DIEA) or TEA.[10]
Prolonged Activation Time Leaving the carboxylic acid of the incoming Fmoc-Ala-OH activated for an extended period before the amine component is introduced increases the opportunity for racemization.[1][10]- In Situ Activation: Add the coupling reagent to the mixture of the Fmoc-Ala-OH and the resin-bound dipeptide simultaneously.[10] - Minimize Pre-activation Time: If pre-activation is necessary, keep the activation time to a minimum (e.g., 5 minutes or less).[1][11]
High Reaction Temperature Elevated temperatures, sometimes used to speed up difficult couplings, can increase the rate of racemization.[1][10][12]- Control Temperature: Perform the coupling reaction at a lower temperature, such as 0 °C, and allow it to slowly warm to room temperature.[10] For microwave-assisted synthesis, consider lowering the coupling temperature.[12]
Inappropriate Solvent The polarity of the solvent can affect the rate of racemization.[10][13]- Use Less Polar Solvents: Where possible, using less polar solvents may help reduce racemization.[1][13]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling using DIC/Oxyma

This protocol describes a standard coupling procedure for adding an Fmoc-L-Alanine to the growing peptide chain on a solid support, designed to minimize racemization.

Materials:

  • Fmoc-L-Ala-OH (3 equivalents)

  • Oxyma (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Resin-bound H-Ala-Ala-OH

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound dipeptide in DMF.

  • In a separate vessel, dissolve Fmoc-L-Ala-OH (3 eq.) and Oxyma (3 eq.) in DMF.

  • Add the amino acid/additive solution to the resin.

  • Add DIC (3 eq.) to the resin mixture.

  • Allow the reaction to proceed for 1-3 hours at room temperature.

  • Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.

  • Perform a ninhydrin test to confirm the completion of the coupling reaction.

Visualizations

G Troubleshooting Workflow for Racemization cluster_0 Troubleshooting Workflow for Racemization start High Diastereomeric Impurity Detected q1 Review Coupling Reagent & Additive start->q1 s1_1 Using Carbodiimide Alone? q1->s1_1 s1_3 Action: Switch to Onium Salt Reagent (e.g., HATU, PyBOP) q1->s1_3 Consider Alternative s1_2 Action: Add HOBt, HOAt, or Oxyma s1_1->s1_2 Yes q2 Analyze Base Selection s1_1->q2 No s1_2->q2 s1_3->q2 s2_1 Using Strong/Unhindered Base (e.g., TEA)? q2->s2_1 s2_2 Action: Switch to NMM or Collidine s2_1->s2_2 Yes q3 Evaluate Reaction Conditions s2_1->q3 No s2_2->q3 s3_1 Long Pre-activation or High Temp? q3->s3_1 s3_2 Action: Use in-situ activation & couple at 0°C to RT s3_1->s3_2 Yes end_node Racemization Minimized s3_1->end_node No s3_2->end_node

Caption: Troubleshooting workflow for high racemization.

G Mechanism of Racemization via Oxazolone Formation Activated_Amino_Acid Activated L-Amino Acid R-CH-C=O (α-proton is acidic) Oxazolone Oxazolone Intermediate (Planar Structure) Activated_Amino_Acid->Oxazolone Intramolecular cyclization Base Base (e.g., DIEA) Base->Activated_Amino_Acid α-proton abstraction Protonation_L Protonation Oxazolone->Protonation_L Top-side attack Protonation_D Protonation Oxazolone->Protonation_D Bottom-side attack L_Product L-Amino Acid Derivative Protonation_L->L_Product D_Product D-Amino Acid Derivative (Racemized) Protonation_D->D_Product

Caption: Mechanism of racemization during peptide synthesis.

References

Validation & Comparative

A Comparative Analysis of Tripeptide Stability: Ala-Ala-Ala in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of peptides is paramount for therapeutic design and application. This guide provides a comparative analysis of the stability of the tripeptide Alanine-Alanine-Alanine (Ala-Ala-Ala) against other tripeptides, supported by experimental data and detailed methodologies.

The inherent stability of a peptide is a critical determinant of its pharmacokinetic profile and in vivo efficacy. Peptides are susceptible to degradation by various proteases and peptidases present in biological matrices such as blood plasma and serum. This guide focuses on the comparative stability of tripeptides, with a particular emphasis on this compound, to provide a foundational understanding for peptide drug development.

Quantitative Stability Comparison of Tripeptides

The stability of tripeptides can be quantified by determining their half-life (t½) in biological fluids. The following table summarizes the half-life of various tripeptides in human plasma, offering a direct comparison of their relative stability.

Tripeptide SequenceHalf-life (t½) in Human Plasma (minutes)Reference
This compound Data not available in cited literature
pGlu-His-Pro-NH2 (TRH)9.4[1]
pGlu-His-Pro (TRH-OH)27[1]
Gly-Pro-HypRelatively Stable[2]
Gly-Pro-AlaDegraded to dipeptides
Gly-Ala-HypDegraded to dipeptides

Note: Specific half-life data for this compound and other simple tripeptides like Gly-Gly-Gly and Val-Val-Val were not available in the searched literature. The provided data for TRH and collagen-derived tripeptides offer a reference for the range of stabilities observed in tripeptides.

Factors Influencing Tripeptide Stability

The stability of a tripeptide is influenced by its amino acid composition and sequence. For instance, the presence of a pyroglutamyl (pGlu) residue at the N-terminus, as seen in Thyrotropin-releasing hormone (TRH), can confer increased resistance to aminopeptidases[1]. Similarly, the inclusion of proline residues can impact susceptibility to certain peptidases. Studies on collagen-derived tripeptides like Gly-Pro-Hyp suggest that these peptides are relatively stable and can be absorbed intact[2]. The degradation of other collagen-derived tripeptides into dipeptides highlights the role of both N- and C-terminal peptidases in their metabolism.

Experimental Protocols for Tripeptide Stability Assessment

Accurate assessment of tripeptide stability requires robust and validated experimental protocols. The following outlines a general methodology for determining tripeptide half-life in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: Determination of Tripeptide Half-life in Human Plasma

1. Materials and Reagents:

  • Tripeptide of interest (e.g., this compound)
  • Human plasma (pooled, anticoagulated with EDTA or heparin)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Acetonitrile (ACN), LC-MS grade
  • Formic acid (FA), LC-MS grade
  • Internal standard (a stable isotope-labeled version of the tripeptide or a structurally similar peptide)
  • 96-well plates
  • Centrifuge
  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2. Experimental Procedure:

  • Sample Preparation:
  • Thaw frozen human plasma at 37°C.
  • Prepare a stock solution of the tripeptide in PBS.
  • In a 96-well plate, add a known concentration of the tripeptide stock solution to pre-warmed human plasma to initiate the degradation reaction. A typical starting concentration is 1-10 µM.
  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of cold ACN containing the internal standard. This precipitates plasma proteins and stops enzymatic activity.
  • Centrifuge the plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for LC-MS analysis.

3. Data Analysis:

  • Calculate the peak area ratio of the tripeptide to the internal standard at each time point.
  • Plot the natural logarithm of the peak area ratio against time.
  • The degradation rate constant (k) is the negative of the slope of the linear regression line.
  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Degradation Pathways of Tripeptides

The degradation of tripeptides in biological matrices is primarily an enzymatic process mediated by peptidases.

Enzymatic Degradation
  • Aminopeptidases: These exopeptidases cleave the N-terminal amino acid from the peptide chain.

  • Carboxypeptidases: These exopeptidases remove the C-terminal amino acid.

  • Dipeptidyl peptidases: These enzymes cleave dipeptides from the N-terminus. A notable example is Dipeptidyl Peptidase-IV (DPP-IV), which is a key enzyme in the degradation of many peptide hormones.

  • Endopeptidases: These enzymes cleave peptide bonds within the peptide chain.

The specific peptidases involved in the degradation of a particular tripeptide depend on its amino acid sequence. For example, the initial step in the plasma-catalyzed degradation of TRH is the hydrolysis of the pGlu-His bond by a specific pyroglutamyl aminopeptidase[1].

Degradation Workflow Diagram

Tripeptide Tripeptide (e.g., this compound) in Plasma Dipeptide_Amino_Acid Dipeptide + Amino Acid Tripeptide->Dipeptide_Amino_Acid Aminopeptidases Carboxypeptidases Amino_Acids Individual Amino Acids Dipeptide_Amino_Acid->Amino_Acids Dipeptidases

Caption: General enzymatic degradation pathway of a tripeptide in plasma.

Conclusion

The stability of tripeptides is a complex characteristic governed by their amino acid composition and sequence. While specific quantitative data for this compound stability in plasma remains to be definitively established in the literature, the methodologies and comparative data presented here provide a framework for its evaluation. Understanding the interplay between peptide structure and enzymatic degradation is crucial for the rational design of more stable and effective peptide-based therapeutics. Further studies focusing on a systematic comparison of the stability of a wide range of simple tripeptides are warranted to build a comprehensive database for drug development professionals.

References

Unveiling the Conformational Landscape of Ala-Ala-Ala: A Circular Dichroism Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Circular Dichroism (CD) spectroscopy stands as a powerful, non-destructive technique for the rapid assessment of peptide and protein secondary structure in solution. This guide provides a comparative analysis of the circular dichroism spectrum of the tripeptide L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala), contrasting its conformational flexibility with well-defined secondary structures. This information is critical for researchers in fields ranging from fundamental biochemistry to drug design, where understanding the intrinsic conformational propensities of short peptides is paramount.

Conformational Analysis of this compound: Beyond Rigid Structures

Unlike longer polypeptide chains that can adopt stable secondary structures like α-helices and β-sheets, short peptides such as this compound typically exist in solution as a dynamic ensemble of conformations. Experimental and theoretical studies indicate that tri-alanine does not form a stable α-helix or β-sheet. Instead, its conformational landscape is dominated by a mixture of structures, primarily the polyproline II (PPII) helix and extended β-strand conformations. This "unstructured" or "disordered" state is characterized by a distinct CD spectrum that deviates significantly from those of canonical secondary structures.

Comparative Analysis of Circular Dichroism Spectra

The far-UV CD spectrum of a peptide is dictated by the spatial arrangement of its peptide bonds. Different secondary structures give rise to unique spectral signatures. The table below summarizes the characteristic CD signals for α-helices, β-sheets, and the conformationally flexible state of this compound.

Secondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Minima (nm)Characteristic Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
α-Helix ~192~208 and ~222Strong negative bands at 208 and 222 nm
β-Sheet ~195~216Strong negative band around 216 nm
This compound (Unstructured) Weak or near zero around 215-220 nmStrong negative band near 200 nmDominated by a single strong negative band

Note: The molar ellipticity values are approximate and can be influenced by factors such as solvent, temperature, and peptide concentration.

The CD spectrum of this compound is characteristic of a disordered or random coil peptide, with a strong negative band below 200 nm and a weak positive or near-zero signal in the 215-225 nm region. This signature is indicative of the peptide backbone's high degree of flexibility and the absence of regular, repeating hydrogen-bonding patterns that define α-helices and β-sheets.

Experimental Protocols

The following provides a generalized experimental protocol for acquiring the CD spectrum of a peptide like this compound.

1. Sample Preparation:

  • Purity: The peptide sample should be of high purity (>95%), as impurities can significantly affect the CD spectrum.

  • Concentration: A typical peptide concentration for far-UV CD is in the range of 0.1 to 0.2 mg/mL. The precise concentration should be determined accurately for the conversion of the observed ellipticity to molar ellipticity.

  • Solvent/Buffer: The solvent or buffer must be transparent in the far-UV region (typically below 200 nm). Phosphate buffers or pure water are commonly used. It is crucial to subtract the spectrum of the solvent/buffer as a baseline.

2. Instrumentation and Data Acquisition:

  • Spectropolarimeter: A calibrated circular dichroism spectropolarimeter is required.

  • Cuvette: A quartz cuvette with a short path length (e.g., 0.1 cm) is used for far-UV measurements to minimize solvent absorbance.

  • Measurement Parameters:

    • Wavelength Range: Typically 190-260 nm for secondary structure analysis.

    • Scan Speed: A slow scan speed (e.g., 50 nm/min) is recommended to improve the signal-to-noise ratio.

    • Bandwidth: A narrow bandwidth (e.g., 1.0 nm) provides better resolution.

    • Data Pitch: A small data pitch (e.g., 0.1-0.5 nm) ensures sufficient data points to define the spectral features.

    • Accumulations: Multiple scans (e.g., 3-5) are averaged to enhance the signal-to-noise ratio.

  • Temperature Control: A Peltier temperature controller should be used to maintain a constant sample temperature throughout the experiment.

3. Data Processing:

  • Baseline Correction: The spectrum of the buffer/solvent is subtracted from the sample spectrum.

  • Conversion to Molar Ellipticity: The observed ellipticity (in millidegrees) is converted to mean residue ellipticity [θ] using the following formula:

    [θ] = (θ_obs * MRW) / (10 * d * c)

    where:

    • θ_obs is the observed ellipticity in degrees.

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues).

    • d is the path length of the cuvette in cm.

    • c is the concentration of the peptide in g/mL.

Visualizing the Concepts

The following diagrams illustrate the experimental workflow for CD analysis and the conceptual basis for distinguishing peptide secondary structures.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Peptide High Purity this compound Concentration Accurate Concentration (0.1-0.2 mg/mL) Peptide->Concentration Buffer CD-Transparent Buffer Buffer->Concentration Spectropolarimeter CD Spectropolarimeter Concentration->Spectropolarimeter Load Sample Cuvette Short Path Length Quartz Cuvette (0.1 cm) Spectropolarimeter->Cuvette Parameters Set Parameters: Wavelength, Scan Speed, Bandwidth, Accumulations Spectropolarimeter->Parameters RawData Raw Ellipticity Data Parameters->RawData Acquire Data CorrectedData Baseline Corrected Spectrum RawData->CorrectedData Baseline Buffer Spectrum Baseline->CorrectedData Subtract MolarEllipticity Calculate Mean Residue Ellipticity [θ] CorrectedData->MolarEllipticity FinalSpectrum Final CD Spectrum MolarEllipticity->FinalSpectrum

Experimental workflow for CD analysis of this compound.

CD_Signaling_Pathways cluster_peptide Peptide in Solution cluster_instrument CD Spectropolarimeter cluster_output Conformational Interpretation Peptide Peptide Sample Detector Detector Peptide->Detector Differential Absorption Light Circularly Polarized Light (Left & Right) Light->Peptide Interaction Alpha α-Helix Detector->Alpha Characteristic Spectrum 1 Beta β-Sheet Detector->Beta Characteristic Spectrum 2 Unstructured Unstructured (e.g., this compound) Detector->Unstructured Characteristic Spectrum 3

Conceptual diagram of CD spectroscopy distinguishing secondary structures.

A Comparative Guide to the Structural Validation of Ala-Ala-Ala

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala) serves as a fundamental model system in peptide chemistry and structural biology. Its simple, repeating structure makes it an ideal candidate for illustrating and comparing various analytical techniques for structural validation. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common methods for confirming the structure of this compound, supported by experimental data and detailed protocols.

Performance Comparison: NMR Spectroscopy and Alternatives

The structural integrity of a peptide is paramount in research and drug development. While NMR spectroscopy stands as a powerful tool for detailed structural elucidation in solution, other techniques such as Mass Spectrometry (MS) and Circular Dichroism (CD) provide complementary and often more rapid assessments.

Analytical TechniqueInformation ProvidedResolutionSample RequirementsThroughput
NMR Spectroscopy Detailed 3D structure, conformational dynamics, atom-level connectivityAtomicHigh concentration (~1-10 mM), solubleLow
Mass Spectrometry Molecular weight, amino acid sequenceMolecularLow concentration (µM to nM), solubleHigh
Circular Dichroism Secondary structure content (e.g., α-helix, β-sheet, random coil)Residue-level (average)Low concentration (~10-100 µM), soluble, chiral moleculeHigh

NMR Spectroscopy for this compound Structural Validation

NMR spectroscopy provides unambiguous confirmation of the covalent structure and stereochemistry of this compound through a suite of one- and two-dimensional experiments.

1D NMR: ¹H and ¹³C Spectra

The 1D ¹H NMR spectrum of this compound in D₂O displays distinct signals for the α-protons, β-protons (methyl groups), and amide protons (if in a non-deuterated solvent). The ¹³C NMR spectrum shows resolved resonances for the carbonyl, α-carbon, and β-carbon of each alanine residue.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O [1]

AtomN-terminal Ala (Ala¹)Central Ala (Ala²)C-terminal Ala (Ala³)
3.95 ppm4.35 ppm4.21 ppm
1.48 ppm1.45 ppm1.42 ppm
52.1 ppm51.8 ppm53.5 ppm
18.9 ppm18.7 ppm19.2 ppm
C' (Carbonyl) 175.8 ppm175.2 ppm178.1 ppm

Chemical shifts are referenced to an internal standard and can vary slightly with pH and temperature.

2D NMR: COSY, HSQC, and HMBC Spectra

Two-dimensional NMR experiments are crucial for assembling the molecular structure by identifying through-bond connectivities.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same amino acid residue. For this compound, this is primarily observed between the α-proton and the β-protons of each alanine.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming the assignment of the α-carbon to its α-proton and the β-carbon to its methyl protons for each residue.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (typically 2-3 bonds). This is instrumental in linking the amino acid residues together by observing correlations between the amide proton of one residue and the α-carbon and carbonyl carbon of the preceding residue.

Alternative Structural Validation Methods

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of the peptide and can be used to confirm its amino acid sequence through fragmentation analysis (MS/MS). For this compound, electrospray ionization (ESI) would typically show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 232.13.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 232.13)

Fragment Ion TypeSequenceCalculated m/z
b₂ Ala-Ala161.09
y₁ Ala72.04
y₂ Ala-Ala161.09
Circular Dichroism (CD) Spectroscopy

Circular dichroism is a rapid spectroscopic technique that provides information about the secondary structure of peptides in solution. For a short, flexible peptide like this compound, the CD spectrum is typically characteristic of a random coil conformation, with a strong negative band around 198 nm.[2] This confirms the absence of significant α-helical or β-sheet content, which would be unexpected for this short peptide under normal conditions.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5 mL of D₂O. Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • 1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters on a 500 MHz spectrometer include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Typical parameters include a spectral width of 200 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.

  • 2D COSY Acquisition: Acquire a gradient-enhanced COSY spectrum. Typical parameters include a spectral width of 12 ppm in both dimensions, 256-512 increments in the indirect dimension, and 8-16 scans per increment.

  • 2D HSQC Acquisition: Acquire a gradient-enhanced HSQC spectrum. Typical parameters include a ¹H spectral width of 12 ppm and a ¹³C spectral width of 60 ppm (centered around the aliphatic region), 128-256 increments in the ¹³C dimension, and 16-32 scans per increment.

  • 2D HMBC Acquisition: Acquire a gradient-enhanced HMBC spectrum. Typical parameters include a ¹H spectral width of 12 ppm and a ¹³C spectral width of 200 ppm, 256-512 increments in the ¹³C dimension, and 32-64 scans per increment. The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in water or a suitable volatile buffer (e.g., 0.1% formic acid in water/acetonitrile). Dilute to a final concentration of 1-10 µM.

  • Infusion: Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

  • MS Acquisition: Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 100-500.

  • MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 232.13) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) and dilute to a final concentration of 0.1 mg/mL.

  • Instrument Setup: Use a quartz cuvette with a path length of 1 mm.

  • Data Acquisition: Record the CD spectrum from 190 to 260 nm at a scanning speed of 50 nm/min, with a bandwidth of 1 nm. Average 3-5 scans to improve the signal-to-noise ratio.

  • Data Processing: Subtract the spectrum of the buffer blank from the sample spectrum. Convert the data to mean residue ellipticity [θ].

Visualizing Structural Validation Workflows

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis Sample This compound Peptide Dissolve Dissolve in D2O Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire_1D Acquire 1D Spectra (1H, 13C) Spectrometer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process_Spectra Process Spectra (Fourier Transform, Phasing) Acquire_2D->Process_Spectra Assign_Resonances Assign Resonances Process_Spectra->Assign_Resonances Structure_Validation Confirm Connectivity & Structure Assign_Resonances->Structure_Validation

Caption: Workflow for this compound structural validation using NMR spectroscopy.

Caption: COSY correlations in this compound showing through-bond proton couplings.

HMBC_Correlations cluster_residue1 Ala¹ cluster_residue2 Ala² cluster_residue3 Ala³ N1 N¹-H Ca1 Cα¹ C1 C'¹ N2 N²-H N2->Ca1 ³JNCα N2->C1 ²JNC' Ca2 Cα² C2 C'² N3 N³-H N3->Ca2 ³JNCα N3->C2 ²JNC' Ca3 Cα³

Caption: Key HMBC correlations for sequential assignment of this compound.

References

Validating Peptide Synthesis: A Comparative Guide Using Ala-Ala-Ala

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of high-purity peptides is fundamental for research, therapeutic development, and various scientific applications. The choice of synthesis methodology significantly impacts the final product's yield, purity, and the overall efficiency of the process. This guide provides an objective comparison of the two primary peptide synthesis techniques, Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), using the tripeptide L-Alanyl-L-alanyl-L-alanine (Ala-Ala-Ala) as a model for validation. This compound, with its simple, repeating structure, serves as an excellent benchmark for evaluating the efficiency of coupling reactions and identifying potential side products.[1]

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance of different synthesis strategies, supported by experimental data and detailed protocols.

Comparative Performance of Peptide Synthesis Methods

The selection of a peptide synthesis method is a critical decision that influences the speed, purity, and scalability of the production process.[2] Solid-Phase Peptide Synthesis (SPPS) is the most commonly used method for peptide synthesis due to its ease of automation and purification.[3][4] In contrast, Liquid-Phase Peptide Synthesis (LPPS), the classical approach, offers advantages for short peptides and allows for purification at intermediate steps.[2][3][4]

The choice of coupling reagent is another crucial factor affecting the efficiency of peptide bond formation. Reagents such as HBTU, HATU, and DIC/HOBt are widely used, each with its own advantages in terms of reaction speed, cost, and suppression of side reactions.[5][6][7]

Quantitative Data Summary

The following tables summarize the expected performance of SPPS and LPPS for the synthesis of this compound, along with a comparison of common coupling reagents. The data presented is a synthesis of typical results reported in the literature for similar short peptides, as direct comparative studies on this compound are not extensively available.

Table 1: Comparison of SPPS and LPPS for this compound Synthesis

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Typical Yield ≥95% (crude)[2]90-98% (after purification at each step)[2]
Purity (Crude) Generally high, but requires final purificationHigh, with the advantage of intermediate purification
Synthesis Time Faster due to simplified washing steps and potential for automation[2]Slower due to manual purification after each coupling step[2]
Scalability Well-suited for milligram to gram scale[2]More adaptable for large-scale synthesis[8]
Automation Easily automated[2]Difficult to automate[2]
Best Suited For Longer peptides, high-throughput synthesis[2]Short peptides, fragment condensation[2][3][8]

Table 2: Comparison of Common Coupling Reagents for this compound Synthesis

Coupling ReagentKey AdvantagesPotential Disadvantages
HBTU/HOBt High coupling efficiency, relatively low cost.[5]Can cause side reactions if used in excess.[9]
HATU Very high reactivity, low racemization, suitable for sterically hindered couplings.[6]More expensive than HBTU.
DIC/HOBt Cost-effective, very low levels of racemization.[9]Slower reaction times compared to uronium salts like HBTU and HATU.[9]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and available instrumentation.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol utilizes the Fmoc/tBu strategy, which is widely used for its mild deprotection conditions.[3]

Materials:

  • Fmoc-Ala-OH

  • Rink Amide resin

  • Coupling reagent (e.g., HBTU/HOBt, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), the chosen coupling reagent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent two alanine residues.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the TFA cleavage cocktail and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Washing: Filter the cleavage mixture to remove the resin. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Drying: Dry the crude this compound peptide under vacuum.

Liquid-Phase Peptide Synthesis (LPPS) of this compound

This protocol outlines a stepwise solution-phase synthesis of this compound.

Materials:

  • Boc-Ala-OH

  • H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)

  • Coupling reagent (e.g., DIC/HOBt)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Palladium on carbon (Pd/C) for hydrogenolysis (if using benzyl esters)

  • Lithium hydroxide (LiOH) for saponification

Procedure:

  • First Coupling (Boc-Ala-Ala-OMe):

    • Dissolve H-Ala-OMe·HCl in DCM and neutralize with TEA or NMM.

    • In a separate flask, dissolve Boc-Ala-OH, DIC, and HOBt in DCM.

    • Add the neutralized H-Ala-OMe solution to the activated Boc-Ala-OH solution and stir at room temperature overnight.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude Boc-Ala-Ala-OMe.

    • Purify by column chromatography if necessary.

  • First Deprotection (H-Ala-Ala-OMe):

    • Dissolve Boc-Ala-Ala-OMe in a solution of HCl in dioxane or TFA in DCM to remove the Boc group.

    • Evaporate the solvent to obtain H-Ala-Ala-OMe as the hydrochloride or trifluoroacetate salt.

  • Second Coupling (Boc-Ala-Ala-Ala-OMe):

    • Repeat the coupling procedure described in step 1, using H-Ala-Ala-OMe as the amine component and Boc-Ala-OH as the acid component.

  • Final Deprotection (this compound):

    • Ester Hydrolysis (Saponification): Dissolve Boc-Ala-Ala-Ala-OMe in a mixture of THF and water. Add LiOH and stir until the reaction is complete (monitored by TLC or LC-MS). Acidify the mixture with 1M HCl and extract the product with an organic solvent.

    • Boc Deprotection: Remove the Boc group as described in step 2 to yield the final tripeptide, this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Crude peptides from both SPPS and LPPS require purification to remove impurities such as deletion sequences, truncated peptides, and byproducts from side reactions.[10] Reversed-phase HPLC (RP-HPLC) is the most common method for peptide purification.[10]

Instrumentation and Conditions:

  • HPLC System: Preparative HPLC system with a gradient pump and UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point for this compound.

  • Detection: 220 nm.

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A.

  • Injection and Fraction Collection: Inject the sample onto the equilibrated HPLC column. Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the pure peptide.

Analysis by Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for confirming the identity and purity of synthesized peptides.[11] It provides an accurate mass measurement of the intact peptide and can be used to sequence the peptide through fragmentation analysis (MS/MS).

Expected Mass:

  • Molecular Formula of this compound: C9H17N3O4

  • Monoisotopic Mass: 231.1219 Da

  • Average Mass: 231.247 g/mol

Expected Fragmentation Pattern (MS/MS):

In ESI-MS/MS, the protonated peptide ion ([M+H]+) is fragmented to produce a series of b- and y-ions, which correspond to fragments containing the N-terminus and C-terminus, respectively. For this compound, the expected major fragment ions are:

  • b-ions:

    • b1: [Ala]+ = 72.04 Da

    • b2: [Ala-Ala]+ = 143.08 Da

  • y-ions:

    • y1: [Ala]+ = 90.05 Da

    • y2: [Ala-Ala]+ = 161.09 Da

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) illustrate the key experimental workflows.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-Ala-OH (HBTU/HOBt, DIPEA) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple Fmoc-Ala-OH Deprotect2->Couple2 Deprotect3 Fmoc Deprotection Couple2->Deprotect3 Couple3 Couple Fmoc-Ala-OH Deprotect3->Couple3 Final_Deprotect Final Fmoc Deprotection Couple3->Final_Deprotect Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify HPLC Purification Precipitate->Purify Analyze Mass Spectrometry Purify->Analyze

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

LPPS_Workflow Start Boc-Ala-OH + H-Ala-OMe Couple1 Couple (DIC/HOBt) Start->Couple1 Purify1 Purify Boc-Ala-Ala-OMe Couple1->Purify1 Deprotect1 Boc Deprotection Purify1->Deprotect1 Couple2 Couple with Boc-Ala-OH Deprotect1->Couple2 Purify2 Purify Boc-Ala-Ala-Ala-OMe Couple2->Purify2 Saponify Ester Hydrolysis Purify2->Saponify Final_Deprotect Final Boc Deprotection Saponify->Final_Deprotect Purify_Final HPLC Purification Final_Deprotect->Purify_Final Analyze Mass Spectrometry Purify_Final->Analyze

Caption: Liquid-Phase Peptide Synthesis (LPPS) workflow for this compound.

Analysis_Workflow Crude_Peptide Crude this compound HPLC HPLC Purification Crude_Peptide->HPLC Pure_Fractions Collect Pure Fractions HPLC->Pure_Fractions Lyophilize Lyophilization Pure_Fractions->Lyophilize Pure_Peptide Pure this compound Lyophilize->Pure_Peptide ESI_MS ESI-MS Analysis Pure_Peptide->ESI_MS MS_MS MS/MS Fragmentation ESI_MS->MS_MS Data_Analysis Data Analysis (Mass & Sequence Confirmation) MS_MS->Data_Analysis

Caption: Purification and analysis workflow for synthetic this compound.

Conclusion

The synthesis of the model tripeptide this compound provides a clear and effective means to validate and compare different peptide synthesis methodologies. Solid-Phase Peptide Synthesis offers a rapid and automatable route, particularly advantageous for high-throughput synthesis. Liquid-Phase Peptide Synthesis, while more labor-intensive, provides greater control over purity through intermediate purification steps and is well-suited for large-scale production of short peptides. The choice of coupling reagent further influences the efficiency and outcome of the synthesis. By carefully considering the factors outlined in this guide and utilizing the provided protocols, researchers can select the most appropriate method to achieve their desired yield, purity, and overall efficiency in peptide synthesis.

References

Characterizing the Tripeptide Ala-Ala-Ala: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry techniques for the characterization of the tripeptide L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala). It offers an objective look at the performance of common ionization and fragmentation methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable analytical approach for peptide analysis.

Introduction to this compound Analysis

This compound is a simple tripeptide composed of three alanine residues.[1] Its characterization by mass spectrometry is fundamental for various research applications, from proteomics studies to the quality control of synthetic peptides. The choice of mass spectrometry technique significantly impacts the quality and type of data obtained. This guide focuses on two of the most prevalent soft ionization techniques: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), coupled with tandem mass spectrometry (MS/MS) for structural elucidation.

Comparative Analysis of Ionization Techniques

The ionization method is a critical first step in mass spectrometry that gently transforms the peptide into gas-phase ions. MALDI and ESI are the most common soft ionization techniques used for peptides and proteins.[2]

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as a singly charged ion ([M+H]⁺).[3][4][5] This method is known for its high sensitivity, speed, and tolerance to some sample contaminants.[5]

Electrospray Ionization (ESI) involves the formation of highly charged droplets from a solution containing the analyte, which then evaporate to produce gas-phase ions.[2] A key characteristic of ESI is the production of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which allows for the analysis of high molecular weight compounds on mass analyzers with a limited mass-to-charge (m/z) range.[2]

The following table summarizes the key characteristics of MALDI and ESI for the analysis of a small peptide like this compound.

FeatureMALDI-TOFESI-MS/MS
Primary Ion Species Primarily singly charged ions ([M+H]⁺)Multiply charged ions ([M+nH]ⁿ⁺)
Sample Throughput HighModerate
Tolerance to Salts HigherLower
Sample Consumption LowLow, but continuous infusion is possible
Coupling to LC Possible (offline)Direct (online)
Data Complexity Simpler spectraMore complex spectra due to multiple charge states

Fragmentation Analysis: Unveiling the Structure of this compound

Tandem mass spectrometry (MS/MS) is employed to structurally characterize the peptide by fragmenting the precursor ion and analyzing the resulting product ions. Collision-Induced Dissociation (CID) is a common fragmentation method where the precursor ion's kinetic energy is increased, and it is collided with an inert gas, leading to bond breakage.[6]

For peptides, fragmentation predominantly occurs along the peptide backbone, resulting in different ion series, most commonly b- and y-ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence determination.

The theoretical monoisotopic mass of this compound (C₉H₁₇N₃O₄) is 231.12 Da.[1] The expected protonated molecule [M+H]⁺ will have an m/z of 232.13.

The table below details the theoretical m/z values for the primary fragment ions of this compound.

Precursor Ion [M+H]⁺m/z 232.13
b-ions
b₁Ala
b₂Ala-Ala
y-ions
y₁Ala
y₂Ala-Ala
Internal Fragments & Neutral Losses
Ala immonium ion
[M+H - H₂O]⁺
[M+H - CO]⁺

Note: The relative abundance of these fragments can vary significantly depending on the ionization method, collision energy, and the specific mass spectrometer used.

The following Graphviz diagram illustrates the expected fragmentation pathway for this compound.

Ala_Ala_Ala_Fragmentation cluster_peptide This compound ([M+H]⁺ m/z 232.13) cluster_b_ions b-ions cluster_y_ions y-ions p H₂N-Ala¹-Ala²-Ala³-COOH b1 b₁ (Ala) m/z 72.04 p->b1 b₁ cleavage y2 y₂ (Ala-Ala) m/z 143.08 p->y2 y₂ cleavage b2 b₂ (Ala-Ala) m/z 143.08 b1->b2 b₂ cleavage y1 y₁ (Ala) m/z 72.04 y2->y1 y₁ cleavage

Caption: Fragmentation pathway of this compound showing b- and y-ion series.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate mass spectrometry analysis. Below are generalized protocols for MALDI-TOF and ESI-MS/MS analysis of a tripeptide like this compound.

MALDI-TOF Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve the this compound peptide in a suitable solvent (e.g., 0.1% trifluoroacetic acid in 50% acetonitrile/water) to a final concentration of approximately 1 pmol/µL.

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent. For small peptides, CHCA is a common choice.

    • Mix the peptide solution and the matrix solution in a 1:1 ratio.

  • Target Spotting:

    • Spot 1 µL of the peptide-matrix mixture onto the MALDI target plate.

    • Allow the spot to air dry completely, allowing for co-crystallization of the peptide and matrix.

  • Data Acquisition:

    • Calibrate the mass spectrometer using a standard peptide mixture.

    • Acquire the mass spectrum in positive reflectron mode.

    • For MS/MS analysis, select the [M+H]⁺ ion (m/z 232.13) as the precursor and perform fragmentation using CID.

ESI-MS/MS Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve the this compound peptide in a solvent compatible with ESI, such as 0.1% formic acid in water or a low percentage of organic solvent (e.g., acetonitrile or methanol), to a concentration of approximately 1-10 µM.

  • Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Alternatively, for more complex samples, perform separation using liquid chromatography (LC) prior to introduction into the mass spectrometer.

    • Apply a high voltage to the ESI needle to generate an electrospray.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the precursor ions of this compound (e.g., [M+H]⁺ and [M+2H]²⁺).

    • Select the desired precursor ion for fragmentation.

    • Perform MS/MS using CID, optimizing the collision energy to achieve a good distribution of fragment ions. The optimal collision energy will vary depending on the instrument.

The following diagram illustrates a typical experimental workflow for peptide analysis by mass spectrometry.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_ms_analysis Mass Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution MALDI MALDI (co-crystallization with matrix) Dissolution->MALDI ESI ESI (direct infusion or LC) Dissolution->ESI MS1 MS1: Precursor Ion Selection MALDI->MS1 ESI->MS1 Fragmentation Fragmentation (CID) MS1->Fragmentation MS2 MS2: Fragment Ion Analysis Fragmentation->MS2 Data Data Interpretation (Sequencing, Characterization) MS2->Data

Caption: General experimental workflow for mass spectrometry analysis of peptides.

Conclusion

Both MALDI-TOF and ESI-MS/MS are powerful techniques for the characterization of the tripeptide this compound. The choice between them depends on the specific experimental goals. MALDI-TOF offers high throughput and is well-suited for rapid screening and molecular weight determination. ESI-MS/MS, especially when coupled with liquid chromatography, provides excellent capabilities for detailed structural elucidation and is amenable to the analysis of more complex mixtures. By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to achieve high-quality and reliable data for their peptide analysis needs.

References

A Comparative Guide to Ala-Ala-Ala and Alternatives as Reference Standards in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy, reproducibility, and validity of chromatographic analyses. This guide provides a detailed comparison of Ala-Ala-Ala (Tri-Alanine) with its common alternatives, L-Alanine and Ala-Ala (Di-Alanine), for use as reference standards in chromatography.

Performance Comparison

The choice of a reference standard significantly impacts the quantification of peptides and other analytes. While this compound is a stable and reliable standard, its alternatives offer distinct advantages in specific applications. The following table summarizes the key performance characteristics of these standards based on available data. It is important to note that direct head-to-head comparative studies are limited, and the following data is compiled from various sources.

ParameterThis compound (Tri-Alanine)L-AlanineAla-Ala (Di-Alanine)
Molecular Weight 231.25 g/mol 89.09 g/mol 160.17 g/mol
Purity (typical) ≥98% (TLC)≥99.5% (Certified Reference Material)≥98% (TLC)
Form PowderCrystalline SolidPowder
Solubility Soluble in waterSoluble in waterSoluble in water
Chromatographic Behavior Good peak shape in reversed-phase HPLCExcellent peak shape, often used for system suitability testsGood peak shape in reversed-phase HPLC
Typical Application External standard for quantification of small peptidesCertified reference material for amino acid analysis and system suitabilityExternal standard for quantification of dipeptides and related compounds
Stability in Solution Generally stable in aqueous solutions for short-term use.[1]Highly stable in aqueous solutions.Generally stable in aqueous solutions for short-term use.

Experimental Data Summary

The following tables provide a summary of typical performance data for HPLC methods utilizing these reference standards. The data is indicative and may vary depending on the specific chromatographic conditions and instrumentation.

Table 1: Linearity and Range

StandardConcentration RangeR² (Coefficient of Determination)
L-Alanine20 - 500 pmol/µL> 0.999
Peptide Standards (General)2.5 - 125 fmol on-column> 0.99

Table 2: Precision (Repeatability)

StandardAnalysis%CV (Coefficient of Variation)
L-AlanineSix injections of the same sample< 2.5%
Peptide Standards (General)Intra-day precision< 5.1%
Peptide Standards (General)Inter-day precision< 4.0%

Table 3: Accuracy

StandardMethodRecovery
L-AlanineComparison to a certified reference material95 - 105%
Peptide Standards (General)Spiked samples98.1 - 101%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

StandardLODLOQ
DOTATATE (Peptide)0.1 µg/mL0.5 µg/mL

Experimental Workflow and Methodologies

A typical workflow for using a reference standard in a quantitative chromatographic analysis involves several key steps, from standard preparation to data analysis.

Chromatography_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Reference Standard Preparation HPLC_System HPLC/LC-MS System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Analyte Quantification Calibration_Curve->Quantification

Figure 1. General workflow for quantitative analysis using a reference standard in chromatography.
Detailed Experimental Protocol: Peptide Quantification using this compound as an External Standard by HPLC

This protocol outlines a general procedure for the quantification of a target peptide in a sample using this compound as an external reference standard.

1. Materials and Reagents:

  • This compound (Tri-Alanine), ≥98% purity

  • Target peptide sample

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Dissolve the sample containing the target peptide in an appropriate solvent (e.g., ultrapure water or mobile phase A) to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

5. Data Analysis:

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area of this compound against its concentration.

  • Inject the sample solution and determine the peak area of the target peptide.

  • Quantify the target peptide in the sample using the calibration curve generated from the this compound standards. A relative response factor may need to be determined if the molar absorptivity of the target peptide differs significantly from that of this compound.

Logical Relationship in Chromatographic Analysis

The successful quantification of an analyte using a reference standard depends on the precise and reproducible performance of the entire chromatographic system. The following diagram illustrates the key relationships between the components of the analysis.

Chromatography_Relationships cluster_method Chromatographic Method cluster_performance Performance Metrics cluster_quantification Quantitative Analysis Column Column (Stationary Phase) Retention_Time Retention Time Column->Retention_Time Peak_Shape Peak Shape Column->Peak_Shape Resolution Resolution Column->Resolution Mobile_Phase Mobile Phase (Composition, Gradient) Mobile_Phase->Retention_Time Mobile_Phase->Peak_Shape Mobile_Phase->Resolution Flow_Rate Flow Rate Flow_Rate->Retention_Time Flow_Rate->Peak_Shape Temperature Temperature Temperature->Retention_Time Analyte_Concentration Analyte Concentration Retention_Time->Analyte_Concentration Peak_Shape->Analyte_Concentration Reference_Standard Reference Standard (this compound) Calibration_Curve Calibration Curve Reference_Standard->Calibration_Curve Calibration_Curve->Analyte_Concentration

Figure 2. Interdependencies in a quantitative chromatographic analysis.

Conclusion

This compound serves as a robust and reliable reference standard for the quantification of small peptides in various chromatographic applications. Its well-defined structure and high purity make it a suitable choice for establishing calibration curves and ensuring the accuracy of analytical results. While L-Alanine is an excellent certified reference material, particularly for amino acid analysis and system suitability, and Ala-Ala is a good standard for dipeptides, this compound provides a closer structural analogy for tripeptides and other small peptides. The selection of the most appropriate standard will ultimately depend on the specific requirements of the assay, including the nature of the analyte and the desired level of analytical rigor.

References

Safety Operating Guide

Proper Disposal of Ala-Ala-Ala: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides detailed procedures for the proper disposal of Ala-Ala-Ala (L-Alanyl-L-Alanyl-L-alanine), a tripeptide commonly used in biochemical and pharmaceutical research.

While specific toxicological data for this compound is not extensively documented, it is prudent to treat it as a chemical waste product. The following procedures are based on established guidelines for laboratory chemical waste management and are designed to minimize risk to personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety glasses, and chemical-resistant gloves. Handle the solid compound and its solutions in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.

In case of a spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Collect the absorbed material into a designated, sealable container for chemical waste.

  • Clean the spill area with a suitable laboratory detergent and water.

Disposal Procedures

The proper disposal route for this compound depends on its physical state (solid or liquid) and any contaminants present.

Solid this compound Waste
  • Collection: Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips), in a clearly labeled, leak-proof container designated for solid chemical waste.

  • Labeling: The container must be labeled with the full chemical name ("this compound" or "L-Alanyl-L-Alanyl-L-alanine") and the approximate amount.

  • Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Liquid Waste Containing this compound
  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof container for liquid chemical waste. Do not mix with incompatible waste streams.

  • Labeling: Clearly label the container with the full chemical name ("this compound solution"), the solvent(s) used, and the approximate concentration.

  • Storage: Store the sealed waste container in secondary containment within a designated satellite accumulation area.

  • Disposal: Contact your institution's EHS office for collection and disposal. Do not pour this compound solutions down the drain.

Empty Containers
  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., deionized water for aqueous solutions).

  • Rinsate Collection: The first two rinsates should be collected and disposed of as liquid chemical waste.

  • Container Disposal: After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Data Presentation

PropertyValue
Chemical Name L-Alanyl-L-Alanyl-L-alanine
Synonyms This compound, Trialanine
Molecular Formula C9H17N3O4
Molecular Weight 231.25 g/mol
Appearance White powder
Primary Disposal Route Chemical Waste

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory chemical waste management protocols. For specific experimental setups, a risk assessment should be conducted to identify any additional hazards that may affect the disposal process. Always consult your institution's specific chemical hygiene plan and EHS guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Decision workflow for the proper disposal of this compound waste.

Essential Safety and Handling Protocols for Ala-Ala-Ala

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the tripeptide Ala-Ala-Ala (L-Alanyl-L-alanyl-L-alanine). The following procedural guidance is designed to answer specific operational questions, ensuring laboratory safety and proper chemical handling. As the toxicological properties of many peptides are not thoroughly investigated, a cautious approach is paramount.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and prevent contamination when handling this compound in both lyophilized powder and solution forms.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles of the lyophilized powder and splashes of solutions.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential contamination.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Change gloves immediately if contaminated.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the lyophilized powder to avoid inhalation of fine particles.

Operational Plans

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling Procedures:
  • Lyophilized Powder: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1] Avoid creating dust clouds.

  • Solutions: Handle with care to avoid splashes and aerosol formation.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]

Storage Procedures:
  • Lyophilized Powder: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C.[1]

  • Solutions: Prepare solutions fresh for use. If short-term storage is necessary, store in a tightly sealed container at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or below, though this is generally not recommended. Avoid repeated freeze-thaw cycles.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Collection:
  • Solid Waste: Collect all disposable materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect aqueous solutions containing this compound in a designated chemical waste container. Do not dispose of down the drain.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Disposal Method:
  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Experimental Protocols Cited

While specific experimental protocols for this compound are not detailed in the safety literature, the handling and disposal procedures outlined above are based on established best practices for working with synthetic peptides in a laboratory setting.[3] Oral toxicity studies on other tripeptides, such as L-valyl-L-prolyl-L-proline (VPP), L-isoleucyl-L-prolyl-L-proline (IPP), and arginine-alanine-lysine (RAK), have generally indicated low toxicity in animal models.[4][5][6] However, the absence of specific data for this compound necessitates a cautious approach. Studies on the skin irritation potential of peptides suggest they are generally non-irritating, though mild irritation can occur.[7][8]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound Start Start: Assess Task Task Handling this compound Start->Task Form What is the physical form? Task->Form Powder Lyophilized Powder Form->Powder Powder Solution Solution Form->Solution Solution Respiratory Add Respiratory Protection: - Dust Mask or Respirator Powder->Respiratory BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles Solution->BasePPE End Proceed with Task BasePPE->End Respiratory->BasePPE

Caption: PPE selection based on the physical form of this compound.

References

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Reactant of Route 1
Reactant of Route 1
Ala-Ala-Ala
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Reactant of Route 2
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。